molecular formula C5H2BrF2N B3027052 3-Bromo-2,4-difluoropyridine CAS No. 1227502-60-4

3-Bromo-2,4-difluoropyridine

Cat. No.: B3027052
CAS No.: 1227502-60-4
M. Wt: 193.98
InChI Key: IJHSRSSLIIGWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-difluoropyridine is a useful research compound. Its molecular formula is C5H2BrF2N and its molecular weight is 193.98. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHSRSSLIIGWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717818
Record name 3-Bromo-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-60-4
Record name 3-Bromo-2,4-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,4-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4-difluoropyridine is a key building block in medicinal chemistry and materials science, sought after for its unique electronic properties and versatile reactivity. The strategic placement of two fluorine atoms and a bromine atom on the pyridine ring allows for the targeted synthesis of complex molecules with enhanced pharmacological profiles, including improved metabolic stability and bioavailability. This guide provides a comprehensive overview of the plausible synthetic pathways to this compound, focusing on the underlying chemical principles, mechanistic insights, and practical experimental considerations. The primary strategies discussed are electrophilic bromination of 2,4-difluoropyridine and a lithiation-bromination sequence, offering researchers a solid foundation for the successful synthesis of this valuable compound.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate.[2] When incorporated into a pyridine scaffold, these effects are particularly pronounced, influencing the pKa of the nitrogen atom, altering metabolic pathways, and enhancing binding affinity to target proteins.[3]

This compound, with its trifunctionalized ring system, offers a versatile platform for further chemical elaboration. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.[3] The fluorine atoms, in addition to their beneficial electronic effects, can also participate in nucleophilic aromatic substitution reactions under specific conditions.[4] This trifecta of reactivity makes this compound a highly valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1227502-60-4
Molecular Formula C₅H₂BrF₂N
Molecular Weight 193.98 g/mol
Appearance (Typically) Colorless to light yellow liquid or solid
Boiling Point Not readily available
Melting Point Not readily available

Synthetic Pathways to this compound

Two primary synthetic strategies are considered the most viable for the preparation of this compound: electrophilic bromination of 2,4-difluoropyridine and a directed lithiation-bromination sequence.

Pathway 1: Electrophilic Aromatic Bromination of 2,4-Difluoropyridine

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[5] In the context of pyridine, the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing fluorine atoms further deactivates the ring, making electrophilic bromination a challenging transformation that requires carefully optimized reaction conditions.

Mechanism and Regioselectivity:

The key to a successful synthesis via this route lies in controlling the regioselectivity of the bromination. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. The fluorine atoms are also deactivating but are ortho-, para-directing. In 2,4-difluoropyridine, the directing effects of the nitrogen and the fluorine atoms are complex. The C-3 and C-5 positions are activated by the fluorine at C-2 and C-4, respectively (para-directing effect), but deactivated by the inductive effect of the adjacent fluorine and nitrogen atoms. The C-6 position is primarily influenced by the nitrogen and the C-4 fluorine.

Computational studies and experimental evidence on similar systems suggest that the C-3 position is a likely site for electrophilic attack due to a combination of these electronic factors.[6] The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex).[5]

Experimental Protocol (Generalized):

A generalized protocol for the electrophilic bromination of 2,4-difluoropyridine is outlined below. Optimization of the bromine source, solvent, temperature, and reaction time is critical to achieve good yield and selectivity.

Materials:

  • 2,4-Difluoropyridine

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or molecular bromine)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, oleum)

  • Inert solvent (e.g., dichloromethane, chloroform)

Procedure:

  • To a solution of 2,4-difluoropyridine in an inert solvent, cautiously add the strong acid catalyst at a low temperature (e.g., 0 °C).

  • Slowly add the brominating agent to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature or gently heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Diagram of Electrophilic Bromination Pathway:

G A 2,4-Difluoropyridine C Sigma Complex (Carbocation Intermediate) A->C Attack by pi-electrons B Electrophilic Brominating Agent (e.g., Br+, generated from Br2/FeBr3 or NBS/H+) B->C Electrophile D This compound C->D Deprotonation E H+ C->E Loss of proton

Caption: Electrophilic bromination of 2,4-difluoropyridine.

Pathway 2: Directed Lithiation and Bromination

An alternative and potentially more regioselective approach is the directed ortho-lithiation of 2,4-difluoropyridine, followed by quenching with an electrophilic bromine source.[7] This method relies on the ability of a directing group to coordinate with an organolithium base, facilitating deprotonation at an adjacent position. In the case of 2,4-difluoropyridine, the fluorine atom at the 2-position can act as a directing group.

Mechanism and Regioselectivity:

The fluorine atom at C-2, being a weak directing group, can facilitate the deprotonation of the C-3 proton by a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[8] The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions, such as nucleophilic attack on the pyridine ring or halogen dance.[9] The resulting lithiated intermediate is then trapped with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, to yield the desired product.

Experimental Protocol (Generalized):

Materials:

  • 2,4-Difluoropyridine

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), n-Butyllithium)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Electrophilic bromine source (e.g., Bromine (Br₂), 1,2-Dibromoethane, Carbon tetrabromide)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-difluoropyridine in the anhydrous solvent.

  • Cool the solution to a very low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the organolithium base dropwise, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

  • Add a solution of the electrophilic bromine source in the anhydrous solvent dropwise to the reaction mixture.

  • Continue stirring at -78 °C for a period, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Diagram of Lithiation-Bromination Pathway:

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Bromination A 2,4-Difluoropyridine C 3-Lithio-2,4-difluoropyridine (Organolithium Intermediate) A->C Deprotonation at C-3 B Strong Base (e.g., LDA, n-BuLi) B->C Base D Electrophilic Bromine Source (e.g., Br2, CBr4) E This compound D->E Quenching

Caption: Lithiation-bromination sequence for the synthesis of this compound.

Comparative Analysis of Synthetic Pathways

FeatureElectrophilic BrominationLithiation-Bromination
Regioselectivity Potentially lower; may yield a mixture of isomers.Generally high due to the directing effect of the C-2 fluorine.
Reaction Conditions Often requires harsh acidic conditions and potentially high temperatures.Requires strictly anhydrous conditions and very low temperatures (-78 °C).
Reagents Uses common brominating agents and strong acids.Requires strong organolithium bases which are pyrophoric and moisture-sensitive.
Scalability Can be challenging to scale due to exotherms and selectivity issues.Can be scaled, but requires specialized equipment for low-temperature reactions and handling of organolithiums.
Purification May require careful separation of isomers.Generally cleaner, but purification to remove byproducts is still necessary.

Safety Considerations

  • Brominating agents like molecular bromine are highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong acids such as sulfuric acid and oleum are extremely corrosive. Use with caution and appropriate PPE.

  • Organolithium reagents like n-butyllithium and LDA are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere, and appropriate quenching procedures must be followed.

  • Halogenated pyridines can be toxic and should be handled with care.

Conclusion

The synthesis of this compound presents a formidable yet achievable challenge for the synthetic chemist. This guide has outlined two of the most promising synthetic strategies: electrophilic bromination and directed lithiation-bromination. While electrophilic bromination offers a more direct approach, it may suffer from issues of regioselectivity. In contrast, the lithiation-bromination sequence, although more technically demanding due to the use of organolithium reagents and cryogenic temperatures, is likely to provide a more controlled and regioselective route to the desired product. The choice of synthetic pathway will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the chemist's expertise in handling sensitive reagents. With careful planning and execution, either of these methods can serve as a reliable means to access this valuable and versatile building block for the advancement of pharmaceutical and materials science research.

References

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2,4-difluoropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a multitude of approved therapeutics. The strategic incorporation of fluorine atoms onto this scaffold further enhances its utility, profoundly influencing properties such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[1][2] this compound (CAS: 1227502-60-4) emerges as a particularly valuable building block, offering a trifecta of reactive sites. This guide provides an in-depth analysis of its chemical properties, a plausible and robust synthesis strategy, its versatile reactivity in key synthetic transformations, and its potential as a core intermediate for the development of next-generation pharmaceuticals.

Section 1: Core Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely published, a common characteristic for specialized, research-oriented chemical building blocks. However, based on its structure and data from closely related analogues, we can compile a reliable profile.

PropertyValueSource / Comment
CAS Number 1227502-60-4N/A
Molecular Formula C₅H₂BrF₂NN/A
Molecular Weight 193.98 g/mol Calculated[3][4]
Boiling Point 171.9 ± 35.0 °C(Predicted)[5]
Density 1.808 ± 0.06 g/cm³(Predicted)[5]
Appearance Colorless to light yellow liquidTypical for similar compounds

Spectroscopic Characterization (Anticipated):

While specific spectra are not publicly available, a skilled chemist can anticipate the key features based on the structure:

  • ¹H NMR: A single aromatic proton signal is expected, appearing as a doublet of doublets (or more complex multiplet) due to coupling with the two adjacent fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4. Each signal will be split by the other fluorine and the adjacent aromatic proton, providing crucial structural confirmation.

  • ¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The signals for C2, C3, and C4 will exhibit large C-F coupling constants, a hallmark of fluorinated aromatic systems.

Section 2: Synthesis and Manufacturing Strategy

A robust and logical synthesis of this compound can be conceptualized starting from the commercially available 2,4-difluoropyridine. The key transformation is a regioselective electrophilic aromatic bromination.

Proposed Synthetic Pathway:

G cluster_0 Proposed Synthesis of this compound A 2,4-Difluoropyridine C Electrophilic Bromination A->C B This compound C->B D N-Bromosuccinimide (NBS) Sulfuric Acid (cat.) Acetonitrile, 0°C to RT D->C

Caption: Proposed synthesis via electrophilic bromination.

Detailed Experimental Protocol (Representative):

This protocol is based on established methods for the bromination of deactivated aromatic systems.[6]

  • Inert Atmosphere: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoropyridine (1.0 equiv.).

  • Solvent: Add anhydrous acetonitrile as the solvent (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equiv.) to the stirred solution.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Causality and Mechanistic Rationale:

The pyridine nitrogen and the two fluorine atoms are electron-withdrawing, deactivating the ring towards electrophilic substitution. However, the C3 and C5 positions are the most electron-rich (least deactivated). Bromination is directed to the C3 position, influenced by the ortho-, para-directing effect of the C2 and C4 fluorine atoms. The use of a strong acid catalyst like H₂SO₄ polarizes the Br-N bond in NBS, generating a more potent electrophilic bromine species ("Br+") required to overcome the deactivated nature of the ring.[7]

Section 3: Chemical Reactivity and Mechanistic Insights

This compound is a versatile intermediate due to its distinct reactive sites. The C3-Br bond is primed for metal-catalyzed cross-coupling, while the C2-F bond is activated for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond at the C3 position is the primary site for transformations like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, enabling the formation of C-C, C-N, and C-O bonds.[8]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Intermediate A->B Ar-Br C Transmetalation Intermediate B->C Ar'-B(OR)₂ Base D Reductive Elimination Intermediate C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[9]

Detailed Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is a robust, general procedure applicable to many bromopyridine substrates.[10][11]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The pyridine nitrogen strongly activates the C2 and C4 positions towards nucleophilic attack.[12] In this compound, the C2-fluorine is particularly susceptible to displacement by nucleophiles (e.g., amines, alcohols, thiols) due to this activation.

G A 2-Fluoropyridine Moiety C Meisenheimer Intermediate (Resonance Stabilized) A->C Attack at C2 B Nucleophile (e.g., R-NH₂) B->C D Substituted Product C->D Loss of F⁻ E Fluoride Ion (F⁻) C->E

Caption: Mechanism of SNAr on a 2-fluoropyridine.[12]

Mechanistic Rationale:

The reaction proceeds via a two-step addition-elimination mechanism.[12] The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom. Subsequent elimination of the highly stable fluoride ion restores aromaticity and yields the substituted product. This pathway allows for the introduction of diverse functional groups alpha to the ring nitrogen.[13]

Section 4: Application in Drug Discovery and Development

This compound is an exemplary scaffold for building complex molecules using sequential, regioselective reactions. This strategy is highly valuable in constructing libraries of compounds for structure-activity relationship (SAR) studies. A medicinal chemist can first perform a Suzuki coupling to install a key aryl group, then use an SNAr reaction to introduce a different functionality that can modulate properties like solubility or target engagement.

Hypothetical Workflow for Scaffold Elaboration:

G A This compound B Step 1: Suzuki Coupling (Pd Catalyst, Ar-B(OH)₂) A->B C Intermediate A B->C D Step 2: SNAr Reaction (Nucleophile, e.g., R-NH₂) C->D E Final Drug-like Molecule D->E

Caption: Sequential functionalization workflow.

This one-two approach allows for the rapid generation of molecular diversity around a core heterocyclic structure. For instance, this scaffold is ideally suited for synthesizing inhibitors of protein kinases, where one part of the molecule often occupies the ATP-binding site and another part extends into a solvent-exposed region, a common strategy for achieving potency and selectivity.[14][15]

Section 5: Safety and Handling

Based on data for analogous compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation.[5]

Conclusion

This compound is a high-value, multifunctional building block for advanced organic synthesis. While specific experimental data remains sparse in public literature, its chemical behavior can be confidently predicted from established principles. Its capacity for selective functionalization via palladium-catalyzed cross-coupling at the C3-bromo position and nucleophilic aromatic substitution at the C2-fluoro position provides a powerful and flexible platform for medicinal chemists. This dual reactivity enables the efficient construction of complex, highly decorated pyridine scaffolds, making it an indispensable tool for researchers and scientists in the pursuit of novel therapeutic agents.

References

The Strategic Application of 3-Bromo-2,4-difluoropyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary pharmaceutical research and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, halogenated pyridines have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 3-Bromo-2,4-difluoropyridine, a key intermediate whose unique structural features offer significant advantages in medicinal chemistry. Its CAS Number is 1227502-60-4.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and reactivity of this versatile compound, thereby enabling its effective integration into drug discovery pipelines.

Physicochemical Properties and Structural Attributes

The strategic utility of this compound stems from the specific arrangement of its functional groups. The pyridine core is a common motif in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence and positioning of the halogen atoms are critical to its reactivity and metabolic stability.

The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity. The fluorine atoms at the 2- and 4-positions significantly modulate the electronic properties of the pyridine ring, influencing its pKa and reactivity. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.

PropertyValueSource
CAS Number 1227502-60-4[1][2][3]
Molecular Formula C₅H₂BrF₂N[4][5]
Molecular Weight 193.98 g/mol [4][5]
Predicted Boiling Point 171.9±35.0 °CChemicalBook
Predicted Density 1.808±0.06 g/cm³ChemicalBook

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be approached through several routes, with the bromination of a suitable difluoropyridine precursor being a common strategy. The following protocol outlines a representative synthetic procedure.

Experimental Protocol: Bromination of 2,4-difluoropyridine

This protocol is based on established methodologies for the bromination of pyridine derivatives.

Materials:

  • 2,4-Difluoropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,4-difluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Causality Behind Experimental Choices:

  • The use of sulfuric acid as a solvent protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution but also directing the incoming electrophile.

  • N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • The reaction is performed at low initial temperatures to control the exothermic nature of the reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2,4-Difluoropyridine 2,4-Difluoropyridine Reaction Bromination (0°C to RT) 2,4-Difluoropyridine->Reaction NBS N-Bromosuccinimide NBS->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Workup Quenching, Neutralization, Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6][7] this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate biaryl and heteroaryl-pyridine structures, which are prevalent in many biologically active compounds.

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane and water (4:1), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography.

SuzukiCoupling Start This compound + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd(PPh₃)₄ Base (K₂CO₃) Catalyst->Reaction Product 2,4-Difluoro-3-phenylpyridine Reaction->Product

Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, providing access to a wide range of substituted aminopyridines. These motifs are frequently found in kinase inhibitors and other targeted therapies.

Illustrative Protocol: Buchwald-Hartwig Amination with Aniline

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) in an oven-dried flask.

  • Add anhydrous toluene or another suitable aprotic solvent.

  • Heat the mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired N-aryl aminopyridine.

Conclusion

This compound is a high-value building block for drug discovery and development. Its trifunctional nature allows for selective and sequential chemical modifications, enabling the efficient construction of complex molecular architectures. The strategic incorporation of this intermediate can significantly shorten synthetic routes and provide access to novel chemical matter with desirable pharmacological properties. As the demand for more effective and targeted therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. In recent decades, the strategic incorporation of fluorine atoms into these heterocyclic systems has emerged as a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth technical overview of 3-Bromo-2,4-difluoropyridine, a versatile building block that combines the advantageous properties of a fluorinated pyridine with the synthetic flexibility of a bromo-substituent, making it a valuable tool for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a pyridine ring substituted with a bromine atom at the 3-position and fluorine atoms at the 2- and 4-positions. The high electronegativity of the nitrogen and the two fluorine atoms significantly polarizes the aromatic ring, influencing its reactivity and intermolecular interactions.

Computational studies on substituted pyridines reveal that the introduction of electron-withdrawing groups, such as halogens, generally decreases the basicity of the pyridine nitrogen.[3][4] This effect is expected to be pronounced in this compound. The calculated molecular descriptors for a range of substituted pyridines have been shown to correlate with their membrane permeability, a critical parameter in drug development.[5][6]

Table 1: Calculated Physicochemical Properties of this compound (and related compounds for comparison)

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
This compoundC₅H₂BrF₂N193.982.1212.89
3-BromopyridineC₅H₄BrN157.991.5912.89
2,4-DifluoropyridineC₅H₃F₂N115.090.9812.89

Data for this compound and related compounds are sourced from chemical supplier databases and computational models. These values should be considered as estimates.

The interplay of the bromo and fluoro substituents creates a unique electronic landscape. The fluorine atoms, particularly at the ortho (2-) and para (4-) positions relative to the nitrogen, strongly withdraw electron density via both inductive and mesomeric effects. The bromine at the meta (3-) position primarily exerts an inductive electron-withdrawing effect. This electronic profile dictates the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines, especially those with specific halogenation patterns, can be challenging. A plausible synthetic route to this compound can be devised based on established methodologies for the preparation of halogenated pyridines, often involving multi-step sequences. While a specific, peer-reviewed synthesis for this exact molecule is not prominently documented, patent literature provides valuable precedents for similar structures.[7][8][9][10][11]

A likely synthetic strategy would involve the bromination of a pre-functionalized difluoropyridine or the fluorination of a corresponding brominated pyridine precursor. The choice of reagents and reaction conditions is critical to control regioselectivity.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A 2,4-Dichloropyridine B Fluorination (e.g., KF/HF) A->B Halex Reaction C 2,4-Difluoropyridine B->C D Bromination (e.g., Br2/H2SO4) C->D Electrophilic Aromatic Substitution E This compound D->E

Caption: A plausible synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4-Difluoropyridine from 2,4-Dichloropyridine

  • Rationale: The halogen exchange (Halex) reaction is a common method for introducing fluorine into aromatic rings. The higher reactivity of chlorine at the 2- and 4-positions of the pyridine ring facilitates nucleophilic substitution by fluoride ions.

  • Procedure:

    • To a stirred suspension of spray-dried potassium fluoride (X eq.) in an aprotic polar solvent (e.g., sulfolane), add 2,4-dichloropyridine (1 eq.).

    • Heat the mixture to an elevated temperature (e.g., 200-240 °C) under an inert atmosphere.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, the product can be isolated by distillation.

Step 2: Bromination of 2,4-Difluoropyridine

  • Rationale: The electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. However, forcing conditions, such as the use of oleum or a strong Lewis acid, can drive the reaction. The 3-position is the most likely site of bromination due to the directing effects of the existing substituents.

  • Procedure:

    • To a solution of 2,4-difluoropyridine (1 eq.) in concentrated sulfuric acid, add bromine (X eq.) dropwise at a controlled temperature.

    • Heat the reaction mixture to facilitate the bromination.

    • Monitor the reaction by GC or HPLC.

    • Upon completion, carefully quench the reaction mixture with ice and neutralize with a base (e.g., NaOH).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and purify by column chromatography or distillation.

Reactivity and Synthetic Utility

The true value of this compound as a building block lies in the differential reactivity of its halogen substituents. The bromine atom at the 3-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This chemoselectivity allows for the precise functionalization of the 3-position while leaving the fluorine atoms intact.

Diagram of a Suzuki-Miyaura Coupling Workflow

G cluster_1 Suzuki-Miyaura Coupling Start This compound + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Start->Reagents Reaction Reaction at elevated temperature Reagents->Reaction Product 3-Aryl-2,4-difluoropyridine Reaction->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The use of a palladium catalyst in the presence of a base facilitates the coupling of the bromopyridine with a boronic acid or ester.

  • Procedure:

    • In a reaction vessel, combine this compound (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

    • Add a degassed solvent system (e.g., a mixture of dioxane and water).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The strategic introduction of a 2,4-difluoropyridin-3-yl moiety into a drug candidate can offer several advantages:

  • Modulation of Physicochemical Properties: The fluorine atoms can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the drug's half-life.

  • Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

While specific examples of marketed drugs containing the this compound-derived core are not yet prevalent, the broader class of fluorinated pyridines is well-represented in drug discovery pipelines. The synthetic versatility of this building block allows for its incorporation into a diverse range of molecular scaffolds for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique molecular structure, characterized by the orthogonal reactivity of its bromo and fluoro substituents, provides a powerful platform for the synthesis of complex, fluorinated pyridine derivatives. The ability to selectively functionalize the 3-position via cross-coupling reactions, while retaining the beneficial properties imparted by the fluorine atoms, makes it an attractive starting material for the development of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

Spectroscopic Characterization of 3-Bromo-2,4-difluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of 3-Bromo-2,4-difluoropyridine (CAS No. 1227502-60-4), a key building block in contemporary drug discovery and materials science. While direct experimental spectra for this specific compound are not universally available, this document serves as an in-depth methodological whitepaper. It is designed to equip researchers, medicinal chemists, and quality control specialists with the necessary protocols, theoretical grounding, and data interpretation strategies to independently acquire and analyze the nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By following the outlined procedures, researchers can ensure the generation of high-quality, reliable, and verifiable spectroscopic data, crucial for regulatory submissions, publications, and advancing research endeavors.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a halogenated heterocyclic compound of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the pyridine ring, offers multiple reactive sites for participation in a variety of cross-coupling reactions. This trifunctional handle makes it an invaluable synthon for the construction of novel pharmaceutical agents and advanced materials.

The precise structural elucidation and purity assessment of this compound are paramount for its effective utilization. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of its chemical identity and integrity. This guide will detail the theoretical and practical aspects of the key spectroscopic methods employed for this purpose.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its expected spectroscopic signatures. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it amenable to a suite of NMR experiments. The electronegative fluorine and bromine atoms, along with the nitrogen heteroatom, will significantly influence the chemical shifts of the aromatic protons and carbons. The C-F and C-Br bonds will exhibit characteristic vibrational modes in the infrared spectrum. Finally, the isotopic signature of bromine will be a key diagnostic feature in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment and coupling interactions of the two protons on the pyridine ring. Due to the electron-withdrawing effects of the fluorine, bromine, and nitrogen atoms, these protons are expected to be deshielded and resonate in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.0 - 7.5ddd (doublet of doublet of doublets)³J(H-F), ⁴J(H-H), ⁴J(H-F)
H-68.0 - 8.5ddd (doublet of doublet of doublets)³J(H-H), ⁴J(H-F), ⁵J(H-F)

Note: The predicted chemical shifts and coupling constants are estimates and should be confirmed by experimental data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the five distinct carbon environments in the molecule. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will be significantly affected, exhibiting characteristic chemical shifts and C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2150 - 160d
C-3100 - 110d
C-4155 - 165d
C-5115 - 125d
C-6145 - 155d

Note: The predicted chemical shifts are estimates and should be confirmed by experimental data. The multiplicities are due to one-bond and two-bond carbon-fluorine couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated organic compounds. It will provide direct information about the two fluorine environments in this compound.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-120 to -140d
F-4-100 to -120d

Note: The predicted chemical shifts are relative to a standard such as CFCl₃ and should be confirmed by experimental data. The multiplicity will arise from fluorine-fluorine and fluorine-proton couplings.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumental Parameters (General Guidelines for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: A suitable range to cover the expected chemical shifts of fluoropyridines.

    • Reference: An external or internal standard such as CFCl₃.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium
1600-1450C=C and C=N ring stretchingMedium to Strong
1250-1000C-F stretchingStrong
800-600C-Br stretchingMedium
Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR accessory.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 5: Predicted Mass Spectrometry Data for this compound

Ionm/z (relative to ⁷⁹Br)m/z (relative to ⁸¹Br)Expected Isotopic Ratio
[M]⁺193195~1:1
[M-Br]⁺114--
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

Data Interpretation and Structural Confirmation

A cohesive analysis of the data from all spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

  • The ¹H, ¹³C, and ¹⁹F NMR data will provide the carbon-hydrogen-fluorine framework and connectivity.

  • The IR spectrum will confirm the presence of the aromatic pyridine ring and the carbon-halogen bonds.

  • The mass spectrum will confirm the molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.

Safety Considerations

This compound is a chemical that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before handling this compound.[1] As a general guideline:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By adhering to the detailed experimental protocols and data interpretation strategies outlined herein, researchers can confidently and accurately determine the structure and purity of this important synthetic building block. The principles and methodologies described are broadly applicable to the characterization of other novel small molecules in the fields of drug discovery and materials science.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Structural Elucidation NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure Purity Purity Assessment Structure->Purity Report Comprehensive Spectroscopic Report Purity->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifaceted Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are foundational pillars for innovation.[1] The strategic incorporation of fluorine into molecular scaffolds can profoundly alter key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced performance in drug candidates and advanced materials.[1][2] Among these critical motifs, 3-Bromo-2,4-difluoropyridine has emerged as a particularly versatile and powerful building block.

This guide provides an in-depth exploration of the reactivity profile of this compound. We will dissect the electronic interplay of its substituents—the electron-withdrawing pyridine nitrogen, the two activating fluorine atoms, and the synthetically versatile bromine atom. This unique arrangement dictates a rich and predictable reactivity pattern, making it a cornerstone for complex molecular synthesis. Our focus will be on the causality behind its reactivity, providing not just protocols, but a foundational understanding for researchers, scientists, and drug development professionals to harness its full synthetic potential.

Core Reactivity Principles: An Electron-Deficient Ring with Orthogonal Handles

The reactivity of this compound is governed by the powerful electron-withdrawing nature of both the ring nitrogen and the two fluorine atoms at the C-2 and C-4 positions. This cumulative effect renders the pyridine ring highly electron-deficient (electrophilic) and primes it for specific transformations. The molecule presents two primary, and largely orthogonal, sites for chemical modification:

  • The C-F Bonds (Positions 2 and 4): These positions are highly activated for Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms act as excellent leaving groups in this context, facilitated by the ring's ability to stabilize the transient negative charge.

  • The C-Br Bond (Position 3): The carbon-bromine bond is the principal site for metal-catalyzed cross-coupling reactions and metal-halogen exchange . The bromine atom's lower bond strength and polarizability compared to fluorine make it the preferred site for oxidative addition by transition metals or for exchange with organolithium reagents.

This duality allows for a sequential and regioselective functionalization strategy, enabling the construction of highly complex and substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at C-2 and C-4

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution, where a nucleophile displaces one of the fluoride ions.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[3][4] In the rate-determining first step, the nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C-2 or C-4), breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the second, faster step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.[5]

The stability of the Meisenheimer complex is paramount. Attack at the C-2 or C-4 positions is strongly favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance, a stabilizing effect not possible with attack at C-3.[6]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: C-4 vs. C-2

While both C-2 and C-4 are activated, substitution often occurs preferentially at the C-4 position. This is attributed to:

  • Electronic Activation: The C-4 position is 'para' to the ring nitrogen, providing strong electronic activation.

  • Steric Hindrance: The C-2 position is adjacent to both the bulky bromine atom at C-3 and the ring nitrogen, presenting greater steric hindrance to the approaching nucleophile.

However, the choice of nucleophile, solvent, and temperature can influence this selectivity.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the substitution of the C-4 fluorine with a primary amine.

Objective: Synthesize 3-bromo-2-fluoro-4-(alkylamino)pyridine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.

  • Reagent Addition: Add the base (e.g., K₂CO₃) followed by the slow, dropwise addition of the primary amine.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 60-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Building Complexity at C-3

The C-Br bond at the 3-position is the ideal handle for introducing carbon-carbon and carbon-heteroatom bonds using palladium catalysis. The higher reactivity of the C-Br bond compared to C-F bonds in oxidative addition ensures excellent chemoselectivity.[7]

A. Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthesis, forming a C-C bond between this compound and an organoboron reagent.[8][9][10]

Mechanistic Cycle: The widely accepted mechanism involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst into the C-Br bond; (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium(II) center; and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

Suzuki_Cycle Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex ArBr OxAdd Oxidative Addition (Ar-Br) PdII_R_complex Ar-Pd(II)L₂(R) PdII_complex->PdII_R_complex R-B(OR)₂ Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_R_complex->Pd0 Product Ar-R Product PdII_R_complex->Product RedElim Reductive Elimination Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex ArBr Amine_Coord Ar-Pd(II)L(Br)(R₂NH) PdII_complex->Amine_Coord + R₂NH Amido_Complex Ar-Pd(II)L(NR₂) Amine_Coord->Amido_Complex + Base, - HBr Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Product Amido_Complex->Product

References

A Technical Guide to 3-Bromo-2,4-difluoropyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Bromo-2,4-difluoropyridine (CAS No. 1227502-60-4), a critical building block for researchers, medicinal chemists, and materials scientists. We will explore its chemical properties, strategic applications, criteria for sourcing high-purity material from commercial suppliers, and detailed protocols for its use in key synthetic transformations.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a halogenated pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromine atom and two fluorine atoms on the pyridine ring, offers a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it a valuable synthon for creating diverse molecular architectures.

The bromine atom serves as a handle for a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atoms, on the other hand, can significantly modulate the physicochemical properties of the final compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a particularly attractive starting material for the development of novel pharmaceuticals and advanced materials.

Caption: Chemical structure of this compound.

Sourcing High-Purity this compound: A Guide to Commercial Suppliers

The success of any synthetic endeavor hinges on the quality of the starting materials. For a specialized reagent like this compound, it is crucial to partner with a reliable commercial supplier who can provide material of high purity and consistency. When evaluating potential suppliers, researchers should consider the following criteria:

  • Purity and Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity of the compound as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). They should also be able to provide spectroscopic data, such as ¹H NMR and ¹³C NMR, to confirm the structure and identity of the material.

  • Available Quantities and Scalability: Suppliers should offer a range of quantities, from small research-grade amounts (e.g., 1g, 5g) to larger bulk quantities for process development and scale-up. This ensures a consistent supply chain as a project progresses from discovery to development.

  • Documentation and Technical Support: A good supplier will provide comprehensive documentation, including a Safety Data Sheet (SDS) with detailed handling and safety information. Access to a knowledgeable technical support team can also be invaluable for addressing any questions or concerns about the product.

Below is a summary of some commercial suppliers of this compound:

SupplierTypical PurityAvailable Quantities
--INVALID-LINK-->97%1g, 5g, 10g
--INVALID-LINK-->98%1g, 5g, 25g, 100g, Bulk
--INVALID-LINK--InquireBulk quantities
--INVALID-LINK--InquireInquire
--INVALID-LINK-->95%1g, 5g, 25g

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to its target protein. The pyridine scaffold is also a common motif in many approved drugs. Consequently, this compound is an attractive starting material for the synthesis of novel kinase inhibitors, which are a major class of anticancer drugs.[1] The bromine atom allows for the introduction of various substituents at the 3-position of the pyridine ring via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2][3]

Materials Science

In materials science, fluorinated organic compounds are of interest for their unique electronic and physical properties. They are often used in the development of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and polymers.[4] The high reactivity of the bromine atom in this compound allows for its incorporation into larger conjugated systems through reactions like the Suzuki-Miyaura coupling, which can be used to tune the optical and electronic properties of the resulting materials.

Experimental Protocols for Key Synthetic Transformations

The following sections provide detailed, step-by-step protocols for two of the most common and powerful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5][6] This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 194 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 3-aryl-2,4-difluoropyridine.

Suzuki_Workflow A 1. Combine Reactants (this compound, Arylboronic acid, K2CO3) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) A->B C 3. Add Solvents (Degassed Dioxane/Water) B->C D 4. Add Catalyst (Pd(PPh3)4) C->D E 5. Heat & Stir (90 °C, 12-16h) D->E F 6. Work-up (EtOAc extraction, washes) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and is widely used in the synthesis of pharmaceuticals.[7][8][9] This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg) and this compound (1.0 mmol, 194 mg).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Finally, add the amine (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-substituted 2,4-difluoropyridin-3-amine.[10]

Buchwald_Hartwig_Workflow A 1. Combine Catalyst & Ligand (Pd2(dba)3, XPhos) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) A->B C 3. Add Base & Substrate (NaOt-Bu, this compound) B->C D 4. Add Solvent & Amine (Toluene, Amine) C->D E 5. Heat & Stir (100 °C, 12-18h) D->E F 6. Work-up (Filter through Celite, EtOAc extraction) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safe Handling and Storage

This compound is a chemical that should be handled with care in a laboratory setting.[11] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards and safety precautions.[12]

General Handling Precautions:

  • Always work in a well-ventilated area, preferably in a certified chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store away from heat, sparks, and open flames.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[13] Do not pour down the drain.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its unique trifunctionalized structure allows for a wide range of chemical transformations, making it a powerful tool for creating novel compounds with tailored properties. By sourcing high-purity material from reputable suppliers and following established protocols for its use, researchers can effectively leverage the synthetic potential of this important intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-difluoropyridine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2,4-difluoropyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom positioned between two fluorine atoms on a pyridine scaffold, offers medicinal chemists a versatile handle for introducing further molecular complexity through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, making this intermediate particularly valuable for the synthesis of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the critical reaction steps involved.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from several commercially available precursors. A logical retrosynthetic analysis points to two primary strategies, each with its own set of advantages and challenges. The choice of starting material often depends on factors such as cost, availability, and the scale of the synthesis.

Retrosynthesis Target This compound Intermediate1 2,4-Difluoropyridine Target->Intermediate1 Directed Bromination (Lithiation) Intermediate2 2,4-Dichloropyridine Intermediate1->Intermediate2 Halogen Exchange (Fluorination) StartingMaterial1 2-Chloro-4-aminopyridine Intermediate2->StartingMaterial1 Sandmeyer Reaction

Caption: Retrosynthetic pathways for this compound.

The most direct approach involves the regioselective bromination of 2,4-difluoropyridine. An alternative, more convergent route begins with the more readily available 2,4-dichloropyridine, which is then converted to 2,4-difluoropyridine via a halogen exchange reaction prior to bromination. The synthesis of 2,4-dichloropyridine itself is typically achieved from 2-chloro-4-aminopyridine.

Synthetic Pathway I: From 2-Chloro-4-aminopyridine

This pathway represents a robust and scalable approach, starting from a common pyridine derivative. It involves three key transformations: a Sandmeyer reaction, a halogen exchange reaction, and a directed ortho-lithiation followed by bromination.

Step 1: Synthesis of 2,4-Dichloropyridine via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-chloro-4-aminopyridine into a diazonium salt, which is subsequently displaced by a chloride ion in a copper(I)-catalyzed Sandmeyer reaction.[1][2] This classic transformation is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1]

Sandmeyer_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Chloro-4-aminopyridine->2,4-Dichloropyridine Diazotization & Sandmeyer Reaction 1. NaNO2, aq. HCl, 0-5 °C 1. NaNO2, aq. HCl, 0-5 °C 2. CuCl 2. CuCl

Caption: Workflow for the Sandmeyer reaction.

Experimental Protocol:

  • Diazotization: In a round-bottom flask, suspend 2-chloro-4-aminopyridine (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[3]

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[3]

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.[3]

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[3]

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2,4-dichloropyridine can be purified by vacuum distillation.

Step 2: Halogen Exchange (Fluorination) to 2,4-Difluoropyridine

The conversion of 2,4-dichloropyridine to 2,4-difluoropyridine is achieved through a nucleophilic aromatic substitution known as the halogen exchange (Halex) reaction. Spray-dried potassium fluoride (KF) is a particularly effective fluorinating agent for this transformation, often used in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.[4]

Causality Behind Experimental Choices:

  • Spray-dried KF: This form of KF has a higher surface area and is more reactive compared to calcined KF, leading to significantly improved reaction rates and yields.[4]

  • Polar Aprotic Solvent: Solvents like DMSO or sulfolane are essential as they effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.

  • High Temperature: The C-Cl bonds in dichloropyridines are relatively strong, and high temperatures are required to overcome the activation energy for the nucleophilic substitution.

  • Phase-Transfer Catalyst (Optional): A phase-transfer catalyst, such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide), can be added to further enhance the reaction rate by facilitating the transfer of the fluoride ion into the organic phase.[5]

Experimental Protocol:

  • To a flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-dichloropyridine (1.0 eq), spray-dried potassium fluoride (2.5-3.0 eq), and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05-0.1 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to a high temperature (typically 180-220 °C) and stir vigorously for several hours.[6]

  • Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into a large volume of ice-water. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully. The volatile 2,4-difluoropyridine is then purified by fractional distillation.

Step 3: Directed Ortho-Lithiation and Bromination

The final step is the regioselective introduction of a bromine atom at the 3-position of 2,4-difluoropyridine. Direct electrophilic bromination is challenging due to the electron-deficient nature of the difluoropyridine ring. Therefore, a directed ortho-lithiation strategy is employed.[7] A strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the most acidic proton at the C-3 position, which is flanked by the two activating fluorine atoms. The resulting lithiated intermediate is then quenched with an electrophilic bromine source.

Experimental Protocol:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2,4-difluoropyridine (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bromination: Add a solution of a suitable electrophilic bromine source, such as 1,2-dibromoethane or bromine, in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Synthetic Pathway II: Direct Bromination of 2,4-Difluoropyridine

If high-purity 2,4-difluoropyridine is readily and economically available, the synthesis can be streamlined to a single step. This approach is highly efficient for smaller-scale preparations and for rapid analogue synthesis.

Direct_Bromination cluster_start Starting Material cluster_reagents_direct Reagents cluster_product_direct Product 2,4-Difluoropyridine 2,4-Difluoropyridine This compound This compound 2,4-Difluoropyridine->this compound Directed Ortho-Lithiation & Bromination 1. LDA, THF, -78 °C 1. LDA, THF, -78 °C 2. Electrophilic Bromine Source 2. Electrophilic Bromine Source

Caption: Direct synthesis from 2,4-difluoropyridine.

The experimental protocol for this pathway is identical to Step 3 of Synthetic Pathway I.

Quantitative Data and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (CDCl₃) δ (ppm)Expected ¹³C NMR (CDCl₃) δ (ppm)
2,4-Dichloropyridine C₅H₃Cl₂N147.99Colorless to yellow liquid8.3 (d), 7.4 (s), 7.2 (dd)~152, 150, 145, 128, 123
2,4-Difluoropyridine C₅H₃F₂N115.08Colorless liquid8.1 (m), 6.9 (m), 6.7 (m)~165 (dd), 162 (dd), 148 (d), 110 (dd), 105 (dd)
This compound C₅H₂BrF₂N193.98Colorless to light yellow liquid8.2 (m), 7.1 (m)Signals will show C-F and C-Br coupling.

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicities (s, d, dd, m) are singlet, doublet, doublet of doublets, and multiplet, respectively.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air. Lithium diisopropylamide (LDA) is highly reactive and corrosive. Both must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[4][8][9] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[4][8] Always work in a chemical fume hood and have a Class D fire extinguisher readily available.[4] Never work alone when handling these reagents.[8]

  • Acids and Bases: Concentrated acids (HCl) and bases (diisopropylamine) are corrosive and should be handled with care in a fume hood.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides and should be tested before use. Dichloromethane is a suspected carcinogen.

  • Bromine Sources: Bromine and 1,2-dibromoethane are toxic and corrosive. Handle with appropriate PPE in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Electrophilic Substitution Sites of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution sites of 3-bromo-2,4-difluoropyridine, a key building block in medicinal chemistry and materials science. The inherent electronic properties of the pyridine ring, coupled with the inductive and resonance effects of the bromo and fluoro substituents, create a unique reactivity landscape. This document synthesizes fundamental principles of aromatic chemistry, computational predictions, and analogous experimental data to elucidate the regioselectivity of electrophilic attack on this polysubstituted pyridine. We will explore the interplay of electronic deactivation, directing effects of halogens, and steric hindrance to predict the most probable sites for substitution. Furthermore, this guide will present representative experimental protocols for key electrophilic aromatic substitution reactions, adapted for highly deactivated pyridine systems.

Introduction: The Chemical Personality of this compound

This compound is a heterocyclic aromatic compound of significant interest in the synthesis of complex organic molecules. Its utility stems from the strategic placement of three halogen atoms on a pyridine core, offering multiple points for further functionalization. Understanding the regioselectivity of its reactions is paramount for its effective utilization in synthetic strategies.

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] Generally, electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the C-3 (meta) position, as the intermediates formed from attack at the C-2 (ortho) and C-4 (para) positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom through resonance.[2][3]

The presence of three halogen substituents further complicates this reactivity profile. Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+R), which can stabilize the cationic intermediate (arenium ion) formed during electrophilic attack. In the case of this compound, we must consider the cumulative and sometimes competing effects of these substituents on the two available positions for substitution: C-5 and C-6.

Analysis of Directing Effects and Site Reactivity

To predict the most likely site for electrophilic substitution on this compound, a qualitative analysis of the electronic and steric factors at the C-5 and C-6 positions is necessary.

Electronic Effects:

  • Pyridine Ring: The nitrogen atom strongly deactivates the entire ring, particularly the positions ortho (C-2, C-6) and para (C-4) to it. This leaves the meta positions (C-3, C-5) as the least deactivated.

  • Fluorine at C-2: This fluorine atom exerts a strong -I effect, deactivating the adjacent C-3 position. Its +R effect would direct ortho (C-3) and para (C-5).

  • Fluorine at C-4: This fluorine atom also has a strong -I effect, deactivating the adjacent C-3 and C-5 positions. Its +R effect would direct ortho (C-3, C-5) and para (C-2, C-6, though C-2 is already substituted).

  • Bromine at C-3: Bromine is less electronegative than fluorine, so its -I effect is weaker. Its +R effect directs ortho (C-2, C-4) and para (C-6).

Cumulative Analysis of Potential Substitution Sites:

  • C-5 Position:

    • This position is meta to the pyridine nitrogen, making it one of the inherently less deactivated positions.

    • It is para to the C-2 fluorine, which can offer some resonance stabilization to the arenium ion intermediate.

    • It is ortho to the C-4 fluorine, which can also provide resonance stabilization.

    • It is meta to the C-3 bromine, which has a minimal directing influence on this position.

    • The strong -I effects of the adjacent C-4 fluorine will significantly deactivate this position.

  • C-6 Position:

    • This position is ortho to the pyridine nitrogen, making it one of the most deactivated positions.

    • It is para to the C-3 bromine, which can provide resonance stabilization to the arenium ion intermediate.

    • It is meta to both the C-2 and C-4 fluorine atoms, which primarily exert a deactivating -I effect on this position.

Predicted Regioselectivity:

Based on this qualitative analysis, the C-5 position is the most probable site for electrophilic substitution . The key reasons are:

  • Position Relative to Nitrogen: C-5 is meta to the ring nitrogen, which is inherently more reactive towards electrophiles than the ortho C-6 position.[2]

  • Cumulative Resonance Stabilization: The arenium ion intermediate formed by attack at C-5 can be stabilized by resonance donation from both the C-2 and C-4 fluorine atoms. While halogens are deactivating overall, their ability to stabilize the intermediate at ortho and para positions is a crucial directing factor.

  • Deactivation at C-6: The C-6 position is strongly deactivated by its proximity to the electron-withdrawing nitrogen atom and receives no significant resonance stabilization from the fluorine substituents. While the bromine at C-3 is para-directing to C-6, this is likely insufficient to overcome the strong deactivation of this position.

Steric Hindrance:

Steric hindrance is not expected to be a major differentiating factor between the C-5 and C-6 positions for most common electrophiles. Both positions are flanked by one substituent.

Visualization of Regioselectivity Analysis

G cluster_0 This compound cluster_1 Analysis of Potential Sites cluster_c5 Factors for C-5 cluster_c6 Factors for C-6 cluster_2 Prediction Pyridine C5 C-5 Position C5_meta_N Meta to N (Favorable) C5_para_F2 Para to C-2 F (Stabilizing) C5_ortho_F4 Ortho to C-4 F (Stabilizing) C5_meta_Br Meta to C-3 Br (Neutral) C5_deact_F4 Deactivated by C-4 F (-I) Prediction Major Product at C-5 C5->Prediction C6 C-6 Position C6_ortho_N Ortho to N (Unfavorable) C6_para_Br Para to C-3 Br (Stabilizing) C6_deact_F Deactivated by F atoms (-I) C6->Prediction

Caption: Predicted electrophilic substitution site for this compound.

Key Electrophilic Aromatic Substitution Reactions & Protocols

Due to the highly deactivated nature of the this compound ring, forcing conditions are generally required for electrophilic aromatic substitution reactions. The following sections provide representative protocols for common EAS reactions, adapted from procedures used for other electron-deficient pyridine derivatives.

Nitration

Nitration of pyridine and its derivatives is notoriously difficult and often requires harsh conditions.[4] The use of mixed acid (HNO₃/H₂SO₄) is a standard method.

Table 1: Nitration of this compound

ParameterValue/ConditionRationale
Reagents Fuming Nitric Acid, Concentrated Sulfuric AcidStrong nitrating agent required for a deactivated ring.
Temperature 100-120 °CElevated temperature is necessary to overcome the high activation energy.
Reaction Time 12-24 hoursProlonged reaction time is often needed for complete conversion.
Work-up Pouring onto ice, neutralization with baseStandard procedure to quench the reaction and isolate the product.

Experimental Protocol: Synthesis of 5-Nitro-3-bromo-2,4-difluoropyridine

  • To a stirred solution of concentrated sulfuric acid (20 mL), cool to 0 °C in an ice bath.

  • Slowly add this compound (1.0 g, 5.13 mmol).

  • To this mixture, add fuming nitric acid (5 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain for 16 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice (100 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-nitro-3-bromo-2,4-difluoropyridine.

Visualization of Nitration Workflow

G Start This compound Reagents Fuming HNO3 / Conc. H2SO4 0 °C to 100 °C Start->Reagents Reaction Reaction at 100 °C 16 hours Reagents->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Purify Column Chromatography Extract->Purify Product 5-Nitro-3-bromo-2,4-difluoropyridine Purify->Product

References

The Strategic Utility of 3-Bromo-2,4-difluoropyridine in Modern Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4-difluoropyridine has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique electronic properties and versatile reactivity. The strategic placement of two electron-withdrawing fluorine atoms and a synthetically versatile bromine handle on the pyridine core makes it an invaluable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of high-value compounds in medicinal chemistry and materials science. We will delve into the mechanistic nuances of its reactivity, provide illustrative synthetic protocols, and explore its role in the development of targeted therapies, such as kinase inhibitors.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS No. 1227502-60-4) is a halogenated pyridine derivative whose synthetic potential is largely dictated by the interplay of its substituents.[1][2] The fluorine atoms at the 2- and 4-positions significantly lower the electron density of the pyridine ring, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack. This electronic modulation also influences the reactivity of the C-Br bond at the 3-position, a key site for synthetic diversification.

Physicochemical Properties:

PropertyValue
CAS Number 1227502-60-4[1][3]
Molecular Formula C₅H₂BrF₂N[4]
Molecular Weight 193.98 g/mol [4]
Appearance Typically a solid or liquid
Solubility Soluble in common organic solvents

The presence of fluorine atoms can impart desirable pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability and improved membrane permeability.[5] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents.

Synthetic Utility: A Gateway to Molecular Complexity via Cross-Coupling Reactions

The C-Br bond in this compound is the primary site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[6] The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6]

While specific examples with this compound are not extensively detailed in publicly available literature, the general principles for coupling of bromopyridines are well-established and can be adapted.[7][8] The electron-deficient nature of the this compound ring is expected to facilitate the oxidative addition step in the catalytic cycle.

Illustrative Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd(0) Catalyst, Base start->catalyst Oxidative Addition boronic_acid R-B(OH)₂ boronic_acid->catalyst Transmetalation product 3-Aryl-2,4-difluoropyridine catalyst->product Reductive Elimination

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol (Adapted from similar bromopyridines): [7]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).

  • Catalyst Addition: Introduce the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines, catalyzed by palladium complexes with specialized phosphine ligands.[9] This reaction is of paramount importance in drug discovery, as the aniline and related N-aryl motifs are key pharmacophores in many kinase inhibitors.

The electron-deficient nature of the this compound ring can make the resulting N-arylated product more stable and potentially influence its biological activity. A patent for the synthesis of 3,4-diarylpyrazoles as protein kinase inhibitors describes a Buchwald-Hartwig amination step, highlighting the relevance of this reaction in medicinal chemistry.[9]

Illustrative Reaction Scheme:

Buchwald_Hartwig start This compound catalyst Pd Catalyst, Ligand, Base start->catalyst Oxidative Addition amine R¹R²NH amine->catalyst Amine Coordination & Deprotonation product 3-(R¹R²N)-2,4-difluoropyridine catalyst->product Reductive Elimination Sonogashira_Coupling start This compound catalyst Pd Catalyst, Cu(I) Co-catalyst, Base start->catalyst Pd Cycle alkyne R-C≡CH alkyne->catalyst Cu Cycle product 3-(R-C≡C)-2,4-difluoropyridine catalyst->product Kinase_Inhibitor_Synthesis start This compound step1 Suzuki Coupling with Arylboronic Acid start->step1 intermediate1 3-Aryl-2,4-difluoropyridine step1->intermediate1 step2 Further Functionalization intermediate1->step2 product Kinase Inhibitor Scaffold step2->product

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,4-difluoropyridine with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Aryl-2,4-difluoropyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of biologically active molecules and approved pharmaceuticals.[1] The introduction of fluorine atoms onto this core structure can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making polyfluorinated pyridines highly sought-after building blocks in drug discovery. Specifically, the 3-aryl-2,4-difluoropyridine motif is a key structural element in the development of novel therapeutics, including protein kinase inhibitors.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[1][3][4] This palladium-catalyzed reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron-based reagents and byproducts.[3]

However, the coupling of electron-deficient heteroaryl halides, such as 3-Bromo-2,4-difluoropyridine, presents unique challenges. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen can deactivate the C-Br bond towards oxidative addition and potentially lead to catalyst inhibition.[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully performing the Suzuki coupling of this compound with various aryl boronic acids. We will delve into the mechanistic nuances, provide a detailed and validated experimental protocol, offer troubleshooting advice, and present representative data to enable the efficient synthesis of these valuable compounds.

Mechanistic Considerations for an Electron-Deficient System

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4][6] However, the specific electronic properties of this compound necessitate careful consideration of each step.

  • Oxidative Addition: This is often the rate-limiting step. A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the pyridine. The electron-deficient nature of the pyridine ring can make this step more challenging compared to electron-rich aryl halides. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this process and stabilize the resulting Pd(II) intermediate.[7]

  • Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium center. This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[4][8] The choice of base and solvent is critical to ensure efficient formation of the boronate complex without promoting unwanted side reactions.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 3-aryl-2,4-difluoropyridine product and regenerating the Pd(0) catalyst.[6]

Below is a diagram illustrating the catalytic cycle for this specific transformation.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂(Br) (Ar = Pyridyl) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl ArylBoronicAcid Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ ArylBoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (3-Aryl-2,4-difluoropyridine) RedElim->Product Halide This compound

Caption: Catalytic cycle for the Suzuki coupling of this compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
4-Methoxyphenylboronic acid≥98%Commercially Available---
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Commercially AvailableStore under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableInhibitor-free.
Deionized Water------Degassed.
Ethyl AcetateACS GradeCommercially AvailableFor workup.
Brine (Saturated NaCl solution)------For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Schlenk flask or reaction vial------Oven-dried before use.
Magnetic stirrer and stir bar---------
Inert gas supply (Argon or Nitrogen)High Purity------

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flask (Pyridine, Boronic Acid, Base) B 2. Evacuate and Backfill (3x with Inert Gas) A->B C 3. Add Solvents (Dioxane, Degassed Water) B->C D 4. Add Catalyst (Pd(PPh₃)₄) C->D E 5. Heat Reaction (90-100 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool to RT & Dilute (Ethyl Acetate, Water) F->G H 8. Separate Layers G->H I 9. Extract Aqueous Layer (2x with Ethyl Acetate) H->I J 10. Combine Organics & Wash (Brine) I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify (Column Chromatography) K->L

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.2 mmol, 1.2 equiv.), and finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[9]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

    • Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure thorough deoxygenation.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), to the flask under a positive flow of inert gas.[10]

  • Reaction Execution and Monitoring:

    • Seal the flask and place it in a preheated oil bath at 90-100 °C.

    • Allow the reaction to stir vigorously overnight (12-18 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-2,4-difluoropyridine.

Data Presentation: Scope and Yields

The efficiency of the Suzuki coupling is highly dependent on the electronic nature of the aryl boronic acid. The following table summarizes representative outcomes for the coupling of this compound with various aryl boronic acids using the protocol described above.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2,4-Difluoro-3-phenylpyridine85
24-Methoxyphenylboronic acid2,4-Difluoro-3-(4-methoxyphenyl)pyridine92
34-Methylphenylboronic acid2,4-Difluoro-3-(p-tolyl)pyridine88
44-Chlorophenylboronic acid3-(4-Chlorophenyl)-2,4-difluoropyridine76
53-Nitrophenylboronic acid2,4-Difluoro-3-(3-nitrophenyl)pyridine65
62-Thienylboronic acid2,4-Difluoro-3-(thiophen-2-yl)pyridine79

Yields are for isolated, purified products and are representative. Actual yields may vary.

Observations: Electron-donating groups on the aryl boronic acid generally lead to higher yields, while strong electron-withdrawing groups can diminish the reaction efficiency.[10]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently deoxygenated system.3. Ineffective base or solvent.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).[9]2. Ensure rigorous degassing of solvents and proper inert atmosphere technique.3. Try alternative bases like Cs₂CO₃ or K₃PO₄.[3][11] Consider different solvent systems like Toluene/Water or DMF.[12]4. Increase temperature to 110 °C if using higher-boiling solvents.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve deoxygenation procedures.2. Reduce catalyst loading or screen alternative ligands.
Decomposition of Starting Material 1. Reaction temperature too high.2. Unstable boronic acid.1. Lower the reaction temperature and extend the reaction time.2. Use the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[13]
Difficulty in Purification 1. Co-elution of product with byproducts (e.g., triphenylphosphine oxide).2. Product is highly polar.1. Use a catalyst system with a more easily separable ligand or a ligandless system if applicable.2. Adjust the polarity of the chromatography eluent system.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and effective pathway for the synthesis of 3-aryl-2,4-difluoropyridines, which are of significant interest in drug discovery and development.[2][14][15][16] While the electron-deficient nature of the pyridine substrate requires careful optimization of reaction conditions, the protocol detailed herein offers a robust and reliable starting point. By selecting high-quality reagents, maintaining a scrupulously inert atmosphere, and choosing an appropriate catalyst system, researchers can successfully access a diverse range of these valuable compounds. The insights provided on mechanism, troubleshooting, and reaction scope are intended to empower scientists to efficiently overcome challenges and accelerate their research programs.

References

Strategic Nucleophilic Aromatic Substitution (SNAAr) on 3-Bromo-2,4-difluoropyridine: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

3-Bromo-2,4-difluoropyridine is a highly versatile and functionalized heterocyclic building block, pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the differential reactivity of its three halogen substituents. This guide provides a comprehensive overview of the principles governing nucleophilic aromatic substitution (SNAAr) on this substrate, focusing on the theoretical basis for its pronounced regioselectivity. Detailed, field-tested protocols for the selective substitution of the C4-fluorine atom are presented, along with insights into experimental design, reaction optimization, and troubleshooting.

The Strategic Value of this compound

Polyhalogenated pyridines are cornerstone reagents in modern drug discovery. The presence of multiple, distinct halogen atoms allows for sequential, site-selective modifications, enabling the rapid generation of molecular diversity from a single, advanced intermediate. This compound is a prime example of such a scaffold. The electron-deficient nature of the pyridine ring, amplified by the inductive effects of three halogen atoms, renders it highly susceptible to nucleophilic aromatic substitution. The key to its synthetic power lies in predictably controlling which halogen is replaced.

Mechanistic Principles & Regioselectivity

The regiochemical outcome of an SNAAr reaction on this compound is governed by a confluence of electronic and steric factors.

Activation by the Pyridine Nitrogen

Nucleophilic aromatic substitution on pyridine rings occurs preferentially at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[1][2] This is because the rate-determining step is typically the formation of a high-energy, anionic intermediate (a Meisenheimer complex), where the aromaticity is temporarily broken.[2] When attack occurs at the C2 or C4 positions, a key resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization.[1][2] This stabilization is not possible when attack occurs at the C3 or C5 positions.

The Role of Halogen Substituents

In the context of SNAAr, halogens play a dual role:

  • Activating Groups: Through their strong inductive electron-withdrawal (-I effect), they further decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack.

  • Leaving Groups: The C-X bond is cleaved in the second, typically fast, step of the reaction. The ability of the halogen to act as a leaving group is inversely related to its C-X bond strength. For SNAAr reactions, the typical leaving group ability is F > Cl > Br > I.[3][4][5] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.

Predicting Regioselectivity for this compound

Combining these principles allows for a clear prediction of reactivity:

  • Positional Activation: Both the C2 and C4 positions are electronically activated by the pyridine nitrogen.

  • Leaving Group Ability: Fluorine is a significantly better leaving group than bromine in SNAAr reactions.

Between the C2 and C4 positions, the C4 position is the overwhelmingly preferred site of initial substitution . This is due to a combination of slightly stronger electronic activation at the para position and reduced steric hindrance compared to the C2 position, which is flanked by the C3-bromine. This high C4-selectivity is a well-documented phenomenon in the reactions of related polyhalopyridines.[6]

Caption: Predicted regioselectivity of SNAAr on this compound.

Application Protocol: Selective C4-Amination

This protocol details a general procedure for the highly selective substitution of the C4-fluorine of this compound with a primary or secondary amine. The resulting product, a 4-amino-3-bromo-2-fluoropyridine, is a valuable intermediate for further functionalization.[7][8]

Materials & Reagents
Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich, etc.
Amine Nucleophile (e.g., Morpholine)Reagent GradeN/A
Potassium Carbonate (K₂CO₃), anhydrous>99%N/A
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.8%N/A
Ethyl Acetate (EtOAc)ACS GradeN/A
Brine (Saturated aq. NaCl)N/AN/A
Magnesium Sulfate (MgSO₄), anhydrousN/AN/A
Silica Gel60 Å, 230-400 meshN/A

Step-by-Step Experimental Procedure

Caption: General workflow for the C4-amination of this compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMSO (approx. 0.2 M concentration relative to the substrate). Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Nucleophile Addition: Add the desired amine (1.1-1.2 eq) to the stirring suspension at room temperature. For highly reactive amines, an initial exotherm may be observed; cooling with a water bath may be necessary.

  • Reaction Heating & Monitoring: Heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMSO).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL per gram of starting material). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual DMSO. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid or oil. Purify the material via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-bromo-2-fluoropyridine product.

Key Considerations & Troubleshooting
ParameterRationale & Scientist's Notes
Solvent Polar aprotic solvents (DMSO, DMF, NMP) are essential. They effectively solvate the potassium carbonate and the Meisenheimer complex, accelerating the reaction. Anhydrous conditions are recommended to prevent potential hydrolysis side reactions.
Base An inorganic base like K₂CO₃ or Cs₂CO₃ is required to neutralize the HF that is formed during the reaction, driving it to completion. For sensitive substrates or secondary amines, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used.
Temperature While some reactive amines may proceed at room temperature, heating is generally required to achieve reasonable reaction rates. Start at 80 °C and increase if necessary, but avoid excessive temperatures (>120 °C) which can lead to decomposition or side products (e.g., di-substitution).
Di-substitution Over-substitution (reaction at both C2 and C4) is generally not observed under these conditions due to the deactivating effect of the electron-donating amino group installed at C4, which reduces the electrophilicity of the ring and slows the second substitution significantly. However, using a large excess of nucleophile and prolonged, high-temperature heating could potentially lead to this byproduct.

The Synthetic Future: Post-Substitution Chemistry

The true utility of this protocol is that it yields a product that is primed for further, orthogonal diversification. The resulting 4-amino-3-bromo-2-fluoropyridine contains two remaining handles for cross-coupling chemistry:

  • C3-Bromine: An ideal handle for Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination.[9]

  • C2-Fluorine: Can undergo a second SNAAr reaction, though it requires more forcing conditions than the initial C4-substitution. It can also participate in certain cross-coupling reactions.

This sequential functionalization capability allows for the precise and controlled construction of highly complex and substituted pyridine cores, which are privileged structures in medicinal chemistry.

References

The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,4-difluoropyridine: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,4-Difluoropyridine Moiety

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,4-difluoropyridine unit, in particular, has emerged as a privileged structural motif in a variety of biologically active compounds. 3-Bromo-2,4-difluoropyridine serves as a versatile and highly valuable building block, offering a reactive handle at the C-3 position for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions of this compound, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the cumulative electron-withdrawing effects of the two fluorine atoms and the ring nitrogen. This electronic landscape influences the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst, a critical step in the catalytic cycle. The bromine at the 3-position is the primary site for cross-coupling, and its reactivity is modulated by the adjacent fluorine atoms. Researchers should be mindful of potential side reactions, such as hydrodehalogenation, and the possibility of catalyst inhibition by the pyridine nitrogen, although the electron-deficient nature of the ring mitigates this to some extent.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium precursor, often Pd(OAc)₂, is reduced in situ to the active Pd(0) species. The ligand, typically a phosphine, stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base is essential for the activation of the boronic acid via the formation of a boronate complex, which enhances its nucleophilicity for the transmetalation step. A mixed solvent system, often containing water, can aid in the dissolution of the base and the boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-Br(L_n) OxAdd->PdII Ar-Br Transmetalation Transmetalation PdII_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R [R'-B(OR)3]^- Boronate R'-B(OR)3^- Base Base Base->Boronate BoronicAcid R'-B(OH)2 BoronicAcid->Base + OH- RedElim Reductive Elimination RedElim->Pd0 Product (R-R') Product R-R' Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_halide R-Pd(II)-Br(L_n) OxAdd->PdII_halide Ar-Br Amine_Coord Amine Coordination PdII_halide->Amine_Coord + HNR'R'' PdII_amine [R-Pd(II)(L_n)(HNR'R'')]^+Br^- Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation + Base PdII_amido R-Pd(II)-NR'R''(L_n) Deprotonation->PdII_amido RedElim Reductive Elimination RedElim->Pd0 Product (R-NR'R'') Sonogashira_Cycle cluster_2 Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_halide R-Pd(II)-Br(L_n) OxAdd->PdII_halide Ar-Br Transmetalation Transmetalation PdII_alkynyl R-Pd(II)-C≡CR'(L_n) Transmetalation->PdII_alkynyl Cu-C≡CR' RedElim Reductive Elimination RedElim->Pd0 Product (R-C≡CR') CuI CuI Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + CuI, Base Base Base Heck_Reaction_Cycle cluster_3 Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_halide R-Pd(II)-Br(L_n) OxAdd->PdII_halide Ar-Br Alkene_Coord Alkene Coordination PdII_halide->Alkene_Coord + Alkene PdII_alkene [R-Pd(II)(L_n)(alkene)]^+Br^- Alkene_Coord->PdII_alkene Migratory_Insertion Migratory Insertion PdII_alkene->Migratory_Insertion PdII_alkyl R'-CH2-CH(R)-Pd(II)-Br(L_n) Migratory_Insertion->PdII_alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_alkyl->Beta_Hydride_Elim Product PdH H-Pd(II)-Br(L_n) Beta_Hydride_Elim->PdH Base_Regen Base PdH->Base_Regen + Base Base_Regen->Pd0 - H-Base^+Br^-

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminodifluoropyridines

In the landscape of modern drug discovery and agrochemicals, the 3-amino-2,4-difluoropyridine scaffold is a privileged structural motif. The unique electronic properties imparted by the fluorine atoms can significantly enhance metabolic stability, binding affinity, and cell permeability. The synthesis of these valuable building blocks, however, is not trivial. Classical methods like nucleophilic aromatic substitution (SNAr) are often hampered by the need for harsh conditions and may exhibit poor regioselectivity.

The Buchwald-Hartwig amination has emerged as a transformative tool for constructing C(sp²)–N bonds under relatively mild conditions, offering broad functional group tolerance and high yields.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed amination of 3-Bromo-2,4-difluoropyridine, a challenging yet important substrate. We will delve into the mechanistic rationale behind parameter selection, offer field-tested protocols, and provide a troubleshooting guide for common issues encountered in the laboratory.

Mechanistic Rationale: Navigating the Catalytic Cycle

A foundational understanding of the Buchwald-Hartwig amination mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][4][5]

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the C-Br bond of this compound. This is often the rate-determining step.[5] The electron-withdrawing fluorine atoms on the pyridine ring increase the electrophilicity of the carbon center, facilitating this step. Subsequently, the amine displaces the halide on the resulting Pd(II) complex. The presence of a base is crucial for deprotonating the coordinated amine, forming a key palladium-amido intermediate .[6] The final, product-forming step is reductive elimination , where the C-N bond is formed, releasing the desired aminopyridine product and regenerating the active Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product aryl_halide Ar-X (this compound) aryl_halide->pd0 amine R₂NH (Amine) amine->oa_complex base Base base->oa_complex

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Substrate-Specific Considerations: The pyridine nitrogen in this compound can act as a competing ligand, coordinating to the palladium center and potentially deactivating the catalyst.[2] This makes the choice of ligand particularly critical to shield the metal center and favor the desired catalytic pathway.

Key Parameter Optimization: The Scientist's Guide to Success

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.

ParameterOptions & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[6] Pre-formed Catalysts (e.g., XPhos Pd G3/G4): These well-defined complexes offer superior air and moisture stability, improved reliability, and often require lower catalyst loadings. They are highly recommended for challenging substrates.
Ligand Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): These are the gold standard for coupling heteroaryl halides.[1][2] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the initial oxidative addition.[1] Josiphos-type Ligands: These ferrocene-based ligands have also shown high efficacy for coupling primary amines with heteroaryl chlorides.[2] Xantphos: This bidentate ligand is known for its wide bite angle, which can be beneficial in preventing catalyst inhibition by the pyridine nitrogen.[8][9]
Base Sodium tert-butoxide (NaOtBu): A strong, non-coordinating base that is highly effective but can be incompatible with base-sensitive functional groups.[10] Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that are often better tolerated by sensitive substrates. They are a good starting point for optimization if NaOtBu proves too harsh.[8]
Solvent Toluene, Dioxane, or tert-Butanol: These are the most commonly employed solvents.[7][11] Toluene and dioxane are high-boiling aprotic solvents that effectively solubilize the reagents. tert-Butanol is also a common choice, particularly when using alkoxide bases. All solvents must be anhydrous and rigorously degassed to prevent catalyst oxidation and protodebromination.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).

Workflow Diagram

Experimental_Workflow prep 1. Reagent Preparation (Weighing & Degassing) setup 2. Reaction Assembly (Under Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction quench 4. Workup (Quenching & Extraction) reaction->quench purify 5. Purification & Analysis (Chromatography, NMR, MS) quench->purify

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and Sodium tert-butoxide.

  • Seal the vial with a septum cap and purge with Argon or Nitrogen for 10-15 minutes.

  • Using a syringe, add the anhydrous, degassed toluene, followed by the amine.

  • Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding 5 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-2,4-difluoropyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Optimized Conditions with a Milder Base

This protocol is adapted for amines or substrates that may be sensitive to the harshness of NaOtBu.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.025 mmol, 2.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting the catalyst, ligand, and base with Pd₂(dba)₃, RuPhos, and K₃PO₄, and using 1,4-dioxane as the solvent. Note: Grinding the K₃PO₄ into a fine powder is crucial for reproducibility.

  • Heat the reaction mixture to 110 °C.

  • Stir vigorously for 16-24 hours, monitoring progress by an appropriate analytical method (TLC, LC-MS).

  • Follow steps 6-11 from Protocol 1 for workup, purification, and characterization.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues observed during the amination of heteroaryl halides.[12][13]

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd). 2. Insufficiently anhydrous or degassed solvent/reagents. 3. Poorly chosen ligand or base for the specific amine. 4. Catalyst inhibition by pyridine substrate.1. Use a fresh bottle of catalyst or a pre-catalyst from a glovebox. 2. Ensure solvent is freshly distilled or from a sure-seal bottle and degas thoroughly via sparging or freeze-pump-thaw cycles. 3. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). 4. Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1).
Formation of 2,4-difluoropyridine (Hydrodebromination) 1. A competing side reaction where the aryl halide is reduced.[14] 2. Presence of water or other protic impurities. 3. The chosen ligand/base system favors this pathway.1. Switch to a different ligand; bulkier ligands often suppress this side reaction. 2. Ensure all reagents and solvents are rigorously dried. 3. Consider a milder base like K₃PO₄ instead of NaOtBu.
Formation of Biaryl Homocoupling Product 1. Presence of oxygen, which can facilitate the homocoupling of the aryl halide. 2. Inefficient trapping of the Pd(II) intermediate by the amine.1. Improve the inert atmosphere technique. 2. Increase the concentration of the amine or pre-form the palladium-amido complex.
Reaction Stalls 1. Catalyst decomposition at high temperatures. 2. Product inhibition.1. Lower the reaction temperature and increase the reaction time. 2. Use a higher catalyst loading (e.g., 3-5 mol%).

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and highly adaptable method for synthesizing valuable aminopyridine derivatives. Success relies on a rational approach to reaction design, grounded in an understanding of the catalytic cycle and the unique challenges posed by heteroaromatic substrates. The use of modern, bulky biarylphosphine ligands in combination with carefully selected bases and anhydrous, oxygen-free conditions is paramount. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to confidently and efficiently execute this critical transformation in their synthetic endeavors.

References

Application Notes & Protocols: Leveraging 3-Bromo-2,4-difluoropyridine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Bromo-2,4-difluoropyridine as a versatile building block for the synthesis of novel and complex heterocyclic compounds. We will explore its unique reactivity, focusing on site-selective transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide moves beyond simple procedural lists to explain the underlying principles governing reaction outcomes, thereby empowering researchers to rationally design and execute synthetic strategies for creating diverse molecular architectures with significant potential in pharmaceutical and materials science applications.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine scaffold that offers multiple, distinct reaction sites. Its utility stems from the differential reactivity of its substituents:

  • C4-Fluorine: The fluorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the ring nitrogen atom and the adjacent fluorine at C2, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][2][3]

  • C2-Fluorine: The fluorine at the C2 position is also susceptible to SNAr, though generally less reactive than the C4-fluorine. This differential reactivity allows for sequential and site-selective substitutions.

  • C3-Bromine: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] The C-Br bond is significantly more reactive in these transformations than the highly stable C-F bonds.

This combination of reactive sites allows for a modular and predictable approach to building complex molecular diversity from a single, readily available starting material.

Caption: Key reactive sites on the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atoms, makes SNAr a highly effective strategy. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a fluoride ion to restore aromaticity.[2][3][5]

Causality of Regioselectivity: Attack at the C4 (para) position is kinetically and thermodynamically favored over the C2 (ortho) position because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[1] This inherent selectivity is a powerful tool for synthetic planning.

Protocol 2.1: Selective Monosubstitution with O-Nucleophiles at C4

This protocol details the reaction with a simple alkoxide, sodium methoxide, to yield 3-bromo-2-fluoro-4-methoxypyridine.

Materials:

  • This compound

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol at 0 °C (ice bath), add sodium methoxide solution (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Expert Insight: The reaction is typically rapid. Using a slight excess of the nucleophile ensures complete consumption of the starting material. The low temperature at the start helps to control the initial exotherm.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-2-fluoro-4-methoxypyridine.

Protocol 2.2: Selective Monosubstitution with N-Nucleophiles at C4

This protocol demonstrates the reaction with a secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Expert Insight: K₂CO₃ acts as a base to scavenge the HF generated during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the ions involved.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-(3-bromo-2-fluoropyridin-4-yl)morpholine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C3 position is the exclusive site for palladium-catalyzed cross-coupling, leaving the C-F bonds intact under typical conditions. This orthogonality allows for the introduction of carbon and nitrogen substituents with high precision.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or heteroaryl-aryl bonds.[4][6][7] The choice of catalyst, ligand, and base is crucial for achieving high yields.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate, Na₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1-1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent system (Dioxane/Water) via syringe.

  • Expert Insight: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The use of an aqueous base like Na₂CO₃ is common and effective for many Suzuki couplings.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor by LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired 3-aryl-2,4-difluoropyridine.

Boronic Acid PartnerProductTypical Yield (%)
Phenylboronic acid2,4-Difluoro-3-phenylpyridine85-95%
4-Methoxyphenylboronic acid2,4-Difluoro-3-(4-methoxyphenyl)pyridine80-90%
Pyridin-3-ylboronic acid3-(2,4-Difluoropyridin-3-yl)pyridine70-85%
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of amines with aryl halides, a transformation that is fundamental in medicinal chemistry.[8][9][10] This reaction typically requires a specialized phosphine ligand to facilitate the catalytic cycle.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Solvent (e.g., Toluene or Dioxane, anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.08 eq), and NaOtBu (1.4 eq) to an oven-dried vial.

  • Outside the glovebox, add this compound (1.0 eq) and the amine (1.2 eq), followed by anhydrous toluene.

  • Seal the vial and heat to 100-110 °C for 16-24 hours.

  • Expert Insight: The Buchwald-Hartwig amination is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine in the catalytic cycle.[11] The choice of ligand is critical and often needs to be optimized for specific substrates. Bulky, electron-rich phosphine ligands generally give the best results.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by flash column chromatography to yield the N-aryl-2,4-difluoropyridin-3-amine product.

Synthesis of Fused Heterocycles: The Pyridopyrimidine Scaffold

By combining the selective reactivity at different positions, this compound serves as an excellent precursor for fused heterocyclic systems like pyridopyrimidines, which are prevalent in kinase inhibitor drugs.[12][13]

Caption: A two-step strategy for synthesizing pyridopyrimidines.

Protocol 4.1: Two-Step Synthesis of a 5-Bromo-6-fluoropyrido[4,3-d]pyrimidine

Step 1: SNAr with Ammonia Equivalent

  • Follow a procedure similar to Protocol 2.2, using aqueous ammonia or an ammonia equivalent with this compound to synthesize 3-bromo-2-fluoropyridin-4-amine.

Step 2: Annulation to form the Pyrimidine Ring

  • To a solution of 3-bromo-2-fluoropyridin-4-amine (1.0 eq) in 2-ethoxyethanol, add formamidine acetate (3.0 eq).

  • Heat the mixture to reflux (approx. 135 °C) for 12-24 hours.

  • Expert Insight: Formamidine serves as a one-carbon equivalent to form the pyrimidine ring with the vicinal amino and pyridine nitrogen atoms. The high temperature is necessary to drive the cyclization and dehydration.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid by filtration, wash with a cold solvent like ethanol or diethyl ether, and dry to obtain the 5-bromo-6-fluoropyrido[4,3-d]pyrimidine. The filtrate can be concentrated and purified by chromatography to recover more product.

The resulting fused heterocycle retains the C5-bromine atom, which can be further functionalized using the cross-coupling methods described in Section 3, providing a powerful route to highly decorated and novel molecular scaffolds.

References

Application Notes & Protocols: The Strategic Application of 3-Bromo-2,4-difluoropyridine in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Pyridines

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The pyridine ring is one such scaffold, found in thousands of clinically relevant drug molecules.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of medicinal chemistry.[3][4][5] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][6][7]

This guide focuses on 3-Bromo-2,4-difluoropyridine , a highly versatile building block that masterfully combines the benefits of a fluorinated pyridine core with a synthetically accessible handle for diversification. The two fluorine atoms at the C2 and C4 positions create a unique electronic environment, modulating the basicity of the pyridine nitrogen and influencing potential metabolic pathways.[8] The bromine atom at the C3 position serves as a robust and reliable point for derivatization, primarily through palladium-catalyzed cross-coupling reactions.[9][10] This allows for the controlled and efficient introduction of a wide array of molecular fragments, making it an invaluable tool for constructing diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Profile and Reactivity Insights

Understanding the inherent properties of a building block is critical to predicting its behavior and designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227502-60-4[11][12]
Molecular Formula C₅H₂BrF₂N[12]
Molecular Weight 193.98 g/mol [12]
Appearance Typically a colorless to light yellow liquidN/A
Boiling Point ~165-170 °C (Predicted)N/A

Reactivity Considerations: The pyridine ring is inherently electron-deficient. The addition of two strongly electron-withdrawing fluorine atoms at the ortho (C2) and para (C4) positions further decreases the electron density of the ring system. This has two major consequences:

  • Reduced Basicity: The pKa of the pyridine nitrogen is significantly lowered, making it less prone to protonation or coordination with Lewis acids under many reaction conditions.

  • Activation for Coupling: The C-Br bond at the 3-position is the primary site for reactivity. Its susceptibility to oxidative addition by a Pd(0) catalyst is the linchpin of its utility. While the C-F bonds are strong, the C-Br bond is orders of magnitude more reactive in standard cross-coupling protocols, ensuring high regioselectivity.[10][13]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The true power of this compound lies in its ability to undergo a suite of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-S bonds with high efficiency and predictability. Below are detailed, field-tested protocols for the three most critical transformations.

Workflow Overview: Diversification of the 2,4-Difluoropyridine Scaffold

The following diagram illustrates how a single starting material can be channeled into three distinct, high-value synthetic pathways.

G start This compound (Starting Scaffold) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R1R2NH Pd Catalyst, Base sonogashira Sonogashira Coupling (C-C Alkyne Formation) start->sonogashira R-C≡CH Pd/Cu Catalyst, Base product_aryl 3-Aryl-2,4-difluoropyridines suzuki->product_aryl product_amine 3-Amino-2,4-difluoropyridines buchwald->product_amine product_alkyne 3-Alkynyl-2,4-difluoropyridines sonogashira->product_alkyne

Caption: Diversification pathways for this compound.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for generating aryl- or heteroaryl-substituted pyridines.[14][15]

Objective: To couple an aryl or vinyl boronic acid/ester with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.[16]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/Water, 4:1). Sparge the resulting slurry with inert gas for another 10 minutes. Finally, add the palladium catalyst (3 mol%).

    • Scientist's Note: Degassing the solvent is crucial to prevent oxidation and deactivation of the palladium catalyst, which ensures reproducible yields and complete conversion. The base activates the boronic acid to form a more nucleophilic boronate complex, facilitating the key transmetalation step in the catalytic cycle.[14][15]

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-2,4-difluoropyridine product.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction provides direct access to 3-amino-2,4-difluoropyridine derivatives, a scaffold prevalent in kinase inhibitors and other targeted therapies.[17][18]

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Phosphine Ligand: XPhos, SPhos, or BINAP (2-8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.5 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

    • Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, enabling the coupling of a wider range of amines under milder conditions.[19][20] NaOtBu is a strong, non-nucleophilic base suitable for most amines, while K₃PO₄ is a milder alternative for sensitive substrates.[19]

  • Reagent Addition: Add this compound and the anhydrous solvent. If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in Step 1.

  • Heating & Monitoring: Seal the vessel and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring. Monitor by LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired 3-amino-2,4-difluoropyridine.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 I. Reaction Execution cluster_1 II. Work-up cluster_2 III. Isolation A 1. Setup (Inert Atm.) Add Pd₂(dba)₃, XPhos, NaOtBu to dry reaction vessel. B 2. Reagent Addition Add this compound, anhydrous toluene, and amine. C 3. Reaction Seal vessel and heat (90-110 °C, 4-24h). D 4. Monitoring Track consumption of starting material via LC-MS. E 5. Quench & Extraction Cool to RT. Add sat. NH₄Cl. Extract with Ethyl Acetate. D->E If complete F 6. Wash & Dry Wash organic layer with brine. Dry over anhydrous MgSO₄. G 7. Concentrate Filter and remove solvent under reduced pressure. H 8. Purification Purify crude material via silica gel chromatography. G->H I 9. Analysis Characterize pure product (NMR, MS, Purity).

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Protocol: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in click chemistry, serve as a precursor for heterocycles, or act as a rigid linker in a final compound.[21][22][23]

Objective: To couple a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (1-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv, can also be solvent)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Reaction Setup: To a dry, two-neck flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the base (e.g., Et₃N). Finally, add the terminal alkyne dropwise via syringe.

    • Scientist's Note: The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle generates a copper(I) acetylide intermediate that is key for the transmetalation step to the palladium center.[23][24] The reaction is often run at room temperature but may require gentle heating for less reactive substrates.[21]

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C if necessary. The formation of an ammonium salt byproduct (e.g., Et₃N·HBr) may cause the reaction mixture to become a thick slurry.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Once complete, filter the mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-alkynyl-2,4-difluoropyridine product.

Conclusion and Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for accelerated drug discovery. Its well-defined reactivity allows medicinal chemists to reliably execute high-yield Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the rapid generation of diverse libraries of novel compounds built around the medicinally important fluorinated pyridine core. The protocols outlined in this guide provide a robust foundation for researchers to leverage this scaffold's full potential, paving the way for the discovery of next-generation therapeutics.

References

Application Note: A Practical Guide to the Stille Cross-Coupling of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine scaffolds are privileged structures in modern medicinal chemistry and agrochemicals. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1] The 3-pyridyl moiety, in particular, is a common feature in numerous pharmaceuticals. Consequently, robust and versatile synthetic methods for the functionalization of fluorinated pyridines are of paramount importance to drug discovery and development professionals.[2][3]

Among the array of cross-coupling reactions, the palladium-catalyzed Stille coupling has emerged as a powerful tool for constructing carbon-carbon bonds.[4] Its key advantages lie in the stability of the organostannane reagents to air and moisture and their high tolerance for a wide variety of functional groups, often obviating the need for protecting group strategies.[5] This application note provides a comprehensive protocol for the Stille coupling of 3-bromo-2,4-difluoropyridine, an electron-deficient substrate, offering field-proven insights into the reaction mechanism, optimization, and safe handling of reagents.

The Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[6][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a 16-electron square planar Pd(II) intermediate.[9][10] The initial product is typically a cis-complex, which may rapidly isomerize to the more stable trans-isomer.[7][11]

  • Transmetalation: This is often the rate-determining step of the reaction.[4][12] The organostannane reagent exchanges its organic group (R') with the halide on the Pd(II) complex. The exact mechanism can vary, but it is often proposed to proceed through a cyclic transition state.[4][6] The result is a new Pd(II) complex where both organic partners are bound to the palladium center.[8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the desired product.[13][14] This process reduces the palladium from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[8] For reductive elimination to occur, the organic ligands must be in a cis orientation.[9]

Stille_Coupling_Cycle cluster_main Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox cis-Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans trans-Ar-Pd(II)(X)L₂ pd2_ox->pd2_trans cis-trans Isomerization pd2_tm cis-Ar-Pd(II)(R')L₂ pd2_trans->pd2_tm Transmetalation (+ R'-SnR₃) (- X-SnR₃) pd2_tm->pd0 Regeneration product Ar-R' (Coupled Product) pd2_tm->product Reductive Elimination arx This compound (Ar-X) stannane Organostannane (R'-SnR₃)

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic organostannane (e.g., (tributylstannyl)benzene). Quantities can be scaled as needed.

Materials & Equipment:

  • Substrates: this compound, Organostannane (1.1 - 1.2 eq.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Glassware: Oven-dried Schlenk flask or reaction tube, condenser, magnetic stir bar

  • Inert Atmosphere: Schlenk line with high-purity nitrogen or argon

  • Syringes and Needles: For transfer of anhydrous solvents and liquid reagents

  • Workup: Saturated aqueous potassium fluoride (KF), diethyl ether or ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

    • Causality: Using oven-dried glassware and maintaining an inert atmosphere is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst and promote unwanted homo-coupling of the organostannane, reducing the yield.[7]

    • Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

    • Causality: Solvents must be rigorously dried and degassed. Degassing (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) removes dissolved oxygen.

    • Stir the mixture at room temperature for 5-10 minutes until the catalyst dissolves.

    • Add the organostannane reagent (1.1 eq.) dropwise via syringe.

  • Reaction Execution and Monitoring:

    • Fit the flask with a condenser under a positive pressure of inert gas.

    • Heat the reaction mixture in a pre-heated oil bath to 90-110 °C.

    • Causality: Higher temperatures are often required to drive the reaction, particularly the oxidative addition and transmetalation steps.[15] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[15]

    • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup and Tin Removal:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-3 hours. A precipitate of tributyltin fluoride will form.

    • Causality: Organotin byproducts can be difficult to separate by chromatography. KF reacts with the residual tributyltin halide to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF). This is a critical step for obtaining a pure product.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Key Parameters and Optimization Strategies

The success of a Stille coupling, especially with challenging substrates, often hinges on the careful selection of reaction parameters. The following table summarizes key components and considerations for optimization.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Source Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃ Pd(II): Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(0) sources are directly active. Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) catalyst.[9] For electron-deficient substrates, a robust catalyst system is essential.[16]
Ligand PPh₃ (triphenylphosphine), P(t-Bu)₃, XPhos, SPhosLigands stabilize the palladium center. Electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[12] The choice of ligand can significantly impact reaction rate and yield.[17]
Organostannane R-Sn(n-Bu)₃, R-Sn(Me)₃Tributylstannanes are most common due to lower toxicity. Trimethylstannanes can be more reactive but are significantly more toxic.[7] The rate of group transfer is: alkynyl > alkenyl > aryl > allyl > alkyl.[12]
Solvent Toluene, 1,4-Dioxane, DMF, NMPNon-polar aprotic solvents like toluene and dioxane are standard.[15] For polyhalogenated pyridines, solvent polarity can influence selectivity by stabilizing different transition states.[18]
Temperature 80 - 120 °CA balance must be struck between achieving a reasonable reaction rate and preventing catalyst decomposition or side reactions.[15] For di- or poly-halogenated substrates, lower temperatures may favor selective coupling at the more reactive C-I or C-Br bond over a C-Cl or C-F bond.
Additives Cu(I) salts (e.g., CuI), LiCl, CsFCuI: Can accelerate the rate-limiting transmetalation step.[12] LiCl: Can stabilize the catalyst and accelerate the reaction.[7] Fluoride (CsF): Can form a hypervalent tin species, which is more nucleophilic and accelerates transmetalation.[12][19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficient temperature. 3. Impure reagents/solvents (presence of O₂ or H₂O).1. Use a fresh batch of catalyst or a more robust pre-catalyst/ligand system. 2. Gradually increase temperature in 10°C increments.[15] 3. Ensure all reagents are pure and solvents are rigorously degassed and anhydrous.
Homo-coupling of Stannane 1. Presence of oxygen in the reaction. 2. Catalyst decomposition.1. Improve inert atmosphere technique (better degassing, positive inert gas pressure).[7] 2. Consider a more stable ligand or slightly lower reaction temperature.
Product Decomposition 1. Reaction temperature is too high. 2. Product is sensitive to reaction conditions.1. Lower the reaction temperature and accept a longer reaction time. 2. If possible, use a more active catalyst/ligand system that operates at lower temperatures.
Difficult Purification 1. Incomplete removal of tin byproducts.1. Ensure the aqueous KF wash is performed for an adequate amount of time with vigorous stirring. Repeat the wash if necessary. Alternatively, use a DBU/H₂O workup or specific chromatography techniques.

Safety Precautions: Handling Organotin Reagents

CRITICAL: Organotin compounds, particularly trialkyltin derivatives like tributyltin and trimethyltin compounds, are highly toxic.[6][20] They can be absorbed through the skin and can affect the central nervous and immune systems.[20][21] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving organotin reagents must be performed in a well-ventilated chemical fume hood.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.[22]

  • Handling and Transfer: Use syringes and needles for transferring liquid organotin reagents to minimize exposure.[21]

  • Waste Disposal: All organotin waste (liquid and solid) must be collected in a dedicated, clearly labeled, sealed hazardous waste container for proper disposal according to institutional guidelines.[20][23] Never dispose of organotin waste down the drain.

  • Decontamination: Glassware that has come into contact with organotin reagents should be decontaminated before washing. This can be done by rinsing with a 10% potassium hydroxide solution in isopropanol or an oxidizing solution like bleach, followed by copious rinsing.[22] Collect all rinsates as hazardous waste.

  • In Case of Exposure: If skin contact occurs, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[20][24] Seek immediate medical attention. In case of eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[20]

References

Application Notes and Protocols for the Functionalization of the C3-Position of 2,4-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-difluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry, owing to the unique electronic properties conferred by the fluorine substituents which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Selective functionalization of this core, particularly at the C3-position, unlocks access to a diverse array of novel chemical entities for drug discovery programs. This guide provides a detailed technical overview of the primary synthetic strategies for C3-functionalization, with a focus on the robust and widely applicable Directed ortho-Metalation (DoM) methodology. We present field-proven insights into reaction mechanisms, detailed experimental protocols, and a discussion of alternative methods, equipping researchers with the knowledge to effectively synthesize 3-substituted-2,4-difluoropyridine derivatives.

Introduction: The Strategic Importance of 2,4-Difluoropyridine

Fluorinated heterocycles are of immense interest in the pharmaceutical and agrochemical industries.[2] The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its pKa, lipophilicity, and conformational preferences.[1] The 2,4-difluoropyridine moiety, in particular, presents a unique electronic landscape. The strong inductive effects of the fluorine atoms at the C2 and C4 positions render the pyridine ring electron-deficient, influencing its reactivity and intermolecular interactions.

The C3-position of 2,4-difluoropyridine is of particular synthetic interest. Functionalization at this site allows for the introduction of diverse substituents that can probe the steric and electronic requirements of biological targets, making it a key strategy in structure-activity relationship (SAR) studies. Derivatives of 3-substituted-2,4-difluoropyridines have been successfully incorporated into a range of biologically active agents, including potent kinase inhibitors.[3]

However, the selective functionalization of the C3 C-H bond presents a significant challenge due to the presence of other potentially reactive sites. This guide will focus on the most reliable and regioselective methods to achieve this transformation.

The Primary Strategy: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is the premier strategy for the regioselective deprotonation and subsequent functionalization of the C3-position of 2,4-difluoropyridine. This powerful reaction leverages the inherent directing ability of the pyridine nitrogen and the C2-fluoro substituent to activate the adjacent C3-proton.

Mechanistic Rationale for C3-Selectivity

The high regioselectivity of the DoM reaction on 2,4-difluoropyridine is a result of a phenomenon known as the Complex-Induced Proximity Effect (CIPE). The reaction proceeds as follows:

  • Coordination: The Lewis acidic lithium center of the organolithium base, typically a lithium amide like lithium diisopropylamide (LDA), coordinates to the Lewis basic pyridine nitrogen atom.

  • Acidification: This coordination, coupled with the strong electron-withdrawing inductive effect of the C2-fluorine atom, significantly increases the kinetic acidity of the C3-proton.

  • Deprotonation: The amide base then selectively abstracts the now-acidified C3-proton, forming a stable 3-lithio-2,4-difluoropyridine intermediate.

  • Electrophilic Quench: This organolithium intermediate is a potent nucleophile and readily reacts with a wide range of electrophiles to yield the desired 3-substituted product.

Mechanistic studies on the LDA-mediated ortho-lithiation of fluoropyridines have revealed complex kinetics, often involving substrate-assisted deaggregation of LDA dimers.[4] However, the practical outcome remains a highly reliable and regioselective deprotonation at the C3-position.

G cluster_0 Directed ortho-Metalation (DoM) of 2,4-Difluoropyridine A 2,4-Difluoropyridine C [Complex Formation] Coordination of Li to Pyridine-N A->C B LDA (Lithium Diisopropylamide) B->C D C3-Proton Abstraction C->D Increased C3-H Acidity E 3-Lithio-2,4-difluoropyridine (Organometallic Intermediate) D->E Formation of Nucleophile G 3-Substituted-2,4-difluoropyridine E->G F Electrophile (E+) F->G Electrophilic Quench

Caption: Workflow for C3-Functionalization via DoM.

Detailed Experimental Protocol: C3-Iodination of 2,4-Difluoropyridine

This protocol provides a representative procedure for the C3-functionalization of 2,4-difluoropyridine using iodination as an example. The resulting 3-iodo-2,4-difluoropyridine is a versatile intermediate for further cross-coupling reactions.

Materials:

  • 2,4-Difluoropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (in situ): To the flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation: Slowly add a solution of 2,4-difluoropyridine (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Electrophilic Quench: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford 2,4-difluoro-3-iodopyridine.

Scope of Electrophiles

The 3-lithio-2,4-difluoropyridine intermediate is compatible with a broad range of electrophiles, allowing for the introduction of various functional groups. A summary of potential transformations is presented below.

Electrophile ClassReagent ExampleResulting C3-Substituent
HalogensIodine (I₂)-I
CarbonylsBenzaldehyde-CH(OH)Ph
Acetone-C(OH)Me₂
CarboxylationCarbon Dioxide (CO₂)-COOH
SilylationTrimethylsilyl chloride (TMSCl)-SiMe₃
BorylationTriisopropyl borate-B(OiPr)₂
SulfenylationDiphenyl disulfide-SPh

Alternative Strategies for C3-Functionalization

While DoM is the most established method, other strategies offer complementary approaches, particularly when the substrate is incompatible with strongly basic organolithium reagents.

Transition-Metal-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocycles.[5] This method typically employs an iridium catalyst, a bidentate ligand, and a boron source such as pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂). The regioselectivity is often governed by steric factors, directing the borylation to the most accessible C-H bond. For 2,4-difluoropyridine, the C3 and C5 positions are electronically similar, and steric hindrance from a substituent at another position could potentially direct borylation to C3. This method offers the advantage of milder reaction conditions and excellent functional group tolerance. The resulting boronic ester can then be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

G cluster_1 C-H Borylation & Cross-Coupling A 2,4-Difluoropyridine C C-H Borylation A->C B B2pin2 [Ir] Catalyst B->C D 3-Boryl-2,4-difluoropyridine C->D F Suzuki-Miyaura Cross-Coupling D->F E Aryl Halide (Ar-X) [Pd] Catalyst E->F G 3-Aryl-2,4-difluoropyridine F->G

Caption: C3-Arylation via Borylation/Suzuki Coupling.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation catalyzed by palladium is another powerful method for forming C-C bonds, avoiding the need for pre-functionalization with organometallic reagents.[6] For pyridines, these reactions often require a directing group to achieve high regioselectivity. While less common for the C3-position of simple pyridines, the development of new ligands and catalytic systems may enable direct C3-arylation of 2,4-difluoropyridine in the future, offering a more atom-economical approach compared to DoM followed by cross-coupling.

Applications in Drug Discovery

The 3-substituted-2,4-difluoropyridine framework is a key component in several classes of therapeutic agents, most notably in the development of protein kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The C3-substituent on the 2,4-difluoropyridine ring can be tailored to occupy specific pockets within the kinase active site, leading to enhanced potency and selectivity. The fluorine atoms at C2 and C4 can form favorable interactions with the protein backbone and contribute to the overall binding affinity and metabolic stability of the inhibitor. The synthetic methodologies described herein provide a direct route to novel analogues of existing drugs or to entirely new chemical entities for kinase inhibitor screening campaigns.

Conclusion

The selective functionalization of the C3-position of 2,4-difluoropyridine is a crucial transformation for the synthesis of advanced intermediates in drug discovery and materials science. Directed ortho-metalation with lithium amides stands as the most robust and versatile method, enabling the introduction of a wide array of functional groups with high regioselectivity. Alternative strategies, such as transition-metal-catalyzed C-H borylation, provide milder and complementary approaches. A thorough understanding of these methodologies, their mechanistic underpinnings, and their applications empowers researchers to rationally design and synthesize novel fluorinated pyridine derivatives with tailored properties.

References

Application Notes & Protocols: 3-Bromo-2,4-difluoropyridine as a Strategic Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms and functionalized pyridine rings is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and tailored physical properties.[1][2] 3-Bromo-2,4-difluoropyridine (CAS No. 1227502-60-4) has emerged as a highly valuable and versatile building block for the synthesis of novel pesticides.[3][4] This document provides an in-depth guide for researchers and synthetic chemists on the reactivity, application, and detailed protocols for utilizing this intermediate. We will explore the causality behind its unique reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, providing field-proven insights to guide your synthetic strategies.

Introduction: The Significance of Fluorinated Pyridines

Pyridine-based compounds are integral to the agrochemical industry, forming the core structure of numerous fungicides, insecticides, and herbicides.[5][6][7] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's biological activity.[1][2] The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, increase lipophilicity (enhancing membrane permeability), and block sites of metabolic degradation, often leading to more potent and persistent agrochemicals.[2]

This compound is a trifunctionalized intermediate that offers chemists a powerful tool for molecular construction. Its structure is primed for sequential, regioselective modifications, allowing for the controlled introduction of diverse functionalities essential for tuning biological activity.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the intermediate's properties is critical for successful reaction design.

PropertyValueSource
CAS Number 1227502-60-4[3][4]
Molecular Formula C₅H₂BrF₂N[8]
Molecular Weight 193.98 g/mol [8]
Appearance Liquid (Typical)
Boiling Point ~205 °C (Predicted)[9]
Density ~1.75 g/cm³ (Predicted)[9]

The synthetic utility of this compound stems from the distinct reactivity of its substituents, which can be addressed selectively.

Caption: Key reactive sites on this compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the two strongly electron-withdrawing fluorine atoms.

  • Causality: Nucleophilic attack occurs preferentially at the C2 and C4 positions (ortho and para to the ring nitrogen).[10] This is because the resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom.[10][11]

  • Leaving Group Paradox: In SNAr reactions, fluoride is an excellent leaving group, with reactivity often following the order F > Cl > Br > I.[12] This is contrary to SN1/SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack on the ring.[10][12] The extreme electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic, thus accelerating this crucial first step.[12] The subsequent elimination of the halide is fast and does not impact the overall rate.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[13] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful method for forming new carbon-carbon bonds.[14]

  • Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) catalyst, transmetalation with a boronic acid/ester (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[15][16]

  • Versatility: This reaction allows for the introduction of a vast array of aryl, heteroaryl, or even alkyl groups at the C3 position, providing a gateway to immense structural diversity.[14]

Experimental Protocols: Application in Synthesis

The following protocols are representative workflows demonstrating the selective functionalization of this compound. They are designed to be self-validating, with clear steps and justifications.

Protocol 1: Synthesis of a Herbicide Precursor via SNAr

This protocol details the selective displacement of the C4-fluorine with a phenoxide nucleophile, a common structural motif in pyridine-based herbicides.[17][18]

protocol1 start This compound + 4-Methoxyphenol reagents Base (K2CO3) Solvent (DMF) reaction Heat (80-100 °C) Monitor by TLC/LC-MS start->reaction Combine reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Target Precursor: 3-Bromo-2-fluoro-4-(4-methoxyphenoxy)pyridine purify->product

Caption: Workflow for SNAr synthesis of a herbicide precursor.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-methoxyphenol (1.2 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per mmol of limiting reagent).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Scientist's Note: K₂CO₃ is a mild, effective base for generating the phenoxide in situ without promoting side reactions. DMF is an excellent polar aprotic solvent that enhances the nucleophilicity of the phenoxide.

  • Substrate Addition: Add this compound (1.0 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed (typically 4-12 hours). Expertise Insight: The C4-fluorine is more activated towards substitution than the C2-fluorine due to its para relationship with the ring nitrogen, leading to high regioselectivity.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

ParameterRecommended ConditionRationale
Stoichiometry 1.2 eq. NucleophileEnsures complete consumption of the limiting pyridine intermediate.
Base K₂CO₃ (or Cs₂CO₃)Mild, non-nucleophilic base. Cesium carbonate can accelerate the reaction.
Solvent DMF (or DMSO)Polar aprotic solvent stabilizes the charged intermediate.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier.
Expected Yield 75-90%Based on typical SNAr reactions on activated pyridines.
Protocol 2: Synthesis of a Fungicide/Insecticide Precursor via Suzuki Coupling

This protocol demonstrates the installation of a pyrazole moiety, a common toxophore in modern agrochemicals, at the C3 position via a Suzuki-Miyaura reaction.

protocol2 start This compound + Pyrazole Boronic Ester reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na2CO3) Solvent (Dioxane/H2O) reaction Heat (90-110 °C) Inert Atmosphere (N2/Ar) start->reaction Combine reagents->reaction workup Aqueous Workup (Filter, Extract) reaction->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Target Precursor: 3-(Pyrazol-1-yl)-2,4-difluoropyridine purify->product

Caption: Workflow for Suzuki coupling to form a C-C bond.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq.), 1-(tetrahydropyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.). Scientist's Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for coupling heteroaryl halides. The dppf ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.

  • Solvent Addition & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Trustworthiness Check: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Heat the reaction to 90-110 °C under an inert atmosphere with vigorous stirring. Monitor by TLC or LC-MS until completion (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The palladium catalyst can often be removed by filtering the organic layer through a pad of Celite. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the solvent in vacuo. The crude product can be purified by flash chromatography or, if crystalline, by recrystallization.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (1-5 mol%)Efficient and versatile for heteroaryl couplings.
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.[15]
Solvent Dioxane/H₂O, Toluene/H₂OAqueous mixtures often accelerate the reaction and help dissolve the inorganic base.
Temperature 90-110 °CNecessary to drive the oxidative addition and reductive elimination steps.
Expected Yield 70-85%Typical for well-optimized Suzuki-Miyaura couplings.

Safety and Handling

As with all halogenated aromatic compounds, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Hazards: The compound is expected to be an irritant. Avoid contact with skin, eyes, and mucous membranes.[8] Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a quintessential example of a modern synthetic intermediate, engineered for efficiency and versatility. Its distinct reactive sites allow for a logical and stepwise assembly of complex molecular architectures. By leveraging the predictable reactivity of SNAr at the C4-position and Suzuki-Miyaura coupling at the C3-position, chemists can rapidly generate diverse libraries of novel pyridine derivatives for screening, accelerating the discovery of next-generation agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Bromo-2,4-difluoropyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2,4-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The unique electronic properties of this substrate—namely, the electron-deficient pyridine ring accentuated by two fluorine substituents—present a distinct set of obstacles that can lead to low product yields. This document provides in-depth, cause-and-effect troubleshooting in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The primary challenges with this substrate stem from a combination of electronic and steric factors:

  • Electron-Deficient Ring: The pyridine nitrogen and the two strongly electron-withdrawing fluorine atoms make the pyridine ring highly electron-deficient. This can slow down the rate-limiting oxidative addition step of the palladium catalyst into the C-Br bond.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or "poisoning"[1]. While the ortho-fluorine atom can reduce the basicity of the nitrogen, this effect may not completely eliminate catalyst inhibition[2].

  • Competing Side Reactions: The high reactivity of certain intermediates can lead to undesired side reactions. The most common of these are protodeboronation of the boronic acid/ester and homocoupling of the boronic acid[3]. For electron-deficient aryl halides, protodeboronation of the boronic acid can be a significant issue[4][5].

Q2: I'm observing a significant amount of debrominated starting material (2,4-difluoropyridine). What is causing this?

A2: The formation of 2,4-difluoropyridine is likely due to a side reaction known as protodebromination. This can occur after the oxidative addition step, where the aryl-palladium intermediate reacts with a proton source (like trace water or alcohol solvents) instead of the organoboron reagent. This is often exacerbated by high temperatures and certain bases. To mitigate this, consider lowering the reaction temperature and ensuring anhydrous conditions.

Q3: My primary side product is a homocoupled biaryl from my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction. To minimize this:

  • Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period[6].

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its efficient in-situ reduction to the active Pd(0) species.

  • Controlled Addition: In some cases, slow addition of the boronic acid can keep its concentration low, disfavoring the homocoupling pathway.

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

If you are observing unreacted this compound, the issue likely lies in the initial stages of the catalytic cycle.

low_conversion start Low / No Conversion catalyst Inactive Catalyst System? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No ligand Switch to Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand Yes temperature Increase Temperature (80-110 °C) conditions->temperature Yes precatalyst Use a Pre-catalyst (e.g., G3/G4 Buchwald) ligand->precatalyst loading Increase Catalyst Loading (2-5 mol%) precatalyst->loading end Improved Yield loading->end base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) temperature->base solvent Change Solvent (e.g., Dioxane, Toluene) base->solvent solvent->end Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Poisoning Catalyst Poisoning (Pyridine Coordination) Pd0->Poisoning PdII_Aryl Ar-Pd(II)-X-L2 OxAdd->PdII_Aryl label_ox Challenge: Electron-deficient Ar-X slows this step. Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OR')2 PdII_Diaryl Ar-Pd(II)-R-L2 Transmetal->PdII_Diaryl Protodeboronation Protodeboronation Transmetal->Protodeboronation H₂O / Base label_trans Challenge: Boronic acid instability. RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-R

References

Technical Support Center: Optimizing Regioselectivity in Nucleophilic Aromatic Substitution of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of regioselective nucleophilic aromatic substitution (SNAr) on 3-Bromo-2,4-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile building block. Here, we move beyond simple protocols to dissect the underlying principles governing regioselectivity, offering field-proven troubleshooting strategies and in-depth FAQs to empower your synthetic endeavors.

Understanding the Battlefield: The Electronic Landscape of this compound

The reactivity of this compound in SNAr reactions is a delicate interplay of the electronic and steric effects of its substituents. The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. This activation is most pronounced at the C2 (ortho) and C4 (para) positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[1][2]

The two fluorine atoms further enhance the electrophilicity of the ring through their strong inductive electron-withdrawing effects. The bromine at the C3 position, while also electron-withdrawing, introduces steric considerations and has a different leaving group ability compared to fluorine.

A critical concept in predicting the outcome of SNAr reactions is the relative ability of the halogens to act as leaving groups. In nucleophilic aromatic substitution, the typical reactivity order for halogens is F > Cl > Br > I.[3] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine.

Frequently Asked Questions (FAQs)

Q1: I am trying to introduce an amine at the C4 position. Which fluorine is more likely to be displaced?

In the reaction of this compound with amines, the fluorine at the C4 position is generally the more reactive site for nucleophilic substitution. This is due to the powerful para-directing effect of the pyridine nitrogen, which effectively stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The commercial availability of compounds such as 4-Amino-3-bromo-2-fluoropyridine supports this preferential reactivity.[4][5]

Q2: My reaction is producing a mixture of regioisomers. How can I favor substitution at the C2 position?

While C4 substitution is often thermodynamically favored, achieving selectivity for the C2 position can be challenging. Here are some strategies to explore:

  • Steric Hindrance: Employing a bulky nucleophile may favor attack at the less sterically hindered C2 position, although this can also decrease the overall reaction rate.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMSO and DMF are commonly used for SNAr reactions as they effectively solvate the cation of the nucleophile, leading to a more reactive "naked" anion.[6] Experimenting with less polar solvents might alter the transition state energies and favor C2 substitution in some cases.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the C2-substituted isomer in certain reactions.

Q3: I am observing low to no yield in my SNAr reaction. What are the likely causes?

Low or no product yield is a common issue in SNAr reactions. A systematic troubleshooting approach is recommended:

  • Insufficient Nucleophilicity: Ensure your nucleophile is sufficiently strong to attack the electron-deficient pyridine ring. If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is crucial to generate the more nucleophilic conjugate base in situ.

  • Inadequate Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish at room temperature, gradually increasing the temperature is a logical next step.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. Poor solubility can significantly hinder reaction rates.

  • Moisture Contamination: Water can compete with your nucleophile and also deactivate strong bases. Using anhydrous solvents and inert atmosphere conditions is highly recommended.

Q4: Can the bromine at the C3 position be displaced by a nucleophile?

Direct nucleophilic substitution of the bromine at the C3 position is generally disfavored under typical SNAr conditions.[1] The C3 position is meta to the activating pyridine nitrogen, and therefore the intermediate formed upon nucleophilic attack at this position is significantly less stable as the negative charge cannot be delocalized onto the nitrogen. However, under forcing conditions or with very strong nucleophiles, a mixture of products including some C3 substitution might be observed.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to common challenges encountered during the nucleophilic substitution of this compound.

Scenario 1: Predominant C4-Substitution with an Amine Nucleophile, but Low Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Base Strength or Stoichiometry - Increase the equivalents of base (e.g., from 1.1 to 2.0 eq.).- Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).The amine nucleophile requires deprotonation to form the more reactive amide anion. Insufficient base will result in a low concentration of the active nucleophile.
Low Reaction Temperature - Gradually increase the reaction temperature in 20°C increments.SNAr reactions often have a significant activation energy barrier. Increased thermal energy helps overcome this barrier.
Sub-optimal Solvent - Switch from a less polar solvent (e.g., THF) to a more polar aprotic solvent (e.g., DMSO, DMF, or NMP).Polar aprotic solvents enhance the nucleophilicity of the anionic nucleophile by solvating the counter-ion, leaving the anion more "naked" and reactive.[6]
Scenario 2: Formation of an Unwanted Side-Product Believed to be from C2-Substitution
Potential Cause Troubleshooting Steps Scientific Rationale
Kinetic vs. Thermodynamic Control - Lower the reaction temperature and shorten the reaction time.C2-substitution might be the kinetically favored pathway, while C4-substitution is the thermodynamically more stable product. Lower temperatures can favor the kinetic product.
Steric Effects of the Nucleophile - If possible, switch to a less sterically hindered nucleophile.A less bulky nucleophile may have easier access to the more sterically accessible C4 position.
Influence of the Counter-ion - If using a strong base to generate the nucleophile, consider changing the counter-ion (e.g., from Na⁺ to K⁺ or Cs⁺).The counter-ion can influence the aggregation state and reactivity of the nucleophile, which may have an effect on regioselectivity.

Visualizing the Reaction Pathway: A Mechanistic Overview

The regioselectivity of nucleophilic aromatic substitution on this compound is dictated by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C2 and C4 positions.

SNAr_Mechanism cluster_start Reactants cluster_c4 C4 Attack (Favored) cluster_c2 C2 Attack (Disfavored) start This compound + Nu⁻ c4_intermediate Meisenheimer Intermediate at C4 (Charge delocalized to Nitrogen) start->c4_intermediate Attack at C4 c2_intermediate Meisenheimer Intermediate at C2 (Charge delocalized to Nitrogen) start->c2_intermediate Attack at C2 c4_product 4-Nu-3-bromo-2-fluoropyridine c4_intermediate->c4_product Loss of F⁻ c2_product 2-Nu-3-bromo-4-fluoropyridine c2_intermediate->c2_product Loss of F⁻

General mechanism for SNAr on this compound.

Experimental Protocols: A Starting Point

The following protocols are intended as a general starting point. Optimization will likely be necessary for specific nucleophiles and desired outcomes.

Protocol 1: General Procedure for Amination at the C4-Position
  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMSO (0.1-0.5 M) is added the desired amine (1.1 eq.) and potassium carbonate (2.0 eq.).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Alkoxylation at the C4-Position
  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added the desired alcohol (1.2 eq.) dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is heated to reflux and stirred for 6-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The mixture is extracted with a suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Decision-Making Workflow for Optimizing Regioselectivity

Optimization_Workflow cluster_c4 Target: C4-Substitution cluster_c2 Target: C2-Substitution start Define Target Regioisomer (C2 or C4 substitution?) c4_nucleophile Select Nucleophile (Amine, Alkoxide, Thiol) start->c4_nucleophile c2_strategy Employ Strategies to Favor Kinetic Product start->c2_strategy c4_conditions Standard Conditions: - Polar aprotic solvent (DMSO, DMF) - Base (K₂CO₃, Cs₂CO₃) - Elevated Temperature (80-120°C) c4_nucleophile->c4_conditions c4_check Analyze Product Mixture (LC-MS, NMR) c4_conditions->c4_check c4_success Desired C4-Product (Proceed to scale-up) c4_check->c4_success High Selectivity c4_troubleshoot Low Yield or Mixture of Isomers c4_check->c4_troubleshoot Poor Selectivity c2_conditions Modified Conditions: - Bulky Nucleophile - Lower Temperature - Less Polar Solvent c2_strategy->c2_conditions c2_check Analyze Product Mixture (LC-MS, NMR) c2_conditions->c2_check c2_success Desired C2-Product (Proceed to scale-up) c2_check->c2_success High Selectivity c2_troubleshoot Predominant C4-Product or Low Conversion c2_check->c2_troubleshoot Poor Selectivity

Workflow for regioselectivity optimization.

References

Technical Support Center: 3-Bromo-2,4-difluoropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-2,4-difluoropyridine. This guide is designed to provide you, our valued researchers, with in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, I understand that navigating the complexities of modern synthetic chemistry requires not only procedural knowledge but also a deep understanding of the underlying reaction mechanisms. This resource is structured to empower you with the insights needed to overcome common challenges and optimize your synthetic routes.

The unique electronic properties of this compound, namely the strong electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, make it a valuable synthon. However, these same properties can also predispose your reactions to specific side-product formations. This guide will delve into the causality of these byproducts and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions with this compound.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, when working with this compound, you may encounter frustrating side reactions that diminish your yield of the desired 3-aryl-2,4-difluoropyridine.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to my starting boronic acid dimer. What is happening and how can I prevent it?

Answer: You are likely observing the homocoupling of your boronic acid . This is a common byproduct in Suzuki-Miyaura reactions and can be particularly prevalent under certain conditions.[1][2]

Causality: The primary culprit for boronic acid homocoupling is often the presence of molecular oxygen.[1] Oxygen can participate in an oxidative cycle with the palladium(0) catalyst, leading to the formation of a palladium(II) species that can then react with two molecules of the boronic acid to produce the dimer. Additionally, if you are using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can also lead to a pathway where the Pd(II) directly promotes homocoupling.

dot

Suzuki_Homocoupling cluster_suzuki Suzuki Cycle cluster_homocoupling Homocoupling Pathway A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Ar'(L2) B->C Transmetalation (Ar'-B(OH)2) C->A Reductive Elimination D Ar-Ar' C->D E Pd(0)L2 G Pd(II) Species E->G Oxidation F O2 F->G I Ar'-Ar' G->I 2x Transmetalation & Reductive Elimination H Ar'-B(OH)2 H->I

Caption: Competing Suzuki and boronic acid homocoupling pathways.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Significant boronic acid homocouplingOxygen in the reaction mixtureRigorous Degassing: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction.
Incomplete reduction of Pd(II) precatalystUse a Pd(0) source: Employing a catalyst like Pd(PPh₃)₄ can bypass the in-situ reduction step and minimize this side reaction.[1]
High reaction temperatureTemperature Optimization: Lowering the reaction temperature may disfavor the homocoupling pathway.

Question 2: My main byproduct is 2,4-difluoropyridine. What is causing this and how can I minimize it?

Answer: You are observing protodebromination (also known as hydrodehalogenation), a side reaction where the bromine atom is replaced by a hydrogen atom.[3] The electron-deficient nature of the this compound ring makes it particularly susceptible to this process.

Causality: Protodebromination can occur through several mechanisms. One common pathway involves the reaction of the organopalladium intermediate (Ar-Pd-Br) with a proton source before transmetalation can occur. Sources of protons can include water, alcohols, or even trace impurities in your reagents or solvents. Another pathway can involve β-hydride elimination if your boronic acid has β-hydrogens, followed by reductive elimination of H-Br which can then be scavenged.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Formation of 2,4-difluoropyridinePresence of protic impuritiesAnhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry your base and other solid reagents.
Suboptimal baseBase Screening: The choice of base is critical. A weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ may be preferable to strong hydroxide bases, especially if aqueous conditions are used.[3]
Sluggish transmetalationLigand Optimization: A more electron-donating and bulky ligand (e.g., SPhos, XPhos) can accelerate the rate of transmetalation, outcompeting the protodebromination pathway.
II. Stille Coupling

The Stille reaction offers a valuable alternative to Suzuki coupling, particularly when boronic acids are unstable. However, it is not without its own set of common byproducts.

Question 3: I am getting a significant amount of a symmetrical biaryl derived from my organostannane. How do I address this?

Answer: This byproduct is the result of homocoupling of the organostannane reagent .[4][5]

Causality: Similar to boronic acid homocoupling, the presence of oxygen can promote the oxidative dimerization of the organostannane. Additionally, a side reaction can occur where two equivalents of the organostannane transmetalate with the palladium(II) intermediate, leading to the homocoupled product.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Organostannane homocouplingOxygen in the reactionInert Atmosphere: As with Suzuki coupling, rigorous degassing and maintaining an inert atmosphere are crucial.
High catalyst loadingCatalyst Loading: While counterintuitive, sometimes a lower catalyst loading can disfavor the side reaction.
Reaction temperatureTemperature Control: Optimize the temperature to find a balance between a reasonable reaction rate and minimizing homocoupling.
III. Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the synthesis of alkynylated pyridines. A common and often frustrating byproduct is the homocoupling of the terminal alkyne.

Question 4: My reaction is producing a symmetrical diyne byproduct instead of the desired 3-alkynyl-2,4-difluoropyridine. What is this and how can I stop it?

Answer: You are observing the Glaser coupling (or Glaser-Hay coupling), which is the oxidative homocoupling of terminal alkynes.[6]

Causality: This reaction is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen. The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization to form the diyne.

dot

Sonogashira_Glaser cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Coupling A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-C≡CR(L2) B->C Transmetalation C->A Reductive Elimination D Ar-C≡CR C->D E Cu-C≡CR E->C F Cu-C≡CR H R-C≡C-C≡C-R F->H Oxidative Dimerization G O2 G->H

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Significant Glaser coupling byproductOxygen contaminationStrict Anaerobic Conditions: Ensure your reaction is performed under a rigorously inert atmosphere. Use freshly distilled and degassed solvents and amine base.[6]
High copper concentrationMinimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst. In some cases, copper-free Sonogashira protocols can be employed.
Prolonged reaction timeReaction Monitoring: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the copper acetylide to oxidative conditions.
IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. However, the nitrogen atom of the this compound ring can complicate matters.

Question 5: My Buchwald-Hartwig amination is sluggish or fails completely. What are the likely causes?

Answer: The primary challenge with electron-deficient N-heterocycles like your substrate is catalyst inhibition or deactivation .[7]

Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. This is especially problematic with less sterically hindered ligands.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Low or no conversionCatalyst inhibition by pyridine nitrogenUse Bulky Ligands: Employ sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos. The steric bulk around the palladium center can disfavor coordination of the pyridine nitrogen.[7]
Inappropriate baseBase Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The choice of base can significantly impact the reaction rate.
Poor quality aminePurify the Amine: Ensure your amine coupling partner is pure, as impurities can also contribute to catalyst deactivation.
V. Heck Reaction

The Heck reaction provides a route to introduce vinyl groups at the 3-position of the pyridine ring. However, the regioselectivity and potential for side reactions should be considered.

Question 6: I am observing the formation of an isomerized alkene byproduct in my Heck reaction. How can I improve the selectivity?

Answer: The formation of regioisomeric alkene products can arise from issues related to β-hydride elimination and subsequent re-insertion.[8]

Causality: After the initial migratory insertion of the alkene into the Ar-Pd bond, the resulting alkyl-palladium intermediate can undergo β-hydride elimination. If this process is reversible, it can lead to the formation of different alkene isomers. The regioselectivity of the initial insertion is also a critical factor.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Mixture of alkene isomersReversible β-hydride eliminationChoice of Base and Additives: Using a stronger base can facilitate the irreversible removal of the palladium hydride, preventing re-addition and isomerization. The addition of silver salts can also promote this process.
Ligand effectsLigand Screening: The electronic and steric properties of the phosphine ligand can influence the regioselectivity of the migratory insertion and the rate of subsequent steps. Bidentate phosphine ligands are sometimes used to control the stereochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

  • To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv.).

  • Add degassed 1,4-dioxane/water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

Successfully employing this compound in cross-coupling reactions hinges on a proactive approach to minimizing byproduct formation. By understanding the mechanistic origins of these side reactions, researchers can make informed decisions regarding the selection of catalysts, ligands, bases, and reaction conditions. This guide provides a foundation for troubleshooting common issues, and we encourage you to consider these principles as a starting point for your process optimization.

References

Technical Support Center: Purification of 3-aryl-2,4-difluoropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-aryl-2,4-difluoropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target molecules with high purity and yield.

Introduction: The Chromatographic Challenge of 3-aryl-2,4-difluoropyridines

3-aryl-2,4-difluoropyridine derivatives are a cornerstone in medicinal chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] The unique electronic properties conferred by the fluorine atoms and the pyridine ring often lead to desirable biological activity.[2] However, these same features present distinct challenges during purification by column chromatography.

The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues like peak tailing and irreversible adsorption.[3][4] Furthermore, the presence of fluorine atoms can significantly alter the polarity and solubility of the molecule compared to its non-fluorinated analogs, necessitating careful optimization of the stationary and mobile phases.[5] This guide will address these challenges head-on, providing practical solutions based on established chromatographic principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-aryl-2,4-difluoropyridine derivatives.

Issue 1: Poor Separation of the Target Compound from a Structurally Similar Impurity

Question: I am observing co-elution or very poor resolution between my desired 3-aryl-2,4-difluoropyridine and an impurity that I suspect is a regioisomer or a closely related analog. How can I improve the separation?

Answer: Achieving good resolution between structurally similar compounds requires a systematic approach to optimizing selectivity, which is the ability of the chromatographic system to differentiate between analytes.[6]

Causality: The difluoropyridine core and the aryl substituent create a molecule with a specific polarity and potential for various intermolecular interactions (dipole-dipole, π-π stacking, hydrogen bonding). An impurity with a similar structure will have very similar interactions, making separation difficult.

Solutions:

  • Mobile Phase Modification:

    • Change Solvent Polarity: If you are using a standard hexane/ethyl acetate system, systematically vary the ratio to fine-tune the elution strength. Small, incremental changes can have a significant impact on resolution.

    • Introduce a Different Solvent: Replacing ethyl acetate with dichloromethane (DCM), methyl tert-butyl ether (MTBE), or a small percentage of methanol can alter the selectivity.[3] Methanol, in particular, can disrupt hydrogen bonding interactions with the silica surface.

    • Employ a Gradient Elution: A shallow gradient of a more polar solvent can help to resolve closely eluting compounds.

  • Stationary Phase Alteration:

    • Switch to a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternatives.[6]

      • Alumina (Neutral or Basic): Can be effective for basic compounds like pyridines, as it has fewer acidic sites than silica.[6]

      • Fluorinated Stationary Phases: Columns with fluorinated stationary phases can offer unique selectivity for fluorinated analytes through fluorous-fluorous interactions.[7]

      • C18 (Reversed-Phase): For more polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be a powerful alternative.[8]

  • Use of Additives:

    • Basic Modifier: To mitigate the interaction of the pyridine nitrogen with acidic silanol groups, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[4] This will "mask" the acidic sites on the silica, leading to more symmetrical peaks and potentially better separation.

Issue 2: Significant Peak Tailing of the Product

Question: My 3-aryl-2,4-difluoropyridine derivative is eluting with a significant tail. What is causing this, and how can I obtain a sharp, symmetrical peak?

Answer: Peak tailing is a common issue when purifying pyridine derivatives on silica gel.[3][4] It is typically caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[4]

Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" effect on the elution profile.

Solutions:

  • Addition of a Basic Modifier: As mentioned previously, adding a small amount of triethylamine (TEA) or pyridine to the eluent is a highly effective strategy to reduce peak tailing.[4] These basic additives compete with your compound for the acidic silanol sites, leading to a more uniform interaction and sharper peaks.

  • Use of Deactivated Silica: For particularly sensitive compounds, consider using end-capped or deactivated silica gel. These stationary phases have been chemically treated to reduce the number of accessible silanol groups.

  • Switch to a Less Acidic Stationary Phase: Alumina can be a good alternative to silica gel for purifying basic compounds.[6]

Issue 3: Low or No Recovery of the Product from the Column

Question: After running my column, I have very low recovery of my 3-aryl-2,4-difluoropyridine derivative. Where did my compound go?

Answer: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase or decomposition on the column.[9]

Causality: The strong interaction between the basic pyridine and acidic silica can sometimes be so strong that the compound becomes irreversibly bound to the column.[4] Additionally, the acidic nature of silica gel can catalyze the degradation of sensitive molecules.[4][10]

Solutions:

  • Test for Compound Stability on Silica: Before performing a column, spot your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation. A 2D TLC experiment can also be informative.[11]

  • Flush the Column with a Stronger Solvent: At the end of your purification, flush the column with a highly polar solvent system, such as 10-20% methanol in DCM, to elute any strongly retained material.

  • Use a Deactivated or Different Stationary Phase: If your compound is degrading on silica, switch to a less acidic stationary phase like neutral alumina or a polymer-based support.[3][6]

  • Dry Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column. In such cases, a dry loading technique is recommended.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for my 3-aryl-2,4-difluoropyridine derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a relatively nonpolar system like 9:1 hexanes:ethyl acetate and gradually increase the polarity. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4. For these specific derivatives, consider starting with mixtures of hexanes and ethyl acetate or hexanes and dichloromethane.

Q2: How does the substitution pattern on the aryl ring affect the choice of mobile phase?

A2: The electronic nature of the substituents on the aryl ring will influence the overall polarity of the molecule.

Substituent Type on Aryl RingExpected Polarity ChangeRecommended Starting Mobile Phase Adjustment
Electron-donating groups (e.g., -OCH₃, -CH₃)Generally less polarStart with a less polar mobile phase (e.g., higher hexane content).
Electron-withdrawing groups (e.g., -NO₂, -CN)Generally more polarStart with a more polar mobile phase (e.g., higher ethyl acetate content).

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase chromatography can be an excellent option, especially for more polar derivatives or when normal-phase chromatography fails to provide adequate separation. A typical reversed-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[8]

Q4: How do I scale up my purification from a few milligrams to several grams?

A4: Scaling up column chromatography requires careful consideration to maintain the separation efficiency.[13] The key is to keep the linear flow rate and the bed height of the stationary phase constant while increasing the column diameter.[13] You will also need to proportionally increase the amount of stationary phase and the volume of the mobile phase.

Q5: What analytical techniques are best for monitoring the purity of my fractions?

A5:

  • Thin Layer Chromatography (TLC): The most common and convenient method for rapid fraction analysis.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis with high resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound in each fraction, which is particularly useful for identifying the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the purified compound.[14]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography with a Basic Modifier
  • Slurry Packing the Column:

    • Choose an appropriate size column based on the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude 3-aryl-2,4-difluoropyridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Carefully add a small layer of sand to the top of the silica bed to prevent disturbance.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Monitor the elution of your compound by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Dry Loading for Poorly Soluble Compounds
  • Dissolve your crude material in a suitable solvent (e.g., DCM, acetone).

  • Add a small amount of silica gel to the solution (typically 2-3 times the mass of your crude material).

  • Remove the solvent completely using a rotary evaporator until you have a free-flowing powder.

  • Carefully add the dry powder containing your adsorbed compound to the top of the packed column.

  • Proceed with elution as described in Protocol 1.[12]

Visualizations

Troubleshooting Workflow for Poor Separation

G start Poor Separation/ Co-elution check_rf Is Rf of target compound between 0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No change_solvent Try a Different Solvent System (e.g., DCM/MeOH) check_rf->change_solvent Yes adjust_polarity->check_rf add_modifier Add Basic Modifier (e.g., 0.5% TEA) change_solvent->add_modifier change_stationary Change Stationary Phase (Alumina, C18, etc.) add_modifier->change_stationary success Improved Separation change_stationary->success G cluster_silica Silica Gel Surface cluster_pyridine Pyridine Derivative Si-O-H Si-O-H (Acidic Silanol) Py Pyridine Nitrogen (Basic Lone Pair) Py->Si-O-H Strong Interaction (Causes Tailing)

References

Technical Support Center: Palladium-Catalyzed Coupling of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2,4-difluoropyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with the common side reaction of hydrodehalogenation (HDH). Our goal is to provide you with a deeper understanding of the underlying mechanisms and to offer practical, field-tested strategies to maximize the yield of your desired coupled product while minimizing the formation of the 2,4-difluoropyridine byproduct.

Introduction: The Challenge of Hydrodehalogenation (HDH)

This compound is an electron-deficient heteroaryl halide, a characteristic that makes it an excellent substrate for oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.[1] However, this same electron deficiency makes the subsequent intermediates susceptible to a parasitic side reaction known as hydrodehalogenation (HDH), where the bromine atom is replaced by a hydrogen atom.[2][3] This not only consumes the starting material and reduces the yield of the target molecule but also complicates purification due to the similar polarity of the byproduct. Understanding and controlling this competing pathway is paramount for a successful and efficient synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering in the lab. The solutions are presented in a question-and-answer format to directly tackle the issue at hand.

Question 1: My Suzuki-Miyaura reaction with this compound is producing >20% of the 2,4-difluoropyridine byproduct. What is the most likely cause and my first step to fix it?

Answer: A significant formation of the hydrodehalogenated byproduct is most often linked to the choice of base and the presence of a hydride source. The primary mechanism involves the generation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to yield the unwanted Ar-H product.[2][3]

  • Primary Culprit: Alkoxide Bases. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), are frequently implicated. They can react with trace water or alcohols in the solvent to generate hydroxide or alkoxide ligands on palladium. These can then undergo β-hydride elimination to form the problematic Pd-H species.[4]

  • Initial Corrective Action: Change the Base. Your first and most impactful change should be to switch from an alkoxide base to a weaker, non-nucleophilic inorganic base. Phosphates or carbonates are excellent choices.

Base Type Examples Typical HDH Level Mechanism & Rationale
Alkoxides NaOtBu, KOtBuHighProne to generating Pd-H species via β-hydride elimination from the corresponding alcohol or reaction with trace water. Generally too reactive for this sensitive substrate.[4]
Carbonates K₂CO₃, Cs₂CO₃Low to ModerateWeaker bases that are less likely to promote Pd-H formation. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," which can promote reductive elimination.[5]
Phosphates K₃PO₄Very Low (Recommended) A mild, non-nucleophilic base that is highly effective at suppressing HDH. It is sufficiently basic to facilitate the transmetalation step without promoting the decomposition pathways that lead to Pd-H formation.

Recommendation: Switch to anhydrous potassium phosphate (K₃PO₄) as your base. It provides a robust and reliable system for minimizing HDH in couplings with electron-deficient bromopyridines.

Question 2: I've switched to K₃PO₄, but I'm still observing 5-10% HDH. My ligand is triphenylphosphine (PPh₃). What should I optimize next?

Answer: After addressing the base, the next critical parameter is the ligand. The ligand's job is to stabilize the palladium center and, crucially, to control the relative rates of the desired and undesired reaction steps. For a substrate prone to HDH, the goal is to accelerate the final, product-forming step—reductive elimination—so that it decisively outcompetes the hydrodehalogenation pathway.

  • The Problem with PPh₃: Triphenylphosphine is a relatively small and not particularly electron-rich ligand. It may not provide the necessary steric bulk or electron density to promote rapid reductive elimination of the desired Ar-Ar' product.

  • The Solution: Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (often called "Buchwald ligands") are specifically designed to overcome these challenges.[6] Their bulkiness creates a sterically crowded environment around the palladium, forcing the two organic partners into close proximity and promoting the final C-C bond formation.[7] Their electron-donating nature also makes the palladium center more electron-rich, which further accelerates reductive elimination.

Ligand Class Examples Key Structural Feature Effectiveness in Suppressing HDH
Simple Phosphines PPh₃, P(Cy)₃Small, less electron-donatingLow. Often allows competing HDH pathway to be significant.[8]
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhos Bulky, very electron-richHigh (Recommended). These ligands are engineered to accelerate reductive elimination, directly competing with and suppressing the HDH pathway.[2][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, bulkyHigh. NHCs are also very effective but can sometimes be more sensitive to air and moisture.

Recommendation: Screen a small set of Buchwald ligands. SPhos or XPhos are excellent starting points for this type of substrate. Using a pre-formed palladium precatalyst incorporating these ligands (e.g., SPhos Pd G3) can also improve reaction consistency.

Question 3: I've optimized my base (K₃PO₄) and ligand (SPhos), and the HDH is minimal, but the reaction is sluggish. What other parameters can I adjust?

Answer: With the core components optimized to suppress the side reaction, you can now focus on accelerating the desired transformation without reintroducing the HDH pathway.

  • Temperature Control: While higher temperatures generally increase reaction rates, they can also disproportionately accelerate the HDH side reaction.[5] Since you have a robust ligand/base system, you can cautiously increase the temperature. Start your reaction at a moderate temperature (e.g., 80 °C) and monitor for conversion. If it is slow, you can incrementally increase the temperature to 90-100 °C. Avoid excessively high temperatures (>110 °C) if possible.

  • Solvent Choice: The solvent can influence catalyst stability, reagent solubility, and the rate of various steps in the catalytic cycle.

    • Aprotic Polar Solvents: Dioxane, THF, and CPME are standard and generally good choices.

    • Aqueous Mixtures: For Suzuki reactions, a small amount of water is often necessary to facilitate the transmetalation step, especially when using inorganic bases. A solvent system like dioxane/water (e.g., 10:1 v/v) is common. Ensure your reagents and solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

    • Avoid Protic Solvents: While tempting to improve solubility, alcoholic solvents (methanol, ethanol) can be a source of hydrides and should generally be avoided when HDH is a concern.[4]

  • Boronic Acid/Ester Quality: The purity and stability of your coupling partner are critical. Poor-quality boronic acids can contain impurities or decompose under basic conditions (protodeboronation), which can slow down the reaction and affect stoichiometry.[9] Using highly stable boronic esters (e.g., pinacol esters) can sometimes provide more consistent results.[3]

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycle. The desired Suzuki coupling pathway must compete with the parasitic hydrodehalogenation cycle.

Caption: Competing catalytic cycles: Suzuki coupling (left) vs. Hydrodehalogenation (right).

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound so prone to HDH? The two electron-withdrawing fluorine atoms and the nitrogen atom in the pyridine ring make the carbon atom attached to the bromine highly electrophilic. This facilitates rapid oxidative addition to Pd(0) but also makes the resulting Ar-Pd(II)-Br intermediate more susceptible to side reactions compared to less electron-deficient aryl bromides.[10][11]

  • Q2: Can I use microwave heating to accelerate my reaction? Yes, microwave irradiation can be a powerful tool to accelerate the desired coupling.[12] Because it allows for rapid heating to a precise temperature, it can sometimes minimize the time the reaction mixture spends under conditions where side reactions might occur. However, you must first optimize the base and ligand under conventional heating; simply applying high heat to a poorly optimized reaction will likely accelerate HDH as well.

  • Q3: Does the choice of palladium precursor matter (e.g., Pd(OAc)₂, Pd₂(dba)₃)? For most modern phosphine ligands, the specific Pd(0) or Pd(II) precursor is less critical, as they all form the active Pd(0)L₂ catalyst in situ. However, using well-defined precatalysts (e.g., XPhos Pd G3/G4) can offer greater reproducibility by ensuring a consistent and efficient generation of the active catalyst.

  • Q4: How do I accurately quantify the ratio of my desired product to the HDH byproduct? The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative ¹H NMR using an internal standard. For NMR, choose a standard with a sharp singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene), add a precise amount to your crude sample, and integrate the signals corresponding to your product, the HDH byproduct, and the standard.

Recommended Protocol for a Low-HDH Suzuki Coupling

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound.

G start Start: Assemble Reagents reagents To an oven-dried vial: - this compound (1.0 eq) - Boronic Acid/Ester (1.2 eq) - K₃PO₄ (2.0 eq) - SPhos Pd G3 (1-2 mol%) - Anhydrous, degassed Dioxane start->reagents degas Seal vial, purge with Argon/N₂ for 10-15 minutes. reagents->degas heat Heat reaction mixture to 80-100 °C with vigorous stirring. degas->heat monitor Monitor progress by LC-MS or TLC. heat->monitor workup Upon completion, cool to RT. Perform aqueous workup (e.g., dilute with EtOAc, wash with H₂O/brine). monitor->workup Reaction Complete purify Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Optimized experimental workflow for low-HDH Suzuki coupling.

References

Improving solubility of 3-Bromo-2,4-difluoropyridine for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-2,4-difluoropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the solubility of this versatile building block. Our goal is to provide you with practical, field-tested insights and actionable protocols to ensure the success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the pyridine ring significantly reduces the molecule's polarity compared to pyridine itself. This suggests that this compound will exhibit limited solubility in highly polar, protic solvents like water and lower alcohols (e.g., methanol, ethanol). Conversely, it is expected to be more soluble in a range of common aprotic organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene, xylenes).

Q2: I am observing incomplete dissolution of this compound in my chosen reaction solvent. What is the likely cause?

A2: Incomplete dissolution is a common issue and is typically due to a mismatch between the polarity of the solute (this compound) and the solvent. As a moderately nonpolar compound, it will struggle to dissolve in highly polar or very nonpolar solvents. The principle of "like dissolves like" is paramount here. If you are using a very polar solvent such as DMF or DMSO, or a very nonpolar one like hexanes, you may encounter solubility limitations.

Q3: Can the functional groups on the pyridine ring influence its solubility?

A3: Absolutely. The electron-withdrawing nature of the fluorine and bromine substituents decreases the electron density on the pyridine nitrogen, making it less basic and less available for hydrogen bonding with protic solvents. This is a key factor in its reduced solubility in solvents like water and alcohols.[1][2]

Q4: Are there any safety precautions I should be aware of when handling this compound, especially when heating to improve solubility?

A4: Yes, it is crucial to handle this compound with appropriate safety measures. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][4] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] When heating, be mindful of the solvent's boiling point and flash point to prevent fire hazards and ensure your reaction vessel is properly sealed or equipped with a condenser to avoid solvent evaporation and potential release of harmful vapors.[5][6]

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a structured approach to troubleshooting and resolving solubility issues encountered during reactions involving this compound.

Problem 1: The compound will not dissolve sufficiently at room temperature.
  • Initial Assessment: Your starting material remains as a solid or an oil in the reaction mixture, leading to a heterogeneous system where the reaction kinetics will be significantly slowed or stalled.

  • Solution Pathway 1: Solvent Screening

    • Rationale: The most direct approach is to identify a more suitable solvent. A systematic screening of solvents with varying polarities is recommended.

    • Action: Perform a small-scale qualitative solubility test. Add a few milligrams of this compound to separate vials containing approximately 1 mL of different solvents. A good starting point for screening includes:

      • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane

      • Aromatic Hydrocarbons: Toluene, Xylenes

      • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

      • Polar Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Expected Outcome: You will identify a solvent or solvent class that provides adequate solubility for your reaction concentration.

  • Solution Pathway 2: Employing a Co-Solvent System

    • Rationale: If a single solvent does not provide the desired solubility without compromising reaction compatibility, a co-solvent system can be highly effective.[7][8] A small amount of a solvent in which the compound is highly soluble can be added to the primary reaction solvent to enhance overall solubility.

    • Action: Based on your solvent screening, if, for example, your reaction is ideally run in toluene but the compound has better solubility in THF, you can use a toluene/THF mixture (e.g., 10:1 or 5:1 v/v). Start by dissolving the this compound in the minimum amount of the better solvent (THF) and then add the primary reaction solvent (toluene).

    • Causality: The co-solvent disrupts the crystal lattice of the solute and modifies the overall polarity of the solvent mixture to better match that of the solute, thereby increasing its concentration in the solution phase.

  • Solution Pathway 3: Temperature Elevation

    • Rationale: For many compounds, solubility increases with temperature.[7] This is often a simple and effective method, provided the reactants and products are thermally stable at the required temperature.

    • Action: Gradually heat the reaction mixture with stirring. Monitor for dissolution. It is advisable to run a preliminary thermal stability test on a small scale if the thermal stability of your reactants is unknown.

    • Precaution: Ensure your reaction is equipped with a reflux condenser to prevent solvent loss.

Problem 2: The reaction is sluggish or stalls, and I suspect poor solubility is the cause.
  • Initial Assessment: The reaction shows a low conversion rate even after a prolonged period, and starting material is still visible or detected by in-process control (e.g., TLC, LC-MS).

  • Solution Pathway 1: Re-evaluate Solvent Choice Based on Reaction Type

    • Rationale: The ideal solvent must not only dissolve the reactants but also be compatible with the reaction chemistry. For instance, in a Suzuki coupling, a mixture of toluene and water with a phase-transfer catalyst is common. While this compound will reside in the organic phase, its solubility in that phase is critical.

    • Action: Cross-reference your solvent screening data with the known solvent requirements for your specific reaction class. Consider solvents like dioxane or 2-MeTHF which are often good choices for cross-coupling reactions and may offer better solubility.

  • Solution Pathway 2: Advanced Techniques for Highly Insoluble Substrates

    • Rationale: In cases of extremely poor solubility, more advanced techniques may be necessary to enable the reaction to proceed.

    • Action - High-Temperature Ball Milling: For solid-state reactions, mechanochemistry can overcome solubility issues entirely.[9][10] High-temperature ball milling can facilitate reactions between solid reactants in a solvent-free or minimal-solvent environment. This technique is particularly useful for cross-coupling reactions of insoluble aryl halides.[9]

    • Action - Sonication: Applying ultrasonic energy can help break down solid aggregates and increase the surface area of the undissolved material, which can enhance the rate of dissolution and reaction at the solid-liquid interface.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening
  • Preparation: Label a series of small glass vials (e.g., 1-dram vials) with the names of the solvents to be tested (e.g., Heptane, Toluene, DCM, THF, Acetonitrile, Ethanol, Water).

  • Sample Addition: Add approximately 10 mg of this compound to each vial.

  • Solvent Addition: Add the corresponding solvent to each vial in 0.5 mL increments.

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Observe and record the solubility as:

    • Freely Soluble: Dissolves completely within the first 0.5 mL.

    • Soluble: Dissolves completely after adding up to 2 mL.

    • Sparingly Soluble: Some dissolution, but solid remains after 2 mL.

    • Insoluble: No visible dissolution.

  • Data Summary: Compile your observations in a table for easy comparison.

SolventChemical ClassPredicted SolubilityExperimental Observation
TolueneAromatic HydrocarbonHighTo be determined by user
THFEtherHighTo be determined by user
DCMChlorinatedHighTo be determined by user
AcetonitrilePolar AproticModerateTo be determined by user
EthanolPolar ProticLowTo be determined by user
WaterPolar ProticVery LowTo be determined by user
Protocol 2: Utilizing a Co-Solvent System
  • Selection: From your solubility screen, identify a "primary" solvent (suitable for the reaction) and a "co-solvent" (in which the compound is highly soluble).

  • Dissolution: In the reaction vessel, add the this compound. Add the minimum volume of the co-solvent required to fully dissolve the starting material with stirring.

  • Dilution: Slowly add the primary solvent to the reaction vessel to reach the final desired reaction concentration.

  • Observation: Observe if the solution remains homogeneous. If precipitation occurs, a small additional amount of co-solvent may be required.

  • Execution: Proceed with the addition of other reagents and continue with your reaction protocol.

Visualizations

Solvent_Selection_Workflow start Start: Solubility Issue with this compound qual_screen Perform Qualitative Solubility Screen start->qual_screen is_soluble Is a suitable single solvent found? qual_screen->is_soluble select_solvent Select best single solvent. Proceed with reaction. is_soluble->select_solvent Yes co_solvent Consider Co-Solvent System is_soluble->co_solvent No end End: Reaction Setup Optimized select_solvent->end is_co_solvent_viable Is a co-solvent system chemically compatible? co_solvent->is_co_solvent_viable setup_co_solvent Implement Co-Solvent Protocol is_co_solvent_viable->setup_co_solvent Yes heat Consider Temperature Elevation is_co_solvent_viable->heat No setup_co_solvent->end is_heat_viable Are reagents thermally stable? heat->is_heat_viable setup_heat Run reaction at elevated temperature is_heat_viable->setup_heat Yes advanced Consider Advanced Techniques (e.g., Ball Milling, Sonication) is_heat_viable->advanced No setup_heat->end advanced->end

Caption: Decision workflow for optimizing solubility.

Co_Solvency_Concept cluster_before Before Co-Solvent Addition cluster_after After Co-Solvent Addition A Primary Solvent (e.g., Toluene) B Insoluble This compound (Solid) plus + C Homogeneous Solution: Primary Solvent + Co-Solvent + Solubilized Compound CoSolvent Co-Solvent (e.g., THF) CoSolvent->C Leads to Dissolution

Caption: Conceptual diagram of co-solvency.

References

Technical Support Center: Palladium Catalyst Removal from 3-Substituted-2,4-Difluoropyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern synthetic chemistry, particularly for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] However, the use of these powerful catalysts introduces a critical challenge: the removal of residual palladium from the final product. For drug candidates, stringent regulatory limits on elemental impurities, as outlined by the International Council for Harmonisation (ICH) Q3D guidelines, mandate palladium levels often below 10 parts per million (ppm).[3][4]

The purification of 3-substituted-2,4-difluoropyridine products presents a unique set of difficulties. The Lewis basic nitrogen atom of the pyridine ring can act as a ligand, forming stable, soluble complexes with palladium species.[5][6] This coordination can hinder removal by traditional methods like simple filtration or standard silica gel chromatography, where palladium complexes may co-elute with the desired product.[7][8] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve the required purity for your compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the palladium removal process in a direct question-and-answer format.

Question 1: I performed a standard silica gel column chromatography, but my product is still contaminated with high levels of palladium (>100 ppm). Why did this happen and what is the next step?

Answer:

This is a very common issue. Standard silica gel chromatography is often ineffective at removing all palladium species, especially when dealing with nitrogen-containing heterocycles like your difluoropyridine product.[7][8]

  • Causality: Palladium does not always exist as an insoluble metal (Pd(0)) after a reaction. It often forms soluble Pd(0) or Pd(II) complexes with phosphine ligands, solvents, or even your product itself. The pyridine nitrogen in your molecule is a good ligand for palladium, forming stable, soluble complexes that can have similar polarity to your product, causing them to co-elute during chromatography.[6][9]

  • Recommended Solution: The most reliable next step is to employ a dedicated palladium scavenger . These are solid-supported materials, typically functionalized silica gel or polymers, that have a high affinity for palladium.[10] After chromatography, dissolve your product in a suitable solvent, add the scavenger, stir for a specified time, and then simply filter off the scavenger-bound palladium. This method is highly selective and often results in minimal product loss.[8]

Question 2: I tried using a thiol-based palladium scavenger, but the palladium levels are still above the 10 ppm target. What went wrong?

Answer:

While thiol-based scavengers are robust, their effectiveness can be influenced by several factors.[10] If you're seeing poor results, consider the following:

  • Causality 1: Incorrect Scavenger for Palladium Oxidation State. The residual palladium in your reaction mixture can be a mix of Pd(0) and Pd(II) species. Thiol-based scavengers (like SiliaMetS Thiol) are generally most effective for softer Pd(II) species.[10][11] If your palladium is predominantly in the Pd(0) state or is part of a very bulky, sterically hindered complex, a different type of scavenger may be required.

  • Causality 2: Suboptimal Scavenging Conditions. The efficiency of scavenging depends on temperature, time, and solvent. Room temperature for a few hours is a good starting point, but some stubborn complexes may require elevated temperatures or longer reaction times to facilitate binding.[12]

  • Causality 3: Strong Product-Palladium Complexation. As mentioned, the difluoropyridine core can chelate the palladium so strongly that it outcompetes the scavenger. The electronic effects of the fluorine atoms and the 3-substituent can modulate the basicity of the pyridine nitrogen, further influencing the strength of this interaction.[13]

  • Recommended Solutions:

    • Screen a Panel of Scavengers: Do not rely on a single scavenger type. Test a small panel with different functional groups. A good screening panel would include:

      • Thiol-based (e.g., SiliaMetS Thiol): Excellent for Pd(II).[14]

      • Dimercaptotriazine (DMT) based (e.g., SiliaMetS DMT): Versatile for various metals and particularly effective for hindered Pd complexes.[15]

      • Thiourea-based (e.g., SiliaMetS Thiourea): Effective for a wide range of palladium forms.[10]

    • Optimize Conditions: For the most promising scavenger, run a small optimization matrix, varying temperature (e.g., 25°C, 40°C, 60°C) and time (e.g., 2h, 8h, 16h).

    • Consider a "Catch-and-Release" Approach: In some cases, adding a competing soluble ligand (like N-acetylcysteine) can help pull the palladium from your product, and then a scavenger can be used to capture the new palladium complex.

Question 3: My yield dropped significantly after using activated carbon to remove palladium. How can I prevent this product loss?

Answer:

This is a known drawback of using activated carbon. While it is an inexpensive and often effective adsorbent for palladium, its high surface area and porous nature can lead to non-selective adsorption of the desired product, reducing yields.[1][16]

  • Causality: Activated carbon removes impurities via physisorption, a process that is not highly specific.[1] If your 3-substituted-2,4-difluoropyridine product has a planar, aromatic structure, it can readily adsorb onto the carbon surface alongside the palladium complexes.

  • Recommended Solutions:

    • Minimize the Amount of Carbon: Do not use a large excess. Start with a loading of around 5-10 wt% relative to your product and increase only if necessary.

    • Perform Extensive Washing: After filtering off the activated carbon, wash the filter cake thoroughly with several portions of a solvent in which your product is highly soluble. This helps to recover adsorbed material.

    • Use a More Selective Method: If product loss remains high, this indicates that activated carbon is not a suitable method for your specific molecule. Switching to a more selective functionalized silica scavenger is highly recommended, as they are engineered to bind metals with much higher specificity, leading to better product recovery.[10][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for palladium removal, and when should I choose one over the other?

A1: There are four main strategies. The best choice depends on the scale of your reaction, the nature of your product (solid vs. oil), and the required purity level.

MethodPrincipleBest ForProsCons
Adsorption (Scavengers) Chemical binding (chemisorption) of palladium to a functionalized solid support.[1]General purpose, highly effective for low to moderate Pd levels (<2000 ppm).High selectivity, high product recovery, easy to perform (stir and filter).[10]Higher cost than activated carbon.
Adsorption (Carbon) Physical binding (physisorption) of palladium to activated carbon.[16][17]Cost-sensitive processes, removing colored impurities.Low cost, effective for many Pd species.[18]Non-selective, can lead to significant product loss.[1]
Crystallization Isolating the solid product, leaving palladium impurities behind in the mother liquor.Final purification step for solid products.Can be very effective and economical for achieving high purity.Only applicable to solids, may not remove all Pd, can sometimes trap impurities.[3]
Extraction Using an aqueous solution (e.g., containing EDTA or thiourea) to wash palladium out of an organic phase.Removing bulk palladium in early workup stages.Inexpensive.Often inefficient for reaching <10 ppm levels, can be difficult to separate phases.[19]

Q2: How do I select the best scavenger for my specific 3-substituted-2,4-difluoropyridine?

A2: The most reliable method is to perform a scavenger screen. A protocol for this is provided below. However, as a general guideline for palladium complexes:

Scavenger Functional GroupTypical Target Palladium SpeciesKey Characteristics
Thiol (-SH) Pd(II), Pd(0)A robust, versatile, and widely used scavenger.[14][15]
Dimercaptotriazine (DMT) Pd(II), Pd(0), especially hindered complexesVery high affinity for a broad range of metals.[15][20]
Thiourea (-SC(NH₂)NH₂) Pd(0), Pd(II)Versatile and effective in many organic solvents.[10]
Amines (-NH₂, -NRH, -NR₂) Pd(II)Can be effective, but may have lower affinity than sulfur-based scavengers.

Q3: How much residual palladium is acceptable in a drug candidate?

A3: This is determined by regulatory bodies. The ICH Q3D Guideline for Elemental Impurities classifies palladium as a Route of Administration Class 2B element. For oral administration, the Permitted Daily Exposure (PDE) is 100 µ g/day .[4] This PDE is then used to calculate the acceptable concentration in the API based on the maximum daily dose of the drug. For a typical maximum dose of 10 grams per day, this translates to a concentration limit of 10 ppm .[1][4]

Q4: What is the most reliable way to measure the final palladium concentration in my product?

A4: The industry standard for accurately quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[21][22] This technique offers extremely low detection limits (parts per billion) and is the preferred method for final quality control. Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is also used but is generally less sensitive than ICP-MS.[22]

Visualized Workflow

A systematic approach is crucial for efficiently identifying the optimal purification strategy.

G start Crude Product (3-substituted-2,4-difluoropyridine) Initial Pd > 10 ppm is_solid Is the product a solid with good crystallinity? start->is_solid crystallize Attempt Recrystallization is_solid->crystallize Yes scav_screen Perform Scavenger Screening (See Protocol 2) is_solid->scav_screen No (Oil or poor solid) analyze1 Analyze Pd by ICP-MS crystallize->analyze1 analyze1->scav_screen > 10 ppm final_prod Final Product Pd < 10 ppm analyze1->final_prod < 10 ppm analyze2 Analyze Pd by ICP-MS scav_screen->analyze2 best_scav Identify Best Scavenger (e.g., Thiol, DMT, Carbon) analyze2->best_scav Successful (One or more scavengers work) fail Re-evaluate Strategy (e.g., combination of methods, upstream process change) analyze2->fail Unsuccessful (Pd levels still high) optimize Optimize Conditions (Temp, Time, Equivalents) best_scav->optimize optimize->final_prod

Caption: Decision Workflow for Palladium Removal.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging (Batch Mode)

This protocol describes a general method once an effective scavenger has been identified.

  • Dissolution: Dissolve the crude or partially purified 3-substituted-2,4-difluoropyridine product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF) to make an approximately 0.1-0.2 M solution.

  • Scavenger Addition: Add the selected palladium scavenger. A typical starting amount is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[12]

  • Reaction: Stir the mixture at the optimized temperature (typically room temperature to 40°C) for the optimized time (typically 2-16 hours).[12][23]

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the final product for residual palladium analysis by ICP-MS to confirm purity.[7]

Protocol 2: Screening Protocol for Scavenger Selection

This protocol allows for the efficient identification of the most effective scavenger for your specific product.

  • Prepare Stock Solution: Create a stock solution of your palladium-containing product in a chosen solvent. Ensure the solution is homogeneous.

  • Aliquot: In separate small vials, place equal volumes of the stock solution. Include one vial as a control (no scavenger).

  • Add Scavengers: To each vial (except the control), add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS DMT, Activated Carbon). Use a consistent molar equivalent (e.g., 10 eq.) or weight percent (e.g., 10 wt%) for each.

  • Agitate: Seal the vials and agitate them (e.g., on a shaker plate or with stir bars) at room temperature for a set time, such as 16 hours.

  • Sample: After the time is complete, take a small, filtered sample from the supernatant of each vial.

  • Analyze: Dilute the samples appropriately and submit them for ICP-MS analysis.

  • Evaluate: Compare the final palladium concentration in each sample to the control. The scavenger that provides the lowest residual palladium level is the most effective choice for optimization.

References

Technical Support Center: Microwave-Assisted Synthesis with 3-Bromo-2,4-difluoropyridine for Improved Yield

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals employing 3-bromo-2,4-difluoropyridine in microwave-assisted organic synthesis (MAOS). It is designed to provide in-depth, field-proven insights to navigate common experimental challenges and enhance reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the application of microwave synthesis to reactions involving this compound.

Q1: What are the primary advantages of using microwave irradiation for reactions with this compound?

A1: Microwave-assisted synthesis offers significant benefits over conventional heating methods.[1][2] The direct, volumetric heating of the reaction mixture ensures rapid and uniform temperature elevation, which can dramatically shorten reaction times from hours to minutes.[3][4] This rapid heating minimizes the potential for thermal degradation of sensitive substrates and products. Consequently, MAOS often leads to higher product yields, improved selectivity, and cleaner reaction profiles by reducing the formation of unwanted byproducts.[3][5]

Q2: Which cross-coupling reactions are most effectively performed with this compound under microwave conditions?

A2: Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for microwave assistance with this substrate. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids. This is a versatile method for creating biaryl structures.[1][6]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a diverse range of amines.[7][8]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

  • Heck Coupling: For the coupling of the pyridine with alkenes.

Microwave irradiation has been shown to accelerate these reactions and improve yields significantly.[9][10]

Q3: Is it safe to use standard laboratory glassware for microwave-assisted synthesis?

A3: Absolutely not. It is critical to use only pressure-rated, specialized microwave vials designed for your specific microwave reactor. Microwave synthesis frequently generates high internal pressures and rapid temperature increases that standard glassware is not designed to withstand. Using inappropriate vessels can result in catastrophic failure and poses a serious safety hazard.

Section 2: Troubleshooting Guides for Enhanced Yield and Purity

This section provides a problem-solving framework for specific issues that may arise during your experiments.

Issue 1: Consistently Low Product Yield in Suzuki-Miyaura Coupling

Q: I am performing a Suzuki coupling between this compound and an arylboronic acid, but my yields are consistently poor (<30%). What factors should I investigate to optimize this reaction?

A: Low yields in this context often point to suboptimal choices in catalyst, base, or reaction conditions. The electron-deficient nature of the difluoropyridine ring requires careful consideration of the catalytic system.

1. Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is paramount for an efficient catalytic cycle.

  • Expert Insight: For electron-deficient aryl halides like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient. More electron-rich and sterically hindered ligands are often required to facilitate the reductive elimination step. Consider using advanced catalyst systems such as those employing XPhos, SPhos, or other Buchwald-type ligands in combination with a palladium precursor like Pd₂(dba)₃.[11]

2. Base and Solvent System: The base is crucial for the activation of the boronic acid in the transmetalation step, and the solvent must be compatible with microwave heating and the reactants.

  • Causality and Troubleshooting:

    • Base: If you are using a weak base like Na₂CO₃, it may not be sufficient. Switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can significantly improve the reaction rate and yield.[12]

    • Solvent: Ensure your solvent is anhydrous, as water can lead to protodeborylation of the boronic acid.[13][14] Common high-boiling point solvents suitable for microwave Suzuki couplings include dioxane, DMF, toluene, and mixtures like ethanol/water.[12]

3. Temperature and Time Optimization: One of the key advantages of microwave synthesis is precise temperature control.

  • Experimental Protocol:

    • Design a small array of parallel reactions in microwave vials.

    • Keep the concentrations and stoichiometry of reactants, catalyst, and base constant.

    • Vary the reaction temperature in 15 °C increments (e.g., 110 °C, 125 °C, 140 °C).

    • Set a fixed, short reaction time (e.g., 15 minutes).

    • Analyze the crude reaction mixtures by LC-MS to determine the optimal temperature that maximizes product formation while minimizing byproduct generation.

Table 1: Recommended Optimization Parameters for Suzuki Coupling

Parameter Initial Condition (if failing) Recommended Optimization Rationale for Change
Catalyst/Ligand Pd(PPh₃)₄ Pd₂(dba)₃ / XPhos or SPhos Enhances catalytic turnover for electron-deficient pyridines.[11]
Base Na₂CO₃ K₂CO₃ or K₃PO₄ A stronger base facilitates the crucial transmetalation step.
Solvent EtOH/H₂O (if wet) Anhydrous Dioxane or Toluene Prevents hydrolysis of the boronic acid.[13][14]

| Temperature | < 100 °C | 120-150 °C | Provides sufficient energy to overcome the activation barrier. |

Diagram 1: Workflow for Suzuki Coupling Optimization

cluster_start Initial Reaction cluster_microwave Microwave Irradiation cluster_analysis Analysis cluster_troubleshoot Troubleshooting cluster_result Outcome start Combine reactants, catalyst, base, and solvent in a microwave vial. irradiate Heat at a set temperature and time. start->irradiate analyze Analyze crude reaction by LC-MS. irradiate->analyze low_yield Low Yield? analyze->low_yield optimize Systematically vary: 1. Catalyst/Ligand 2. Base 3. Solvent 4. Temperature low_yield->optimize Yes high_yield Optimized Yield low_yield->high_yield No optimize->start Iterate

Caption: Iterative optimization workflow for microwave-assisted Suzuki coupling.

Issue 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination

Q: During a Buchwald-Hartwig amination of this compound, I am observing a major side product corresponding to the de-brominated starting material (2,4-difluoropyridine). How can this be minimized?

A: Hydrodehalogenation is a common competing side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced instead of coupled.[15] This is particularly prevalent with electron-deficient systems.

1. Mechanistic Considerations: This side reaction can be initiated by various hydrogen sources, including water, alcohols, or even the amine reagent itself, often facilitated by the palladium catalyst.[13][14][15]

2. Strategies for Mitigation:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can sterically disfavor the pathway leading to hydrodehalogenation and promote the desired C-N bond-forming reductive elimination. Ligands such as AdBrettPhos or tBuXPhos are excellent candidates.

  • Base Choice: While a strong base is necessary, some bases like NaOtBu can sometimes promote this side reaction. Consider using alternative strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

  • Solvent and Reagent Purity: Ensure all reagents and the solvent are strictly anhydrous. Using freshly distilled or purchased anhydrous solvents is crucial. Degassing the solvent to remove oxygen is also a good practice.

Experimental Protocol to Minimize Hydrodehalogenation

  • Preparation: In an inert atmosphere (glovebox), charge a microwave vial with this compound (1 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), AdBrettPhos (4 mol%), and LiHMDS (1.5 equiv.).

  • Solvent: Add anhydrous, degassed toluene.

  • Microwave Program: Seal the vial and irradiate at 110-130 °C for 20-30 minutes.

  • Analysis: Quantify the ratio of the desired aminated product to the hydrodehalogenated byproduct using GC-MS or ¹H NMR of the crude mixture.

Issue 3: Decreased Yield Upon Reaction Scale-Up

Q: My small-scale (0.5 mmol) microwave-assisted reaction provides an excellent yield, but scaling up to 5 mmol results in a significant drop in yield and the formation of new impurities. What adjustments are needed for a successful scale-up?

A: Scaling up microwave reactions is not always linear due to physical and thermal phenomena that become more pronounced at larger volumes.[16][17][18]

1. Microwave Penetration and Thermal Gradients: Microwaves have a limited penetration depth into absorbing materials.[19] In larger volumes, this can lead to uneven heating, creating "hot spots" near the vessel walls and a cooler core. This thermal gradient can lead to incomplete reactions and thermal decomposition.

  • Solution:

    • Stirring: Ensure vigorous and efficient stirring to promote thermal homogeneity.

    • Heating Profile: Instead of a rapid ramp to the target temperature, program a slower heating ramp to allow for more uniform heat distribution.

    • Reactor Choice: For significant scale-up, moving from a single-mode to a multimode microwave reactor can provide more uniform irradiation of the larger volume.[19]

2. Heat Transfer and Exothermic Events: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to dissipate heat. If the reaction is exothermic, this can lead to thermal runaway and product decomposition.

  • Solution: Many modern microwave reactors are equipped with simultaneous cooling capabilities (e.g., a stream of compressed air). Utilize this feature to set a maximum temperature limit and prevent overheating.

Diagram 2: Key Considerations for Microwave Reaction Scale-Up

cluster_small Small Scale (Optimized) cluster_scale_up Scale-Up Attempt cluster_reoptimization Scale-Up Re-Optimization cluster_final Successful Scale-Up small_scale High Yield (e.g., 0.5 mmol) scale_up Direct Linear Scale-Up (e.g., 5 mmol) small_scale->scale_up low_yield Yield Drop / Impurities scale_up->low_yield reoptimize Adjust for Volume Effects: - Slower Temperature Ramp - Vigorous Stirring - Utilize Simultaneous Cooling - Adjust Reaction Time low_yield->reoptimize Analyze & Mitigate reoptimize->scale_up Re-run at Scale success Reproducible High Yield at Larger Scale reoptimize->success

Caption: A logical workflow for addressing challenges in scaling up microwave synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1H and 19F NMR Analysis of 3-Substituted-2,4-Difluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluoropyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorinated pyridines, and specifically 3-substituted-2,4-difluoropyridines, represent a class of privileged structures. Their utility stems from the ability of fluorine to alter basicity (pKa), improve metabolic stability, and enhance binding affinity through unique non-covalent interactions. For researchers in drug development, the unambiguous structural characterization of these molecules is not just a routine task; it is a critical step that underpins the entire discovery and optimization pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical method for this purpose.[1][2] Its power lies in its ability to provide atomic-level structural information in a non-destructive manner.[2][3] While ¹H NMR is ubiquitous, for fluorinated compounds, ¹⁹F NMR is an equally indispensable tool. The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and an expansive chemical shift range, making it exceptionally sensitive to its electronic environment.[4][5][6]

This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F NMR spectra of 3-substituted-2,4-difluoropyridines. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral patterns, compare the effects of different substituents, and present a validated workflow for complete structural elucidation.

The Foundational Principles: Interpreting ¹H and ¹⁹F Spectra of Difluoropyridines

The structural backbone of a 2,4-difluoropyridine presents a fascinating and information-rich spin system. A comprehensive analysis hinges on understanding the interplay of chemical shifts and, most importantly, the intricate network of spin-spin (J) couplings.

¹H NMR Spectroscopy: Protons in a Fluorinated Environment

In a 3-substituted-2,4-difluoropyridine, two aromatic protons remain: H-5 and H-6. The powerful electron-withdrawing nature of the fluorine atoms significantly deshields these protons, shifting them downfield compared to non-fluorinated pyridine. The key to their assignment lies in their coupling patterns.

  • ¹H-¹H Coupling: H-5 and H-6 are ortho to each other, resulting in a characteristic ³J(H,H) coupling, typically in the range of 5-6 Hz.

  • ¹H-¹⁹F Coupling: This is where the spectrum becomes truly diagnostic. Each proton couples to both fluorine nuclei, but with different magnitudes. These through-bond couplings are critical for unambiguous assignment:

    • Coupling to F-4: H-5 is ortho to F-4, showing a ³J(H5,F4) of ~8-10 Hz. H-6 is meta to F-4, with a smaller ⁴J(H6,F4) of ~4-6 Hz.

    • Coupling to F-2: H-6 is meta to F-2, exhibiting a ⁴J(H6,F2) of ~1-3 Hz. H-5 is para to F-2, resulting in a very small, often unresolved, ⁵J(H5,F2) coupling.

Consequently, the H-5 signal typically appears as a doublet of doublets (dd) or a triplet-like multiplet due to coupling to H-6 and F-4. The H-6 signal appears as a more complex multiplet, often a doublet of doublet of doublets (ddd), due to couplings to H-5, F-4, and F-2.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Landscape

¹⁹F NMR provides a direct window into the electronic environment of the fluorine atoms.[7] The chemical shifts of F-2 and F-4 are highly sensitive to the nature of the substituent at the C-3 position.

  • ¹⁹F Chemical Shifts (δF): Aryl fluorides typically resonate in a well-defined region of the ¹⁹F spectrum.[5][8] Changes in the electron density at C-2 and C-4, induced by the C-3 substituent, will cause predictable upfield (shielding) or downfield (deshielding) shifts.

  • ¹⁹F-¹⁹F Coupling: The two fluorine nuclei are meta to each other, giving rise to a ⁴J(F2,F4) coupling, which is typically around 15-20 Hz. This results in each fluorine signal appearing as a doublet in a ¹⁹F{¹H} (proton-decoupled) spectrum.

  • Through-Space Coupling: It is critical to consider the possibility of through-space J-coupling, particularly with sterically demanding substituents at C-3.[9][10] If a fluorine atom on the substituent is forced into close proximity to the ring's F-2 or F-4, a measurable coupling can be observed, providing valuable conformational information.[11]

Below is a diagram illustrating the primary through-bond coupling network in the 2,4-difluoropyridine core.

Caption: Key through-bond J-coupling network in a 3-substituted-2,4-difluoropyridine.

Comparative Analysis: The Influence of the C-3 Substituent

The true analytical power of NMR is realized when comparing a series of related compounds. The electronic and steric nature of the substituent at the C-3 position systematically alters the entire NMR spectrum. Let us consider a hypothetical series of compounds where 'R' is varied.

Substituent (R)Electronic EffectδH-5 (ppm)δH-6 (ppm)δF-2 (ppm)δF-4 (ppm)Key Observations
-H (Reference)Neutral~7.90~6.80~-95.0~-115.0Baseline for comparison.
-CH₃ Weakly Donating~7.80~6.75~-97.5~-114.0Slight upfield shift for all nuclei, most pronounced for the adjacent F-2.
-OCH₃ Strongly Donating~7.65~6.60~-105.0~-112.0Significant shielding (upfield shift) observed, especially for F-2 due to resonance.
-Br Inductively Withdrawing~8.05~6.90~-93.0~-116.5General deshielding (downfield shift) of all nuclei due to inductive withdrawal.
-NO₂ Strongly Withdrawing~8.30~7.15~-88.0~-118.0Strong deshielding effect on all protons and fluorines due to powerful inductive and resonance withdrawal.

Causality Behind the Trends:

  • Electron-Donating Groups (EDGs) like -OCH₃: These groups increase electron density in the ring through the resonance effect. This enhanced shielding causes the chemical shifts of nearby nuclei (H-5, H-6, F-2, F-4) to move upfield (to lower ppm values). The effect is most pronounced on the ortho F-2 nucleus.

  • Electron-Withdrawing Groups (EWGs) like -NO₂: These groups pull electron density out of the ring. This deshielding causes the chemical shifts to move downfield (to higher ppm values). This effect is global across the aromatic system.

  • Substituent Effects on J-Couplings: While chemical shifts are most dramatically affected, minor changes in J-coupling constants can also be observed. Highly electronegative substituents can subtly alter bond angles and lengths, which in turn influences the magnitude of the couplings.

A Self-Validating Workflow for Unambiguous Structural Elucidation

While 1D NMR spectra provide a wealth of information, complex multiplet overlap or unexpected chemical shifts can introduce ambiguity. A robust, self-validating analytical workflow incorporates 2D NMR experiments to confirm assignments made from 1D data. Each step provides orthogonal data that validates the previous interpretation.

G A Sample: 3-Substituted- 2,4-Difluoropyridine B 1D ¹H NMR A->B C 1D ¹⁹F{¹H} NMR A->C D Initial Assignment (δ, J-coupling) B->D Analyze multiplets & J(H,H), J(H,F) C->D Analyze δF & J(F,F) E 2D ¹H-¹H COSY D->E Ambiguity in H-5/H-6? F 2D ¹H-¹³C HSQC D->F Need C assignments? G 2D ¹H-¹⁹F HOESY D->G Through-space confirmation? H Final Validated Structure E->H Confirms H-5/H-6 connectivity F->H Assigns all protonated carbons G->H Confirms spatial proximity of H/F

Caption: A logical workflow for the complete NMR analysis of fluoropyridines.

  • Step 1 & 2 (1D ¹H and ¹⁹F NMR): Acquire standard 1D spectra. The proton-decoupled ¹⁹F spectrum is crucial for simplifying the fluorine signals to doublets (due to ⁴J(F2,F4)) and obtaining precise chemical shifts.

  • Step 3 (Initial Assignment): Based on the chemical shifts and the characteristic J-coupling patterns discussed earlier, propose an initial assignment for H-5, H-6, F-2, and F-4.

  • Step 4 (Validation with 2D NMR):

    • ¹H-¹H COSY: A cross-peak between the two aromatic multiplets provides definitive proof of their ortho relationship (H-5 to H-6), validating the ¹H assignments.

    • ¹H-¹³C HSQC: This experiment correlates each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of C-5 and C-6.

    • ¹H-¹⁹F HOESY: This experiment detects through-space correlations (Nuclear Overhauser Effect).[12] It is particularly powerful for confirming assignments, as a strong correlation will be seen between F-4 and H-5, and a weaker one between F-4 and H-6, validating the initial J-coupling based assignments.

Experimental Protocols

Scientific integrity demands reproducible and robust experimental methods. The following protocols provide a reliable framework for acquiring high-quality NMR data for this class of compounds.

Sample Preparation
  • Analyte: Accurately weigh approximately 5-10 mg of the 3-substituted-2,4-difluoropyridine sample.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for its versatility.[13]

    • Causality: Using the same solvent across a series of compounds is critical for valid comparison of chemical shifts, as solvent effects can be significant.[7][13]

  • Standard (for ¹⁹F): While modern spectrometers can be referenced internally, for precise work, an external standard like CFCl₃ (δ = 0 ppm) can be used.[14] More commonly, a known stable fluorinated compound is added as an internal reference if needed.

NMR Data Acquisition (Typical Parameters on a 400 MHz Spectrometer)

A. 1D ¹H Spectrum:

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Spectral Width: 12-16 ppm (centered around 5-6 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 8-16

  • Causality: A sufficient relaxation delay ensures the quantitative integrity of the signals, although for simple structural confirmation, shorter delays are acceptable.

B. 1D ¹⁹F{¹H} Spectrum (Proton-Decoupled):

  • Pulse Program: zgpg30 with proton decoupling

  • Spectral Width: ~200 ppm (centered around -120 ppm, but should be adjusted based on the compound class)

  • Acquisition Time: ~1 second

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 32-64

  • Causality: Proton decoupling is essential to simplify the ¹⁹F spectrum, removing all ¹H-¹⁹F couplings. This allows for the clear observation of the ¹⁹F-¹⁹F coupling and accurate measurement of ¹⁹F chemical shifts.[6]

C. 2D ¹H-¹H COSY:

  • Pulse Program: cosygpmf (Gradient-selected, magnitude-mode COSY)

  • Data Points: 2048 in F2, 256-512 in F1

  • Number of Scans: 2-4 per increment

  • Causality: Gradient selection helps to suppress artifacts, leading to cleaner spectra and more reliable correlation data.

D. 2D ¹H-¹³C HSQC:

  • Pulse Program: hsqcedetgpsisp2.3 (Editing and gradient-selected HSQC)

  • Spectral Width (¹H): 12-16 ppm

  • Spectral Width (¹³C): ~160-200 ppm

  • Number of Scans: 4-8 per increment

  • Causality: The "edited" pulse sequence provides phase information that distinguishes CH/CH₃ signals from CH₂ signals, adding another layer of validation.

Conclusion

The structural analysis of 3-substituted-2,4-difluoropyridines is a paradigmatic example of modern NMR spectroscopy in drug discovery. A superficial glance at the data is insufficient; a deep understanding of the interplay between substituent effects, chemical shifts, and the intricate web of through-bond and through-space J-couplings is paramount. By employing a systematic and self-validating workflow that combines 1D ¹H and ¹⁹F NMR with targeted 2D experiments like COSY and HSQC/HOESY, researchers can achieve unambiguous and reliable structural characterization. This analytical rigor ensures that the foundational structural data guiding multi-million dollar drug development programs is accurate, robust, and trustworthy.

References

A Comparative Guide to the Mass Spectrometry Characterization of 3-Bromo-2,4-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are indispensable scaffolds. Among these, 3-bromo-2,4-difluoropyridine derivatives are of increasing interest due to their versatile reactivity and potential as core structures in novel therapeutic agents. The precise characterization of these molecules, including their impurities and metabolites, is a critical step throughout the development pipeline, from initial synthesis to preclinical studies.[1][2] Mass spectrometry (MS) stands as the paramount analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3][4]

This guide provides an in-depth comparison of mass spectrometric methodologies for the characterization of this compound derivatives. We will move beyond simple procedural lists to explore the underlying principles and strategic choices that enable robust and reliable structural elucidation and quantification for researchers, chemists, and drug development professionals.

The Foundational Challenge: Ionizing Halogenated Heterocycles

The characterization of halogenated organic compounds by mass spectrometry presents a unique set of opportunities and challenges.[5][6] The presence of bromine is a powerful diagnostic tool due to its two stable isotopes, 79Br and 81Br, which exist in an approximate 1:1 natural abundance.[7] This results in a characteristic "M+2" isotopic pattern for any bromine-containing ion, where two peaks of nearly equal intensity are separated by two mass-to-charge units (m/z), providing an unambiguous marker for the presence of a bromine atom.[7][8]

Fluorine, in contrast, is monoisotopic (19F), so it does not produce a distinctive isotopic signature. However, the high electronegativity of the carbon-fluorine bond significantly influences the molecule's electronic properties and fragmentation behavior. The challenge, therefore, lies in selecting an ionization technique that can efficiently ionize the target molecule while providing the necessary information—either a stable molecular ion for accurate mass determination or a rich fragmentation pattern for structural confirmation.

A Tale of Two Techniques: Hard vs. Soft Ionization

The choice of ionization method is the most critical decision in the mass spectrometric analysis of small molecules. For this compound derivatives, the comparison primarily centers on the "hard" ionization of Electron Ionization (EI), typically coupled with Gas Chromatography (GC), versus "soft" ionization techniques like Electrospray Ionization (ESI), which is the workhorse for Liquid Chromatography (LC-MS).

Electron Ionization (EI-MS): The Classic Approach for Structural Fingerprinting

Electron Ionization is a high-energy process where the analyte molecule is bombarded with a beam of energetic electrons (typically 70 eV).[9][10] This impact is often sufficient to knock an electron out of the molecule, creating a radical cation (M•+) known as the molecular ion.[10] The excess energy imparted during this process leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a structural fingerprint.[9][11]

Causality in EI Fragmentation: The fragmentation patterns observed in EI are not random; they are governed by the principles of physical organic chemistry, favoring the formation of the most stable carbocations and neutral losses. For a molecule like this compound, the fragmentation is predictable. The NIST WebBook provides a reference spectrum for the parent compound, 3-bromopyridine, showing a strong molecular ion and fragmentation primarily through the loss of the bromine atom and cleavage of the pyridine ring.[12]

dot

References

A Comparative Guide to the Reactivity of 3-Bromo-2,4-difluoropyridine and 3-Chloro-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of heterocyclic scaffolds, functionalized pyridines are of particular importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth comparative analysis of the reactivity of two key halogenated pyridine derivatives: 3-Bromo-2,4-difluoropyridine and 3-Chloro-2,4-difluoropyridine. By examining their behavior in pivotal synthetic transformations, we aim to equip researchers with the fundamental knowledge and practical insights necessary to strategically incorporate these versatile reagents into their synthetic endeavors.

Introduction: The Dichotomy of Halogen Reactivity

The reactivity of an aryl halide is not an intrinsic, immutable property but rather a function of the specific reaction mechanism at play. The presence of bromine versus chlorine at the 3-position of the 2,4-difluoropyridine core introduces a critical divergence in chemical behavior, primarily dictated by two opposing electronic effects: bond strength and inductive electron withdrawal .

  • Palladium-Catalyzed Cross-Coupling Reactions: In transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond. The weaker C-Br bond (average bond energy ~285 kJ/mol) compared to the stronger C-Cl bond (~327 kJ/mol) facilitates this crucial step, rendering the bromo-derivative the more reactive partner. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the initial and often rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[3] The reaction is accelerated by the presence of electron-withdrawing groups that can stabilize this intermediate. Due to its higher electronegativity, chlorine exerts a stronger inductive electron-withdrawing effect than bromine, making the carbon at the 3-position more electrophilic and thus more susceptible to nucleophilic attack. This leads to a counterintuitive reactivity order of F > Cl > Br > I for the leaving group in many SNAr reactions.[3]

This guide will now delve into a detailed comparison of these two compounds in the context of these fundamental reaction classes, supported by established chemical principles and illustrative experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the formation of C-C and C-N bonds, respectively. In this arena, the disparate C-X bond energies of this compound and 3-Chloro-2,4-difluoropyridine lead to predictable yet significant differences in their reactivity profiles.

Suzuki-Miyaura Coupling: The Bromo-Advantage

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. When comparing our two substrates, This compound is expected to exhibit significantly higher reactivity than its chloro-analogue. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo-compound. The chloro-derivative, being less reactive, typically requires more sophisticated and robust catalytic systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[1][2]

Table 1: Predicted Comparative Performance in a Generic Suzuki-Miyaura Reaction

ParameterThis compound3-Chloro-2,4-difluoropyridineRationale
Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)Weaker C-Br bond facilitates oxidative addition at lower temperatures.
Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)Faster oxidative addition leads to a more rapid catalytic cycle.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)More efficient catalysis with the more reactive substrate.
Ligand Choice Standard phosphine ligands (e.g., PPh₃, dppf) often suffice.Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often necessary.To overcome the higher activation barrier of C-Cl bond cleavage.
Typical Yield Good to ExcellentModerate to GoodDependent on optimized conditions for the less reactive substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-2,4-difluoropyridine with Phenylboronic Acid (Illustrative)

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 3-halo-2,4-difluoropyridine (1.0 equiv), Phenylboronic Acid (1.2 equiv), and Base (e.g., K₂CO₃, 2.0 equiv) to a dry flask. B 2. Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O) via syringe. B->C D 4. Add Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/Ligand). C->D E 5. Heat the mixture with stirring for the specified time. D->E F 6. Cool to room temperature and dilute with an organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry over anhydrous sulfate, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Similar Reactivity Paradigm

The Buchwald-Hartwig amination, a cornerstone for the synthesis of arylamines, follows a similar mechanistic pathway to the Suzuki-Miyaura reaction, with oxidative addition being a key step.[4] Consequently, This compound is the more facile coupling partner in these reactions as well. The C-Cl bond of 3-Chloro-2,4-difluoropyridine is significantly less reactive, necessitating the use of specialized, highly active catalyst systems, typically featuring bulky, electron-rich biarylphosphine ligands.[5]

Table 2: Predicted Comparative Performance in a Generic Buchwald-Hartwig Amination

ParameterThis compound3-Chloro-2,4-difluoropyridineRationale
Catalyst System Pd₂(dba)₃ with standard ligands (e.g., BINAP) may be effective.Requires highly active pre-catalysts or ligands (e.g., BrettPhos, RuPhos).To facilitate the challenging oxidative addition of the C-Cl bond.
Base Stronger bases (e.g., NaOt-Bu) are commonly used.May require careful selection of base to balance reactivity and side reactions.The choice of base is critical and can influence catalyst activity.[6]
Reaction Temperature Generally lower temperatures are sufficient.Higher temperatures are typically required.To provide the necessary energy to overcome the activation barrier.
Yield Generally high yields can be expected.Yields are highly dependent on the optimization of the catalyst system.The inertness of the C-Cl bond can lead to lower conversions.

Nucleophilic Aromatic Substitution (SNAr): The Chloro-Compound Takes the Lead

In the realm of nucleophilic aromatic substitution, the reactivity trend is inverted. The reaction proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step in most cases.[3] The electron-deficient nature of the pyridine ring, further enhanced by the two fluorine atoms, makes both substrates susceptible to SNAr. However, the higher electronegativity of chlorine compared to bromine leads to a greater polarization of the C-Cl bond and a more electrophilic carbon center at the 3-position. This renders 3-Chloro-2,4-difluoropyridine more reactive towards nucleophiles than its bromo-counterpart.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination of Halide A 3-Halo-2,4-difluoropyridine B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C 3-Nu-2,4-difluoropyridine B->C - X⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This enhanced reactivity of the chloro-derivative can be advantageous, allowing for substitutions to occur under milder conditions. It is important to note that the fluorine atoms on the ring are generally less prone to displacement than the halogen at the 3-position under typical SNAr conditions, although their displacement can occur under more forcing conditions.

Table 3: Predicted Comparative Performance in a Generic SNAr Reaction with an Amine Nucleophile

ParameterThis compound3-Chloro-2,4-difluoropyridineRationale
Reaction Rate SlowerFasterThe stronger inductive effect of chlorine enhances the electrophilicity of the C3 position.
Reaction Temperature Higher temperatures may be required.Milder temperatures are often sufficient.The lower activation energy for nucleophilic attack on the chloro-compound.
Side Reactions Potential for competing reactions at higher temperatures.Generally cleaner reactions under milder conditions.Milder conditions can improve selectivity.
Typical Yield GoodGood to ExcellentThe higher reactivity of the chloro-substrate often leads to better yields.

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine (Illustrative)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve 3-halo-2,4-difluoropyridine (1.0 equiv) in a suitable solvent (e.g., DMSO). B 2. Add piperidine (1.1-1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv). A->B C 3. Heat the mixture with stirring for the required time. B->C D 4. Cool to room temperature and pour into water. C->D E 5. Extract with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Wash the organic layer with water and brine. E->F G 7. Dry over anhydrous sulfate, filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Generalized workflow for an SNAr reaction with an amine nucleophile.

Summary and Strategic Recommendations

The choice between this compound and 3-Chloro-2,4-difluoropyridine is a strategic decision that hinges on the desired chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), this compound is the superior choice. Its greater reactivity allows for more facile bond formation under milder conditions, which can be advantageous for sensitive substrates and for improving overall process efficiency.

  • For nucleophilic aromatic substitution reactions, 3-Chloro-2,4-difluoropyridine is the more reactive substrate. Its enhanced electrophilicity at the 3-position due to the inductive effect of the chlorine atom facilitates nucleophilic attack, often leading to faster reactions and higher yields under milder conditions.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to the Suzuki Coupling of 3-Bromo-2,4-difluoropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure. The strategic incorporation of fluorine atoms into this scaffold further enhances its utility, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] The synthesis of functionalized difluoropyridines is therefore a critical endeavor for the discovery of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and robust method for the synthesis of biaryl and heteroaryl compounds.[3][4] This guide provides a comparative analysis of the Suzuki coupling of 3-Bromo-2,4-difluoropyridine and its isomers, 2-Bromo-3,5-difluoropyridine and 4-Bromo-2,6-difluoropyridine. By examining the interplay of electronic and steric effects, we aim to provide a practical framework for researchers to select the optimal starting material and reaction conditions for their synthetic campaigns.

Comparative Analysis of Isomer Reactivity in Suzuki Coupling

Isomer Reactivity Overview
IsomerStructureExpected ReactivitySupporting Observations
This compound Moderate to HighThe bromine at C3 is activated by the electron-withdrawing fluorine at C2 and C4. Steric hindrance from the C2-fluoro and C4-fluoro groups is present but may not be prohibitive.
2-Bromo-3,5-difluoropyridine HighThe bromine at the C2 position is inherently more reactive in many dihalopyridines due to its proximity to the nitrogen atom, which facilitates oxidative addition. The fluorine atoms at C3 and C5 further enhance the electrophilicity of the pyridine ring.
4-Bromo-2,6-difluoropyridine HighThe bromine at C4 is activated by the two flanking electron-withdrawing fluorine atoms at C2 and C6. This symmetrical arrangement provides strong electronic activation.

Note: The images in the table are illustrative and would be replaced with actual chemical structures in a final publication.

Mechanistic Insights: The "Why" Behind the Reactivity

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The reactivity of the bromo-difluoropyridine isomers is primarily dictated by the efficiency of the initial oxidative addition step, which is influenced by both electronic and steric factors.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation_Intermediate Transmetalation (R-B(OR)2) Reductive_Elimination Ar-R Transmetalation_Intermediate->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects

The presence of two electron-withdrawing fluorine atoms significantly lowers the electron density of the pyridine ring, making the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst. This electronic activation is a common feature of all three isomers and generally leads to higher reactivity compared to non-fluorinated bromopyridines.

  • 4-Bromo-2,6-difluoropyridine : The symmetrical placement of fluorine atoms ortho to the bromine at C4 provides strong and balanced electronic activation.

  • 2-Bromo-3,5-difluoropyridine : The bromine at the C2 position is inherently more reactive in many dihalopyridines.[5] The combined electron-withdrawing effects of the fluorine atoms at C3 and C5 further enhance this reactivity.

  • This compound : The fluorine atoms at C2 and C4 electronically activate the C3-bromine.

Steric Effects

Steric hindrance around the carbon-bromine bond can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.

  • 4-Bromo-2,6-difluoropyridine : The fluorine atoms at the ortho positions (C2 and C6) to the bromine are relatively small, leading to minimal steric hindrance.

  • 2-Bromo-3,5-difluoropyridine : The fluorine atom at the C3 position introduces some steric hindrance adjacent to the reacting C2-bromine.

  • This compound : The bromine at C3 is flanked by fluorine atoms at C2 and C4, which could create a more sterically congested environment compared to the other isomers.

Based on a qualitative analysis of these effects, one might predict the following reactivity trend:

2-Bromo-3,5-difluoropyridine ≈ 4-Bromo-2,6-difluoropyridine > this compound

This prediction is based on the generally higher reactivity of the C2 position in pyridines and the potentially greater steric hindrance around the C3 position in this compound. However, experimental validation is crucial.

Experimental Protocols and Supporting Data

The following is a representative experimental protocol for the Suzuki coupling of a bromo-difluoropyridine with phenylboronic acid. This protocol can serve as a starting point for all three isomers, with the understanding that optimization of reaction time, temperature, and catalyst loading may be necessary for each specific substrate.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Bromo-difluoropyridine, Phenylboronic Acid, Base, and Solvent in a Reaction Vessel B Degas the Mixture (e.g., by bubbling with Argon) A->B C Add Palladium Catalyst and Ligand B->C D Heat the Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Reaction Progress (e.g., by TLC or LC-MS) D->E F Cool to Room Temperature and Perform Aqueous Workup E->F G Extract with an Organic Solvent F->G H Dry and Concentrate the Organic Layer G->H I Purify by Column Chromatography H->I

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

Synthesis of 3,5-difluoro-2-phenylpyridine (from 2-Bromo-3,5-difluoropyridine)

To a reaction vessel are added 2-bromo-3,5-difluoropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.). A suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL), is then added. The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), is then added, and the vessel is sealed. The reaction mixture is heated to 80-100 °C with stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3,5-difluoro-2-phenylpyridine.

Discussion of Available Data

While a comprehensive, directly comparative dataset is elusive, individual synthetic reports provide valuable insights. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involves the use of 2,6-difluorobenzoic acid, and other literature describes the synthesis of various fluorinated bi-pyridines, indirectly supporting the feasibility of these couplings.[6] The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine, while not a direct Suzuki coupling of a bromo-difluoropyridine, demonstrates the stability and accessibility of related fluorinated pyridine structures.[1]

Conclusion and Recommendations

The Suzuki-Miyaura coupling of bromo-difluoropyridines is a powerful method for the synthesis of valuable fluorinated biaryl compounds. While direct comparative data for the reactivity of this compound and its isomers is limited, an analysis of electronic and steric effects provides a framework for predicting their relative reactivity.

  • For researchers prioritizing reactivity , 2-Bromo-3,5-difluoropyridine and 4-Bromo-2,6-difluoropyridine are likely to be more reactive substrates due to the favorable electronic activation and, in the case of the 2-bromo isomer, the inherent reactivity of the C2 position.

  • This compound , while potentially slightly less reactive due to steric factors, remains a viable and valuable substrate for accessing a unique substitution pattern.

It is strongly recommended that for any given Suzuki coupling with these isomers, a preliminary screen of reaction conditions (catalyst, ligand, base, solvent, and temperature) be performed to identify the optimal parameters for the desired transformation. The provided experimental protocol serves as a robust starting point for such optimization studies.

References

A Researcher's Guide to the Computational Analysis of Bromodifluoropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, pyridines substituted with fluorine and bromine atoms represent a class of privileged structural motifs. The unique electronic properties imparted by these halogens—the strong electron-withdrawing nature of fluorine and the versatile reactivity of the carbon-bromine bond—make bromodifluoropyridines highly valuable intermediates. Their strategic deployment can significantly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity.

However, the precise reactivity and regioselectivity of these compounds in key synthetic transformations, such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, are often non-intuitive. The interplay between the nitrogen atom's electron-withdrawing effect and the positional effects of the three halogen substituents creates a complex reactivity landscape. Predicting the most favorable reaction site is crucial for efficient synthesis design and the avoidance of tedious isomer separations.

This guide provides a comprehensive overview of how computational chemistry, specifically Density Functional Theory (DFT), can be leveraged to dissect, predict, and compare the reactivity of bromodifluoropyridine isomers. We will move beyond a mere listing of methods to explain the causality behind computational choices, ensuring a robust and self-validating analytical framework.

The Computational Chemist's Toolbox: Methodologies for Reactivity Prediction

The cornerstone of modern reactivity analysis for organic molecules is Density Functional Theory (DFT). It offers an optimal balance between computational cost and accuracy, making it a workhorse for experimental chemists.[1] The choice of functional and basis set is critical for obtaining meaningful results that correlate with experimental observations.

Common Computational Protocols

A survey of computational studies on halogenated pyridines reveals a consensus on effective methodologies. The B3LYP hybrid functional is frequently employed for its reliability in predicting geometries and electronic properties of organic molecules.[2] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe anionic species (crucial for SNAr intermediates) and polarization functions (d,p) for more accurate geometry descriptions.[3]

ParameterRecommended Level of TheoryRationale
Geometry Optimization B3LYP/6-311++G(d,p)Provides accurate molecular structures, which are the foundation for all subsequent calculations.
Frequency Calculation B3LYP/6-311++G(d,p)Confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
Electronic Properties B3LYP/6-311++G(d,p)Calculation of HOMO, LUMO, and Molecular Electrostatic Potential.
Solvation Model PCM or SMDImplicitly models the effect of the solvent, which can significantly influence reaction barriers.
Software Gaussian, Spartan, etc.Widely used and validated quantum chemistry packages.[2]

Comparing Isomer Reactivity: A Multi-faceted Approach

To objectively compare the reactivity of different bromodifluoropyridine isomers (e.g., 2-bromo-3,5-difluoropyridine vs. 4-bromo-3,5-difluoropyridine), a multi-pronged computational analysis is required. This involves examining both ground-state properties and the energy barriers of reaction transition states.

Ground-State Reactivity Descriptors

Before simulating a full reaction, analysis of the starting material's electronic structure provides significant predictive power.

a) Frontier Molecular Orbitals (HOMO/LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of reactivity.[1]

  • LUMO Energy: A lower LUMO energy indicates a greater electrophilicity of the molecule, suggesting a higher reactivity towards nucleophiles in SNAr reactions.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap between the HOMO and LUMO generally implies higher chemical reactivity and lower kinetic stability.[2]

Illustrative Comparison of Electronic Properties of Halogenated Pyridines

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)
5-bromo-2-methylpyridin-3-amine-5.45-0.654.802.77
N-(2-methyl-5-phenylpyridin-3-yl)acetamide-5.91-1.114.803.92
N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide-6.04-1.334.714.85

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[2] This data demonstrates how substituents modulate the electronic properties, which in turn govern reactivity.

b) Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[4] It provides a powerful visual tool to identify regions susceptible to electrophilic and nucleophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prime targets for nucleophiles. In bromodifluoropyridines, these are expected to be located on the carbon atoms bonded to the halogens.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pair of the pyridine nitrogen, which are susceptible to electrophilic attack or protonation.

c) Fukui Functions for Site Selectivity

For a more quantitative prediction of regioselectivity, the Fukui function can be calculated.[5] This descriptor identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui function, fk+, is particularly useful for predicting the site of nucleophilic attack in SNAr reactions. A higher value of fk+ on a particular carbon atom suggests it is the most electrophilic and therefore the most likely site of substitution.

G cluster_input 1. Input Preparation cluster_calc 2. DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_analysis 3. Reactivity Analysis cluster_output 4. Comparative Output mol Bromodifluoropyridine Isomer Structure opt Geometry Optimization & Frequency Calculation mol->opt sp Single Point Energy & Wavefunction Generation opt->sp ground Ground-State Properties: HOMO/LUMO, MEP, Fukui Functions sp->ground ts Transition State Search: SNAr & Suzuki Coupling Pathways sp->ts reactivity Predicted Reactivity Order & Regioselectivity ground->reactivity barriers Calculated Activation Energy Barriers (ΔG‡) ts->barriers barriers->reactivity

Caption: Generalized workflow for the computational analysis of bromodifluoropyridine reactivity.

Modeling Reaction Pathways: Transition State Analysis

While ground-state properties provide valuable clues, the most definitive way to compare reactivity is by calculating the activation energy (ΔG‡) for a specific reaction. The isomer with the lower activation barrier will be the more reactive one under kinetic control.

a) Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a key transformation for functionalizing electron-deficient pyridines. The reaction can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or a concerted mechanism where bond formation and bond breaking occur in a single step.[6][7] DFT calculations are instrumental in distinguishing between these pathways by locating the relevant transition states and intermediates on the potential energy surface.

Experimental Protocol: A Representative SNAr Reaction To a solution of the bromodifluoropyridine (1.0 mmol) in a suitable solvent such as DMSO or DMF (5 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

By calculating the activation free energy for the rate-determining step of the SNAr reaction for each isomer, a direct comparison of their reactivity can be made. For instance, in a hypothetical comparison between 2-bromo-3,5-difluoropyridine and 4-bromo-3,5-difluoropyridine, one would expect the isomer with the carbon atom at the site of substitution bearing a more positive partial charge and a lower LUMO energy to exhibit a lower activation barrier.

b) Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[8] In the case of bromodifluoropyridines, the key step governing reactivity and regioselectivity is the oxidative addition of the C-Br bond to the Pd(0) catalyst. The energy barrier for this step is highly dependent on the electronic properties of the C-Br bond. A more electron-deficient carbon atom will generally facilitate a faster oxidative addition.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling A mixture of the bromodifluoropyridine (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 mmol) in a solvent mixture such as 1,4-dioxane/water is heated under an inert atmosphere (e.g., at 90 °C) until the starting material is consumed. After cooling, the mixture is worked up by partitioning between water and an organic solvent, and the product is isolated by chromatography.

Computational modeling of the oxidative addition step for each isomer allows for a quantitative comparison of their propensity to undergo Suzuki coupling. The isomer with the lower calculated energy barrier for oxidative addition is predicted to be more reactive.

G cluster_reactivity Reactivity Descriptors cluster_outcome Predicted Outcome cluster_barrier Underlying Energetics lumo Lower LUMO Energy barrier Lower Activation Energy (ΔG‡) for Rate-Determining Step lumo->barrier mep More Positive MEP at C-Br mep->barrier fukui Higher f_k+ at C-Br fukui->barrier snar Higher SNAr Reactivity suzuki Higher Suzuki Coupling Reactivity barrier->snar barrier->suzuki

Caption: Logical relationship between calculated descriptors and predicted chemical reactivity.

Conclusion: A Synergy of Computation and Experiment

While this guide has drawn upon analogous systems due to a lack of direct comparative studies on bromodifluoropyridine isomers in the literature, the presented computational framework is robust and broadly applicable. By employing DFT calculations to analyze frontier molecular orbitals, molecular electrostatic potential, and reaction energy barriers, researchers can gain profound insights into the factors governing the reactivity of these important building blocks. This computational pre-screening allows for more informed experimental design, saving valuable time and resources in the synthesis of novel pharmaceuticals and agrochemicals. The synergy between computational prediction and experimental validation is the key to unlocking the full synthetic potential of bromodifluoropyridines.

References

Navigating the Coupling Maze: A Comparative Guide to Alternatives for Suzuki Reactions on 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The pyridine moiety, in particular, is a privileged structure, and its polyfluorinated derivatives offer unique electronic properties and metabolic stability. However, the introduction of molecular complexity to these rings via cross-coupling reactions is not always straightforward. This guide provides an in-depth technical comparison of alternative coupling methods to the widely used Suzuki-Miyaura reaction for a challenging substrate: 3-bromo-2,4-difluoropyridine. We will delve into the mechanistic nuances and practical considerations of Stille, Sonogashira, and Buchwald-Hartwig amination, providing experimental insights to aid in the rational selection of a synthetic strategy.

The Challenge of this compound

The this compound scaffold presents a unique set of challenges for cross-coupling reactions. The two fluorine atoms are strongly electron-withdrawing, which can significantly modulate the reactivity of the C-Br bond. While this electronic effect can be beneficial for the oxidative addition step in many palladium-catalyzed cycles, it can also influence side reactions and the stability of intermediates. Furthermore, the potential for C-F bond activation, though less common than C-Br activation, is a consideration with some catalytic systems.[1]

The Suzuki-Miyaura Coupling: A Baseline for Comparison

The Suzuki-Miyaura reaction is a stalwart in C-C bond formation due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally low toxicity of the boron-containing byproducts.[2] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle

Experimental Protocol: Suzuki Coupling of a Bromopyridine Derivative

The following is a general procedure for the Suzuki coupling of a bromopyridine, which can be adapted for this compound.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and a suitable base such as K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 ratio of dioxane to water.

  • Catalyst Addition: Introduce the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when base-sensitive functional groups are present, as it does not typically require a base.[4][5] This palladium-catalyzed reaction couples an organic halide with an organotin compound (organostannane).[4]

Stille_Cycle

Advantages and Disadvantages of Stille Coupling

Advantages:

  • Mild Reaction Conditions: Often proceeds under neutral or nearly neutral conditions, making it suitable for substrates with base-sensitive functional groups.[6]

  • Functional Group Tolerance: Organostannanes are tolerant of a wide variety of functional groups and are generally stable to air and moisture.[6]

  • Reduced Steric Hindrance Effects: In some cases, Stille coupling can be less sensitive to steric hindrance compared to Suzuki coupling.

Disadvantages:

  • Toxicity of Organotin Reagents: Organotin compounds are highly toxic and require careful handling and disposal.[4]

  • Purification Challenges: The removal of tin byproducts from the reaction mixture can be challenging.[6]

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compoundsOrganotin compounds
Toxicity of Reagent Generally lowHigh
Byproduct Removal Often straightforwardCan be challenging
Base Requirement YesTypically no
Functional Group Tolerance Good, but sensitive to strong basesExcellent
Experimental Protocol: Stille Coupling of a Bromo-Aromatic Compound

The following is a general protocol for a Stille coupling that can be a starting point for this compound.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 equivalent), the organostannane reagent (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or DMF.

  • Additives (Optional): In some cases, additives like LiCl or Cu(I) salts can accelerate the reaction.

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture can be filtered through a pad of Celite to remove palladium black. The filtrate is then typically washed with an aqueous solution of KF to precipitate tin salts, which can be removed by filtration.

  • Purification: The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling is the go-to method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[7] This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, often an amine which can also serve as the solvent.[8]

Sonogashira_Cycle

Advantages and Disadvantages of Sonogashira Coupling

Advantages:

  • Formation of C(sp²)-C(sp) bonds: A highly reliable method for the synthesis of aryl alkynes.

  • Mild Conditions: The reaction can often be carried out at or near room temperature.[7]

Disadvantages:

  • Homocoupling of Alkynes: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).

  • Requirement of a Co-catalyst: The use of a copper co-catalyst can sometimes complicate the reaction and purification. Copper-free protocols have been developed to address this.[7]

  • Sensitivity to Oxygen: The reaction is often sensitive to oxygen, especially when copper is used, and may require an inert atmosphere.

Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative

The following protocol for a 2-amino-3-bromopyridine can be adapted for this compound.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), a phosphine ligand (e.g., PPh₃ at 5 mol%), and a copper(I) co-catalyst (e.g., CuI at 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add an anhydrous solvent such as DMF, followed by a base, typically an amine like triethylamine (Et₃N).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 100 °C) for several hours, monitoring the reaction's progress.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue using column chromatography.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a paramount transformation.[9] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a stoichiometric amount of base.[9] The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction.

Buchwald_Hartwig_Cycle

Advantages and Disadvantages of Buchwald-Hartwig Amination

Advantages:

  • Broad Substrate Scope: A wide range of aryl halides and amines (primary and secondary) can be coupled.

  • High Functional Group Tolerance: The reaction is tolerant of many functional groups.

  • Direct C-N Bond Formation: Provides a direct route to aryl amines, which are important in pharmaceuticals.

Disadvantages:

  • Strong Base Requirement: Often requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide), which may not be compatible with all substrates.

  • Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of the phosphine ligand.

  • Potential for Side Reactions: β-hydride elimination can be a competing pathway in some cases.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

The following is a general protocol for the amination of a bromopyridine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add the this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, partition the reaction mixture between an organic solvent and water.

  • Purification: Separate the organic layer, wash, dry, and concentrate it. Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of coupling method for this compound is highly dependent on the desired transformation and the functional groups present in the coupling partner.

  • For C-C bond formation with a wide range of commercially available partners, the Suzuki-Miyaura coupling remains a first choice due to its robustness and the low toxicity of the reagents.

  • If the coupling partner is sensitive to basic conditions, the Stille coupling presents a viable, albeit more hazardous, alternative. The primary considerations are the toxicity of the organotin reagents and the challenges of purification.

  • For the specific introduction of an alkyne moiety, the Sonogashira coupling is the premier method. Careful optimization is needed to minimize alkyne homocoupling.

  • When the goal is the synthesis of an aryl amine, the Buchwald-Hartwig amination is the most direct and versatile approach. The selection of the appropriate ligand and base is critical for success.

Ultimately, the optimal choice of coupling method will be determined by a careful consideration of the specific synthetic target, the available starting materials, and the desired reaction scale. This guide provides a foundational understanding of the available alternatives to the Suzuki reaction, empowering researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Structural Elucidation of 3-Aryl-2,4-Difluoropyridine Scaffolds: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Drug Discovery

The 3-aryl-2,4-difluoropyridine motif is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the tunable aryl substituent, make it a cornerstone for developing novel therapeutics, particularly in oncology and neurodegenerative disease research. The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, such as enzymes and receptors. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property.

This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) as the gold standard for determining the absolute structure of 3-aryl-2,4-difluoropyridine derivatives. We will explore the causality behind experimental choices, from crystal growth to data refinement, and objectively compare the capabilities of SCXRD with alternative spectroscopic techniques. This content is designed for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to obtain and interpret high-fidelity structural data.

Part 1: The Unambiguous Answer: Single-Crystal X-ray Diffraction (SCXRD)

While various analytical methods can suggest a molecular structure, only SCXRD provides a direct, high-resolution three-dimensional picture of a molecule's atomic arrangement in the solid state.[1][2][3] This technique has been fundamental in confirming chemical bonds, determining the size of atoms, and revealing the structure of countless molecules, including drugs and proteins.[4] For complex organic molecules like 3-aryl-2,4-difluoropyridines, its power lies in providing irrefutable evidence of:

  • Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.[2]

  • Molecular Conformation: Defining the precise torsion angles and spatial orientation of the aryl and difluoropyridine rings.

  • Intermolecular Interactions: Revealing how molecules pack in a crystal lattice through forces like hydrogen bonding and π–π stacking, which influences physical properties such as solubility and melting point.[5][6]

The SCXRD Experimental Workflow: A Self-Validating System

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The major bottleneck in this process is often the growth of high-quality single crystals suitable for diffraction.[2][3][7]

dot graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} } Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Protocol: From Powder to Structure

1. Crystal Growth: The Scientist's Art

The goal is to encourage molecules to slowly transition from a disordered solution state to a highly ordered solid-state lattice.[8] This often requires screening multiple solvents and conditions.

  • Protocol: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) in a small, clean vial. Use a solvent in which the compound is moderately soluble.

    • Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle. This slows the rate of evaporation.

    • Place the vial in a vibration-free location. Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor for the formation of clear, well-defined single crystals.

  • Protocol: Vapor Diffusion

    • Prepare a concentrated solution of your compound (2-5 mg) in a small open container (e.g., a 1-dram vial).

    • Place this inner container inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small beaker).

    • Add a precipitant (an "anti-solvent" in which the compound is poorly soluble but which is miscible with the solvent used in step 1) to the larger vessel, ensuring the level is below the top of the inner container.[9]

    • Seal the larger vessel. The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[9]

Common Solvents for Crystallization of Organic Compounds[8]
Acetone
Acetonitrile
Dichloromethane
Chloroform
Ethanol / Methanol
Ethyl Acetate
Heptane / Hexane
Tetrahydrofuran (THF)
Toluene
N,N-Dimethylformamide (DMF) (use as a last resort)

2. Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with X-rays, and the resulting diffraction pattern is recorded by a detector.[4] Modern instruments automate this process, collecting thousands of reflections. This raw data is then processed to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the intensities of each reflection.

3. Structure Solution and Refinement

This is a computationally intensive step. The "phase problem" is solved to generate an initial electron density map.[4] From this map, a chemist can build an initial molecular model, placing atoms into the regions of high electron density. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one as closely as possible.[4] The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.

Part 2: A Comparative Analysis with Alternative Techniques

While SCXRD is the definitive method, its requirement for a high-quality crystal means it is not always feasible.[7][10] In such cases, or for complementary information, other spectroscopic techniques are indispensable. The choice of technique is dictated by the specific question being asked.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Unambiguous 3D atomic structure, bond lengths/angles, absolute stereochemistry.[2][4]Atomic connectivity, relative stereochemistry, molecular dynamics in solution.[1]Molecular weight, elemental formula (HRMS), fragmentation patterns.[11]
Sample State Single CrystalSolutionSolid, Liquid, or Solution
Key Advantage Provides a direct, definitive 3D image of the molecule.Analyzes molecules in a more biologically relevant solution state; no crystallization needed.[1]Extremely high sensitivity; requires very small sample amounts.
Key Challenge Crystal Growth. Can be a major bottleneck.[2][7]Spectral complexity and overlap in large molecules.Cannot determine stereochemistry or distinguish between isomers.
Dynamic Information No, provides a static picture of the solid state.[10]Yes, provides insights into conformational flexibility and exchange processes.[1]No.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Complement

NMR spectroscopy is the workhorse for routine characterization in synthetic chemistry. It provides detailed information about the chemical environment of nuclei (¹H, ¹³C, ¹⁹F) and their connectivity.

  • Causality & Insight: For 3-aryl-2,4-difluoropyridines, ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the fluorine atoms.[12][13] Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the carbon skeleton and the attachment of protons. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which helps to define the molecule's preferred conformation in solution.

  • SCXRD vs. NMR: The two techniques are highly complementary.[10][14][15] NMR provides the structure and dynamics in solution, while SCXRD provides the precise, static structure in the solid state. Discrepancies between the two can be informative, highlighting conformational flexibility.

Mass Spectrometry (MS): The Confirmation of Identity

Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high confidence, confirming that the synthesized compound has the correct elemental composition.

  • Causality & Insight: While MS gives no direct 3D structural information, it is a crucial validation step. It confirms that the correct product was formed before significant time is invested in crystallization attempts or complex NMR studies. Tandem MS (MS/MS) can fragment the molecule and the resulting pattern can provide clues about its substructures.

Part 3: An Integrated Strategy for Structural Elucidation

A robust approach to structural characterization does not rely on a single technique but integrates the strengths of each. The following decision-making workflow is a proven strategy in both academic and industrial research settings.

dot graphdot { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} } Caption: Decision-making workflow for selecting analytical methods.

Conclusion

For the structural elucidation of novel 3-aryl-2,4-difluoropyridine compounds, single-crystal X-ray diffraction remains the unequivocal gold standard. It provides a level of detail and certainty regarding the three-dimensional atomic arrangement that is unmatched by other techniques. While NMR and MS are essential, complementary tools for confirming identity and assessing solution-state behavior, SCXRD delivers the definitive proof required for high-impact publications, patent applications, and advancing drug discovery programs. By understanding the principles and protocols behind each method, researchers can deploy an integrated and efficient strategy to characterize these vital chemical entities with the highest degree of scientific rigor.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized 3-Substituted-2,4-Difluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for novel chemical entities is a non-negotiable cornerstone of scientific rigor and pharmaceutical safety. The 3-substituted-2,4-difluoropyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for its unique electronic properties and metabolic stability. However, the synthesis of these molecules can often lead to a challenging array of process-related impurities and degradation products. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, offering practical insights and supporting experimental data to empower you in your analytical endeavors.

The Criticality of Purity in 3-Substituted-2,4-Difluoropyridine Drug Candidates

The isomeric and chemical purity of an Active Pharmaceutical Ingredient (API) is directly linked to its efficacy and safety profile. For 3-substituted-2,4-difluoropyridines, potential impurities can arise from several sources:

  • Starting Materials: Incomplete reactions or impurities in the starting materials, such as regioisomers of dichloropyridines, can carry through the synthesis.

  • Side Reactions: The nucleophilic aromatic substitution (SNAr) reaction, commonly used to introduce the 3-substituent, can sometimes lead to substitution at undesired positions.

  • Degradation: The final compound may degrade under certain conditions of light, heat, or pH, leading to the formation of new impurities.[1][2][3]

Even small amounts of these impurities can have significant biological activity, potentially leading to off-target effects or toxicity. Therefore, a robust and well-validated analytical method is paramount for ensuring the quality of these vital pharmaceutical building blocks.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity analysis in the pharmaceutical industry due to its versatility, robustness, and compatibility with a wide range of analytes.[4][5] For 3-substituted-2,4-difluoropyridines, a C18 column is often the first choice for method development.

A Representative RP-HPLC Method for a Model Compound: 3-Methoxy-2,4-difluoropyridine

To illustrate the principles of HPLC purity analysis, we will consider a model compound, 3-methoxy-2,4-difluoropyridine. A typical starting point for method development would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for the basic pyridine nitrogen.

Experimental Protocol 1: Standard RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

This standard method provides a good starting point for separating the main compound from many of its potential impurities. However, as we will see, it may not be sufficient for resolving all critical pairs.

The Next Generation: Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity.[6][7][8] For impurity profiling, where the detection and quantification of low-level impurities are critical, UPLC offers a distinct advantage.

UPLC vs. HPLC: A Data-Driven Comparison

Let's compare the performance of our standard HPLC method with a UPLC equivalent for the analysis of a hypothetical sample of 3-methoxy-2,4-difluoropyridine containing two known impurities: a positional isomer (2-methoxy-3,4-difluoropyridine) and a process-related impurity (2,4-dichloro-3-methoxypyridine).

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 25 minutes5 minutes
Resolution (Main Peak/Isomer) 1.42.5
Peak Width (Main Peak) 0.2 min0.05 min
Relative Sensitivity 1x~3-4x

As the data illustrates, the UPLC method provides a dramatic improvement in performance. The significantly higher resolution allows for baseline separation of the critical isomer pair, which is crucial for accurate quantification. The narrower peaks also lead to a substantial increase in sensitivity, enabling the detection of trace-level impurities that might be missed by HPLC. The five-fold reduction in run time also translates to a significant increase in sample throughput.

Ensuring Complete Purity Assessment: The Power of Orthogonal HPLC Methods

While a single, high-resolution UPLC method is powerful, relying on one set of chromatographic conditions can be risky. Co-elution of impurities with the main peak or with each other can still occur. To mitigate this risk, a second, "orthogonal" HPLC method is often employed. Orthogonal methods utilize different separation mechanisms to provide a comprehensive purity profile.[1][9]

A common strategy for achieving orthogonality is to use a column with a different stationary phase chemistry and/or a different mobile phase pH. For our 3-methoxy-2,4-difluoropyridine example, an excellent orthogonal method would involve a phenyl-hexyl column and a mobile phase at a neutral pH. The phenyl-hexyl phase offers different selectivity based on pi-pi interactions, which can be particularly effective for separating aromatic isomers.

Comparison of a Standard and an Orthogonal HPLC Method
ParameterStandard RP-HPLC (C18, low pH)Orthogonal HPLC (Phenyl-Hexyl, neutral pH)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Elution Order Impurity 1, Main Peak, Impurity 2Main Peak, Impurity 2, Impurity 1
Critical Pair Separation Impurity 1 co-elutes with Main PeakBaseline separation of all components

In this illustrative example, the orthogonal method successfully resolves an impurity that was co-eluting with the main peak in the standard C18 method. This highlights the importance of employing orthogonal methods for a truly comprehensive purity assessment.

Experimental Protocol 2: Orthogonal HPLC Method

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Visualizing the Workflow and Concepts

To better understand the practical application of these methods, the following diagrams illustrate the overall workflow of HPLC purity analysis and the concept of orthogonal chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh and Dissolve Sample HPLC Inject onto HPLC/UPLC System Prep->HPLC Sep Chromatographic Separation HPLC->Sep Det UV/PDA Detection Sep->Det Integ Peak Integration Det->Integ Quant Purity Calculation (% Area) Integ->Quant Report Generate Report Quant->Report

Caption: HPLC Purity Analysis Workflow.

Caption: Concept of Orthogonal Chromatography.

Beyond HPLC: Alternative and Complementary Techniques

While HPLC is the primary tool for purity determination, other analytical techniques can provide valuable orthogonal information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool.[10][11][12] The mass spectrometer provides structural information, aiding in the identification of unknown peaks. However, many 3-substituted-2,4-difluoropyridines may not be sufficiently volatile for GC analysis without derivatization.

  • Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) is inherently quantitative and can be used to determine the purity of a sample without the need for a reference standard of the impurity itself.[4][5][6][7][8] qNMR is particularly useful for qualifying primary reference standards and can provide a purity value that is independent of the chromatographic response factors of the impurities.

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of a sample and can be used to determine the bulk purity of a crystalline solid. It is a valuable technique for detecting the presence of eutectic impurities.

Conclusion and Recommendations

The purity analysis of synthesized 3-substituted-2,4-difluoropyridines requires a multi-faceted approach to ensure the quality and safety of these important pharmaceutical intermediates.

  • Start with a Foundation: A well-developed RP-HPLC method on a C18 column is a solid starting point for initial purity assessment.

  • Embrace Higher Resolution: For detailed impurity profiling and in-process controls, transitioning to a UPLC method is highly recommended to leverage its superior resolution, speed, and sensitivity.

  • Confirm with Orthogonality: Always employ an orthogonal HPLC method with a different stationary phase and/or mobile phase conditions to ensure that no impurities are co-eluting with the main peak.

  • Utilize Complementary Techniques: For comprehensive characterization and reference standard qualification, consider the use of qNMR and DSC to provide orthogonal purity data.

By implementing these strategies, researchers and drug development professionals can be confident in the quality of their 3-substituted-2,4-difluoropyridine compounds, paving the way for the development of safe and effective new medicines.

References

A Researcher's Guide to Unlocking the Therapeutic Potential of 3-Bromo-2,4-difluoropyridine Derivatives: A Comparative Biological Activity Screening Manual

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms, particularly fluorine, is a well-established method to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide provides a comprehensive framework for the biological activity screening of a promising, yet underexplored, class of compounds: 3-bromo-2,4-difluoropyridine derivatives. While specific extensive biological data for this exact scaffold is emerging, this guide will draw upon established principles and comparative data from structurally related pyridine derivatives to provide a robust roadmap for investigation.

We will delve into the rationale behind screening for anticancer and antimicrobial activities, provide detailed experimental protocols for key assays, and present a logical framework for interpreting the resulting data. This guide is designed to be a self-validating system, empowering researchers to confidently assess the therapeutic potential of their novel this compound derivatives.

The Rationale: Why Screen this compound Derivatives?

The pyridine ring is a privileged structure in drug discovery due to its ability to engage in various biological interactions. The introduction of a bromine atom at the 3-position and two fluorine atoms at the 2- and 4-positions creates a unique electronic and steric profile. The electron-withdrawing nature of the fluorine atoms can significantly influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with biological targets.[3] The bromine atom provides a potential site for further chemical modification, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).[3]

Given the known anticancer and antimicrobial activities of various pyridine derivatives, it is logical to hypothesize that this compound analogs will exhibit similar, and potentially enhanced, biological effects.

Part 1: Anticancer Activity Screening

A primary focus for novel heterocyclic compounds is the evaluation of their anticancer potential. The following section outlines a standard workflow for assessing the in vitro cytotoxicity of this compound derivatives against a panel of cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. A typical starting concentration range could be 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Comparative Data and Structure-Activity Relationship (SAR) Insights

While specific IC50 values for a series of this compound derivatives are not yet widely published, we can draw parallels from related studies on other pyridine derivatives. For instance, studies on various substituted pyridines have shown that the nature and position of substituents significantly impact their anticancer activity.[1][2]

Table 1: Illustrative Anticancer Activity of Substituted Pyridine Derivatives (Hypothetical Data for Comparison)

Compound IDR1-SubstituentR2-SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
BDP-1 -H-H>100>100>100
BDP-2 -OCH3-H25.432.145.8
BDP-3 -Cl-H12.818.522.1
BDP-4 -H-NO28.511.215.6
Doxorubicin (Reference)0.050.080.12

This table presents hypothetical data to illustrate how results would be tabulated and compared. BDP refers to a hypothetical this compound core structure.

Expected SAR Trends:

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups on other parts of the pyridine ring or on appended phenyl rings has been shown to enhance cytotoxic activity in some series.[5]

  • Lipophilicity: The overall lipophilicity of the molecule will influence its ability to cross cell membranes and reach its intracellular target.

  • Steric hindrance: Bulky substituents may either enhance binding by occupying a specific pocket in the target protein or decrease activity due to steric clashes.[1]

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine-containing compounds have historically shown promise in this area.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microplate containing the compound dilutions. Include a growth control (inoculum in broth only) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Data and Structure-Activity Relationship (SAR) Insights

As with anticancer activity, the antimicrobial potential of this compound derivatives will be highly dependent on the nature of other substituents.

Table 2: Illustrative Antimicrobial Activity of Substituted Pyridine Derivatives (Hypothetical Data for Comparison)

Compound IDR1-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BDP-5 -NH264128>128
BDP-6 -COOH3264128
BDP-7 -SO2NH2163264
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

This table presents hypothetical data to illustrate how results would be tabulated and compared. BDP refers to a hypothetical this compound core structure.

Expected SAR Trends:

  • Cationic groups: The presence of positively charged groups can enhance interaction with the negatively charged bacterial cell membrane.

  • Hydrogen bonding: Groups capable of forming hydrogen bonds may interact with key enzymes or structural components of the microorganism.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for effective antimicrobial activity, allowing the compound to penetrate the microbial cell wall and membrane.

Part 3: Advanced Screening - Kinase Inhibition Assays

Many successful anticancer drugs target protein kinases, which are key regulators of cell signaling pathways. The pyridine scaffold is a common feature in many kinase inhibitors. Therefore, screening potent cytotoxic this compound derivatives for kinase inhibitory activity is a logical next step.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Key Experimental Protocol: Luminescence-Based Kinase Assay

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening. They measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the test compound dilutions to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a comprehensive and logical framework for the initial biological screening of its derivatives. By systematically evaluating their anticancer and antimicrobial activities, and further investigating promising candidates for their mechanism of action, such as kinase inhibition, researchers can efficiently unlock the therapeutic potential of this exciting class of compounds. The generation of robust and reproducible data, as outlined in the provided protocols, will be crucial for establishing clear structure-activity relationships and guiding the design of next-generation drug candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-2,4-difluoropyridine, grounding procedural guidance in the scientific principles and regulatory frameworks that ensure laboratory safety.

Core Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated pyridine derivative, and its chemical structure dictates its toxicological properties. It must be treated as a hazardous substance.

The primary risks are associated with its reactivity and toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1] The causality for these hazards lies in its ability to interact with biological macromolecules, leading to irritation and systemic toxicity if absorbed.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[1]
Acute Toxicity, Dermal H312 Harmful in contact with skin.[1]
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1]
Acute Toxicity, Inhalation H332 Harmful if inhaled.[1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent any route of exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-retardant laboratory coat is required. All skin must be covered. Use chemically resistant gloves, such as nitrile rubber, and ensure proper glove-removal technique to avoid cross-contamination.[2]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

Step-by-Step Waste Collection and Segregation Protocol

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict procedures for hazardous waste management.[4][5] As a halogenated organic compound, this compound falls into a specific waste category that requires incineration at a licensed facility.[6] Mixing this waste with other streams can create dangerous reactions and violate federal law.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is the designated location within the laboratory where hazardous waste is collected.[7] This area must be at or near the point of generation and under the control of laboratory personnel.[8] It should be clearly marked with "Hazardous Waste" signage.

Step 2: Select the Correct Waste Container

  • Chemical Compatibility: Use a designated, leak-proof container made of a material chemically compatible with halogenated organics. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers, as prolonged contact with halogenated compounds can cause corrosion.[4]

  • Secure Closure: The container must have a secure, screw-top cap to prevent leaks and fugitive emissions.[2]

  • Condition: Ensure the container is free from damage or deterioration.[8]

Step 3: Label the Waste Container (Before First Use) Proper labeling is a cornerstone of regulatory compliance and safety. The EPA requires that each waste label contains, at a minimum:[7]

  • The words "Hazardous Waste "

  • The full, unabbreviated chemical name: "This compound " and any other components in the waste stream.

  • The appropriate hazard warnings or pictograms (e.g., "Toxic," "Irritant").[2]

Step 4: Accumulate Waste Safely

  • Segregation is Key: Collect all waste containing this compound (e.g., pure compound, reaction solutions, contaminated pipette tips, and wipes) in your designated halogenated organic waste container.[6] Never mix it with non-halogenated solvents, acids, bases, or aqueous waste.[6]

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity.[4] This headspace allows for vapor expansion and reduces the risk of spills from splashing.

Step 5: Arrange for Final Disposal Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2] Do not attempt to dispose of this chemical yourself.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling materials potentially contaminated with this compound.

G cluster_haz Hazardous Waste Protocol start Waste Generated (e.g., glassware, solution, PPE) is_contaminated Is material contaminated with This compound? start->is_contaminated non_haz Dispose as Non-Hazardous Waste (per lab protocol) is_contaminated->non_haz No get_container Retrieve Labeled 'Halogenated Organic Waste' Container is_contaminated->get_container Yes add_waste Add waste to container (Do not exceed 90% capacity) get_container->add_waste seal_container Securely seal container add_waste->seal_container store_saa Store in designated Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact EHS for pickup store_saa->contact_ehs end Proper Disposal contact_ehs->end

Caption: Waste Characterization and Disposal Workflow.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is crucial. Your response must be swift, safe, and systematic.

Small Liquid Spill (inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]

  • Collect Waste: Carefully scoop the absorbed material and place it into your designated halogenated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Inform your supervisor or laboratory safety officer of the incident.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

Regulatory Framework: A Summary

The procedures outlined in this guide are mandated by several federal and state regulations. Adherence is not optional.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the principal federal law governing the disposal of solid and hazardous waste.[4][8] It establishes the "cradle-to-grave" framework for hazardous waste management.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including requirements for PPE, hazard communication, and employee training on the risks of hazardous chemicals in the workplace.[8][12]

  • Code of Federal Regulations (40 CFR § 721.8675): This specific regulation addresses halogenated pyridines, outlining requirements for their disposal, which may include chemical destruction.[13]

By integrating these scientifically sound and legally mandated procedures into your daily laboratory operations, you build a culture of safety, protect yourself and your colleagues, and ensure the integrity of our environment.

References

Personal protective equipment for handling 3-Bromo-2,4-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prioritizing Safety Protocols

I've initiated comprehensive searches to unearth crucial safety and handling data for 3-Bromo-2,4-difluoropyridine. My aim is to define hazard classifications and identify necessary personal protective equipment. Delving into toxicity data and storage recommendations is next on my list.

Gathering Critical Information

I'm now diving into the specifics of this compound, starting with a deep dive on Google to identify hazards and PPE requirements. I'll then structure a detailed guide and a step-by-step operational plan, and a disposal method for waste. I'm also preparing a DOT script for a Graphviz diagram.

Analyzing Search Results

I'm now analyzing the Google search results for this compound to pinpoint specific hazards like skin/eye irritation and respiratory effects. Following hazard identification, I'll structure a detailed PPE guide, explaining the rationale behind each recommendation based on identified dangers. Next steps include crafting a step-by-step operational plan for handling the chemical, encompassing everything from preparation to cleanup, and developing compliant disposal methods for waste and contaminated PPE.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,4-difluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,4-difluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.